4-(4-Hydroxyphenyl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,11H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDLXQWEBIYZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285070 | |
| Record name | 4-(4-hydroxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56872-39-0 | |
| Record name | 56872-39-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-hydroxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-HYDROXYPHENYL)-4-OXOBUTANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Intermediate in Chemical and Pharmaceutical Science
An In-Depth Technical Guide to the Synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid
4-(4-Hydroxyphenyl)-4-oxobutanoic acid, a member of the β-aroylpropionic acid family, stands as a crucial intermediate in the landscape of organic synthesis and medicinal chemistry.[1][2] Its bifunctional nature, featuring a phenolic hydroxyl group and a keto-acid moiety, makes it a versatile building block for a diverse range of more complex molecules. This compound serves as a foundational precursor for the synthesis of various bioactive agents, including anti-inflammatory, anticancer, and antioxidant compounds, as well as for the development of functional polymers.[3] Its derivatives have been explored as inhibitors of key enzymes, highlighting its significance in drug discovery programs.[4]
This guide provides a detailed exploration of the core synthetic methodologies for 4-(4-Hydroxyphenyl)-4-oxobutanoic acid, with a primary focus on the venerable yet highly effective Friedel-Crafts acylation. As a senior application scientist, the narrative emphasizes not just the procedural steps but the underlying chemical principles, the rationale behind experimental choices, and the challenges that a practicing chemist may encounter.
Chapter 1: The Cornerstone of Synthesis: The Friedel-Crafts Acylation Pathway
The most direct and widely employed method for synthesizing 4-(4-Hydroxyphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of phenol with succinic anhydride.[5][6] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[7]
1.1: The Reaction Mechanism: A Stepwise Exploration
The reaction proceeds through a well-established electrophilic aromatic substitution mechanism, catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[8]
-
Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with one of the carbonyl oxygens of succinic anhydride. This polarization weakens the C-O-C bond, leading to its cleavage and the formation of a highly reactive acylium ion intermediate.[9]
-
Electrophilic Attack: The electron-rich π-system of the phenol ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack preferentially occurs at the para position relative to the hydroxyl group due to the strong ortho-, para-directing nature of the -OH group. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.
-
Rearomatization: A base (such as the [AlCl₃(OH)]⁻ complex) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the aluminum chloride complex of the final product.
-
Workup: The reaction is quenched with an aqueous acid (e.g., HCl) to hydrolyze the aluminum complex, liberating the final product, 4-(4-Hydroxyphenyl)-4-oxobutanoic acid.
Caption: Mechanism of Friedel-Crafts Acylation for the synthesis of the target molecule.
1.2: The Critical Challenge with Phenol: C-Acylation vs. O-Acylation
A significant complexity in the Friedel-Crafts acylation of phenols is their nature as bidentate nucleophiles. Reaction can occur either on the aromatic ring (C-acylation) to form the desired hydroxyarylketone or on the phenolic oxygen (O-acylation) to form a phenyl ester.[10]
-
O-Acylation (Kinetic Product): This reaction is often faster and can be promoted under conditions with catalytic amounts of acid or in the presence of a base, which increases the nucleophilicity of the phenolic oxygen.
-
C-Acylation (Thermodynamic Product): The C-acylated product is thermodynamically more stable. To favor its formation, a stoichiometric excess of a strong Lewis acid like AlCl₃ is crucial.[7][10] The excess catalyst serves two purposes: it complexes with the phenolic oxygen, reducing its nucleophilicity, and it promotes the Fries Rearrangement . The Fries rearrangement converts any initially formed O-acylated ester product into the more stable C-acylated ketone isomer under the reaction conditions.[10] Therefore, using at least two equivalents of AlCl₃ (one for the anhydride and one for the phenol's hydroxyl group) is a field-proven strategy to maximize the yield of the desired product.
1.3: Experimental Protocol: A Self-Validating Methodology
This protocol describes a standard laboratory-scale synthesis. The causality behind each step is explained to ensure a self-validating and robust procedure.
Reagents and Equipment:
-
Phenol
-
Succinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer, heating mantle.
Procedure:
-
Reaction Setup: Assemble a 500 mL three-necked flask with a mechanical stirrer, a reflux condenser fitted with a gas trap (to handle evolved HCl), and a dropping funnel. Causality: This setup allows for controlled addition of reagents and safe management of the corrosive HCl gas byproduct.
-
Reagent Charging: In a separate flask, dissolve 50 g (0.53 mol) of phenol in 150 mL of nitrobenzene. Charge the reaction flask with 120 g (0.90 mol) of anhydrous aluminum chloride and 100 mL of nitrobenzene. Causality: Using a high-boiling, inert solvent like nitrobenzene allows the reaction to be conducted at elevated temperatures. Adding the AlCl₃ first and creating a slurry prevents clumping.
-
Initial Complexation: Cool the AlCl₃ suspension in an ice bath to below 10°C. Slowly add the phenol solution from the dropping funnel over 30 minutes with vigorous stirring. Causality: The reaction between phenol and AlCl₃ is exothermic. Slow, cooled addition prevents thermal runaways and side reactions.
-
Acylating Agent Addition: After the phenol addition is complete, add 55 g (0.55 mol) of succinic anhydride in small portions over 30 minutes, maintaining the temperature below 10°C. Causality: Portion-wise addition of the anhydride controls the rate of the main exothermic acylation reaction.
-
Reaction Drive: After all reagents are added, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 60-70°C and maintain it for 3-4 hours until the evolution of HCl gas subsides. Causality: Heating provides the necessary activation energy to drive the reaction, including the Fries rearrangement of any ester intermediate, to completion.
-
Quenching and Hydrolysis: Cool the reaction mixture back to room temperature and pour it slowly and carefully onto a mixture of 200 g of crushed ice and 100 mL of concentrated HCl. Causality: This hydrolyzes the aluminum-product complex. The process is highly exothermic and must be done cautiously to control the release of heat and HCl fumes.
-
Product Isolation (Steam Distillation): Transfer the mixture to a larger flask and perform steam distillation to remove the nitrobenzene solvent. The product will remain in the aqueous residue. Causality: Steam distillation is an effective method for removing high-boiling, water-immiscible organic solvents without decomposing the desired product.
-
Crystallization and Purification: Cool the remaining aqueous solution. The crude product will crystallize out. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water or dilute ethanol to obtain the pure 4-(4-Hydroxyphenyl)-4-oxobutanoic acid.
Caption: Experimental workflow for the synthesis via Friedel-Crafts acylation.
Chapter 2: Alternative and Modern Synthetic Strategies
While direct Friedel-Crafts acylation of phenol is common, alternative strategies have been developed to circumvent its challenges, such as the aggressive nature of AlCl₃ and potential side reactions.
2.1: The Protective Group Strategy: A Multi-Step Approach
To avoid the complications arising from the free hydroxyl group, a common three-step sequence involves protection, acylation, and deprotection.[11]
-
Protection: The hydroxyl group of phenol is first protected, typically as a methyl ether (anisole). This is a standard Williamson ether synthesis.
-
Friedel-Crafts Acylation: Anisole, which has a highly activated aromatic ring, undergoes Friedel-Crafts acylation with succinic anhydride smoothly, yielding 4-(4-methoxyphenyl)-4-oxobutanoic acid. This step still requires a Lewis acid, but the reaction is often cleaner due to the absence of the free -OH group.[6]
-
Deprotection: The methyl ether is subsequently cleaved to reveal the hydroxyl group. This is typically achieved using strong reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).
This method, while longer, can offer higher purity and more predictable outcomes, making it valuable for complex syntheses where functional group compatibility is paramount.[11]
2.2: Green and Catalytic Innovations
Modern synthetic chemistry emphasizes the development of more sustainable and efficient protocols. Research has focused on replacing stoichiometric, moisture-sensitive Lewis acids like AlCl₃ with more environmentally benign alternatives.[12]
-
Solid Acid Catalysts: Zeolites and clays can catalyze Friedel-Crafts acylations. They offer advantages such as easy separation from the reaction mixture, reusability, and reduced corrosive waste.
-
Milder Lewis Acids: Catalytic amounts of milder Lewis acids, such as zinc(II) salts or indium triflate, can be effective, particularly for activated aromatic rings.[7]
-
Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can promote the reaction and have been shown to favor C-acylation in high concentrations.[10]
-
Ionic Liquids: Using ionic liquids as both the solvent and catalyst can provide a "green" medium for the reaction, often allowing for easy product separation and catalyst recycling.
These methods represent the frontier of Friedel-Crafts chemistry, aiming to improve the economic and environmental footprint of the synthesis.
Chapter 3: Comparative Analysis of Synthesis Methods
The choice of synthetic route depends on factors such as scale, required purity, cost, and available equipment.
| Method | Key Reagents | Catalyst Type | Advantages | Disadvantages | Typical Yield Range |
| Direct Acylation | Phenol, Succinic Anhydride, AlCl₃ | Stoichiometric Lewis Acid | Direct, one-pot reaction; well-established. | Requires >2 eq. of corrosive AlCl₃; harsh workup; potential side reactions. | 60-80% |
| Protective Group | Phenol, Methylating Agent, BBr₃ | Stoichiometric Lewis Acid | Cleaner reaction; higher purity; avoids -OH group interference. | Multi-step (3 steps); requires protection/deprotection reagents. | 50-70% (overall) |
| Green Catalysis | Phenol, Succinic Anhydride, Zeolite/Ionic Liquid | Catalytic Solid Acid | Reusable catalyst; reduced waste; milder conditions. | May require higher temperatures/pressures; catalyst can be expensive. | Variable, often lower |
Conclusion
The synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid is most reliably achieved through the Friedel-Crafts acylation of phenol with succinic anhydride using an excess of aluminum chloride. Understanding the delicate balance between C- and O-acylation and the role of the catalyst as both an activator and a directing agent is paramount to success. While this classic method remains the workhorse, alternative strategies involving protective groups offer a cleaner, albeit longer, path. Emerging green catalytic systems promise a more sustainable future for this and similar syntheses, aligning with the evolving priorities of the chemical and pharmaceutical industries. This guide provides the foundational knowledge for researchers to select and execute the most appropriate synthesis for their specific needs.
References
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- Hunt, I. (n.d.). Acylation of phenols. University of Calgary.
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- (2016). Operationally Simple and Selective One-Pot Synthesis of Hydroxyphenones: A Facile Access to SNARF Dyes. SynOpen, 2016(01), 0018-0021.
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- Baddar, F. G., & Sherif, S. (1960). β-Aroylpropionic acids. Part XV. The preparation and lactonisation of β-aroyl-α- and -β-arylpropionic acids. Journal of the Chemical Society (Resumed), 2309-2313.
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- BenchChem. (2025). A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation.
- Career Henan Chemical Co. (n.d.). 4-(4-Hydroxyphenyl)-4-oxobutanoic acid.
- Giordani, A., Pevarello, P., Cini, M., Bormetti, R., Greco, F., Toma, S., Speciale, C., & Varasi, M. (1998). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907–2912.
- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
- (2025). Friedel–Crafts Acylation with Succinic Anhydride.
- Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride.
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An In-depth Technical Guide to the Chemical Properties and Applications of α-(4-Hydroxyphenyl)-4-oxobutanoic Acid
This guide provides a comprehensive technical overview of α-(4-Hydroxyphenyl)-4-oxobutanoic acid, a versatile bifunctional molecule of significant interest to researchers, chemists, and drug development professionals. We will delve into its chemical properties, synthesis, and characterization, with a particular focus on its emerging role as a key building block in the development of novel therapeutics.
Introduction: A Molecule of Growing Importance
α-(4-Hydroxyphenyl)-4-oxobutanoic acid, also known as 3-(4-Hydroxybenzoyl)propionic acid, is an organic compound featuring both a carboxylic acid and a ketone functional group, attached to a phenol moiety. This unique combination of functionalities makes it a valuable intermediate in organic synthesis.[1] Its structural attributes allow for a wide range of chemical modifications, rendering it a versatile precursor for the synthesis of diverse molecular scaffolds, including various heterocyclic compounds that form the core of many biologically active molecules.[2] Consequently, it has garnered attention as a key starting material for the development of novel pharmaceutical agents, particularly in the fields of neurodegenerative disease and inflammation.[1][3][4]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of α-(4-Hydroxyphenyl)-4-oxobutanoic acid is crucial for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [5] |
| Molecular Weight | 194.18 g/mol | |
| Appearance | White to off-white crystalline solid (predicted) | |
| Melting Point | 127-130 °C (for the related 4-(4-methylphenyl)-4-oxobutanoic acid) | [6][7] |
| pKa (Carboxylic Acid) | ~4.5 (estimated based on similar structures) | [8] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and ethyl acetate. | |
| InChI | InChI=1S/C10H10O4/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,11H,5-6H2,(H,13,14) | [5] |
| SMILES | O=C(O)CCC(=O)c1ccc(O)cc1 | [5] |
Synthesis and Purification: A Practical Approach
The most common and efficient method for the synthesis of α-(4-Hydroxyphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of phenol with succinic anhydride.[9] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[9]
The Underlying Chemistry: Friedel-Crafts Acylation
The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst coordinates to one of the carbonyl oxygens of succinic anhydride, making the other carbonyl carbon highly electrophilic. The electron-rich phenol ring then attacks this electrophile, leading to the formation of a sigma complex. Subsequent loss of a proton restores aromaticity and yields the desired product. Due to the ortho-para directing nature of the hydroxyl group on phenol, the para-substituted product is the major isomer formed.
To prevent acylation of the phenolic hydroxyl group, it is often advantageous to use a protected phenol, such as anisole (methoxybenzene), in the Friedel-Crafts reaction. The methoxy group can then be cleaved in a subsequent step to yield the final product. However, a one-pot acylation/demethylation procedure has also been described.[10]
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of α-(4-Hydroxyphenyl)-4-oxobutanoic acid.
Materials:
-
Phenol (or Anisole)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or nitrobenzene
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.
-
Formation of the Acylating Agent: Cool the suspension in an ice bath and slowly add succinic anhydride (1.0 equivalent) portion-wise with stirring.
-
Addition of Phenol: To this mixture, add a solution of phenol (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic extracts and wash with water, followed by a 5% sodium bicarbonate solution.
-
Isolation of the Product: The product will be in the aqueous basic layer as its sodium salt. Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate is formed.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane. Dry the purified crystals under vacuum.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and a drying tube is critical because aluminum chloride reacts violently with water, which would also deactivate the catalyst.[11]
-
Stoichiometry of AlCl₃: More than two equivalents of AlCl₃ are required because it complexes with both the carbonyl group of the product and the phenolic hydroxyl group.[12]
-
Controlled Addition at Low Temperature: The initial reaction is exothermic, and controlled addition at a low temperature prevents side reactions and ensures the selective formation of the desired product.
-
Acidic Work-up: The addition of HCl is necessary to decompose the aluminum chloride complex of the product and to remove any unreacted aluminum chloride.
-
Basic Extraction: Washing with sodium bicarbonate solution selectively extracts the acidic product into the aqueous phase, separating it from non-acidic impurities.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized α-(4-Hydroxyphenyl)-4-oxobutanoic acid.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of a 1,4-disubstituted benzene ring. Signals for the methylene protons of the butanoic acid chain will appear as two triplets. The acidic proton of the carboxylic acid and the phenolic proton will appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the methylene carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol and carboxylic acid (a broad band), the C=O stretch of the ketone and carboxylic acid, and C-H and C=C stretching vibrations of the aromatic ring.[13]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (194.18 g/mol ). Fragmentation patterns can provide further structural information. Predicted mass-to-charge ratios for various adducts can be found in public databases.[5]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of the compound and for monitoring the progress of the synthesis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or acetic acid) is typically used.
Applications in Drug Development: A Promising Scaffold
The structural features of α-(4-Hydroxyphenyl)-4-oxobutanoic acid make it an attractive starting point for the synthesis of a variety of biologically active molecules.[1]
Inhibition of Kynurenine 3-Monooxygenase (KMO)
A significant application of 4-phenyl-4-oxo-butanoic acid derivatives is in the development of inhibitors for kynurenine 3-monooxygenase (KMO), an enzyme in the kynurenine pathway of tryptophan metabolism.[3][4][14] The kynurenine pathway is implicated in the pathophysiology of several neurodegenerative disorders, including Huntington's and Alzheimer's diseases.[4][14]
The inhibition of KMO is a promising therapeutic strategy as it can reduce the production of neurotoxic downstream metabolites, such as 3-hydroxykynurenine and quinolinic acid, while simultaneously increasing the levels of the neuroprotective kynurenic acid.[14] Derivatives of 4-phenyl-4-oxo-butanoic acid have been identified as potent inhibitors of KMO.[3]
Other Potential Applications
The versatile structure of α-(4-Hydroxyphenyl)-4-oxobutanoic acid also makes it a suitable precursor for the synthesis of compounds with potential anti-inflammatory, anticancer, and antioxidant activities.[1] The phenolic hydroxyl group can be readily modified to introduce other functionalities, and the keto-acid side chain provides a handle for the construction of various heterocyclic systems.
Conclusion
α-(4-Hydroxyphenyl)-4-oxobutanoic acid is a molecule with significant potential in both synthetic chemistry and drug discovery. Its straightforward synthesis via Friedel-Crafts acylation and its versatile chemical nature make it a valuable building block for the creation of complex molecular architectures. The demonstrated activity of its derivatives as inhibitors of kynurenine 3-monooxygenase highlights its importance in the development of novel therapeutics for neurodegenerative diseases. Further exploration of the chemical space around this scaffold is likely to yield new and potent bioactive compounds.
References
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Giordani, A., Pevarello, P., Cini, M., Bormetti, R., Greco, F., Toma, S., Speciale, C., & Varasi, M. (1998). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-2912. [Link]
- Varasi, M., Pevarello, P., & Cini, M. (1997). 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity.
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Amaro, R. E., & Smith, J. L. (2018). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 23(2), 430. [Link]
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Pellicciari, R., Natalini, B., Costantino, G., Marinozzi, M., & Moneti, G. (2002). 2-Amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid; a potent inhibitor of rat and recombinant human kynureninase. Bioorganic & Medicinal Chemistry Letters, 12(3), 361-363. [Link]
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Giordani, A., et al. (1998). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. Semantic Scholar. [Link]
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PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem. [Link]
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Reddit. (2022, February 1). Procedure for Friedel-Crafts Acylation of Phenol. r/chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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PubChemLite. (n.d.). 4-(4-hydroxyphenyl)-4-oxobutanoic acid (C10H10O4). PubChemLite. [Link]
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PubChem. (n.d.). 4-(4-Hydroxyanilino)-4-oxobutanoic acid. PubChem. [Link]
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ChemBK. (2024, April 9). 4-(4-methylphenyl)-4-oxobutanoic acid. ChemBK. [Link]
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Career Henan Chemical Co. (n.d.). 4-(4-Hydroxyphenyl)-4-oxobutanoic acid. Career Henan Chemical Co. [Link]
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NIST. (n.d.). 4-Hydroxybutanoic acid, 2TMS derivative. NIST WebBook. [Link]
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mzCloud. (n.d.). 4 4 Ethoxyphenyl 4 oxobutanoic acid. mzCloud. [Link]
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ResearchGate. (n.d.). CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. ResearchGate. [Link]
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ESI for Royal Society of Chemistry. (n.d.). 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0. Royal Society of Chemistry. [Link]
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FooDB. (2010, April 8). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). FooDB. [Link]
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PMC. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC. [Link]
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HandWiki. (2024, February 5). Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. HandWiki. [Link]
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PMC. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC. [Link]
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ResearchGate. (2020, August 31). FTIR INTERPRETATION OF DRUGS. ResearchGate. [Link]
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PubChem. (n.d.). 4-[4-(4-Hydroxyphenyl)phenyl]-2-oxobutanoic acid. PubChem. [Link]
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ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. [Link]
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SpectraBase. (n.d.). 4-[3-Chloro-4-(4-methylphenoxy)anilino]-4-oxobutanoic acid. SpectraBase. [Link]
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Introduction: The Unseen Architect in Pharmaceutical Synthesis
An In-Depth Technical Guide to 4-(4-Hydroxyphenyl)-4-oxobutanoic acid (CAS: 56872-39-0): A Cornerstone Intermediate in Modern Drug Development
In the landscape of medicinal chemistry, the value of a molecule is often defined not by its intrinsic therapeutic activity, but by its potential as a foundational scaffold for complex drug candidates. 4-(4-Hydroxyphenyl)-4-oxobutanoic acid, identified by CAS Number 56872-39-0, is a quintessential example of such a cornerstone intermediate. While not a therapeutic agent itself, its unique trifunctional architecture—comprising a phenolic hydroxyl group, a ketone, and a carboxylic acid—renders it an exceptionally versatile building block.
This guide provides a comprehensive technical overview of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of properties to explore the causality behind its synthetic routes, the logic of its analytical validation, and its pivotal role in the synthesis of significant pharmaceutical compounds, most notably the antioxidant and anti-inflammatory agent, Succinobucol.
Physicochemical Properties & Analytical Characterization
The utility of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid stems directly from its chemical structure. The aromatic ring provides a rigid core, while the three distinct functional groups offer multiple, orthogonal handles for chemical modification. The phenolic hydroxyl is a key site for etherification or esterification, the ketone can undergo various carbonyl reactions, and the carboxylic acid is readily available for amide bond formation or esterification.
Core Properties
A summary of the fundamental physicochemical properties is presented below, providing a foundational dataset for laboratory use.
| Property | Value | Reference |
| CAS Number | 56872-39-0 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.19 g/mol | [1][2] |
| Appearance | Yellow to Brown Solid | |
| Synonyms | 3-(4-Hydroxybenzoyl)propionic acid, 4-(4-hydroxyphenyl)-4-oxobutyric acid | [1][3] |
| InChI Key | QKDLXQWEBIYZSS-UHFFFAOYSA-N |
Analytical Validation: A Self-Validating Protocol System
Ensuring the identity and purity of this intermediate is critical for the success of subsequent synthetic steps. A multi-pronged analytical approach provides a self-validating system, where each technique corroborates the findings of the others.
-
Rationale: HPLC with UV detection is a robust method for quantifying the purity of aromatic compounds. The phenolic and benzoyl chromophores in the molecule allow for sensitive detection.[4] This protocol establishes a baseline for purity, essential for stoichiometric calculations in downstream reactions.
-
Methodology:
-
System: A standard HPLC system with a UV/Vis or Diode-Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient elution is employed for optimal separation of the main analyte from potential impurities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 275 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Purity is determined by the area percentage of the principal peak relative to the total peak area.
-
-
Rationale: While HPLC confirms purity, it does not definitively prove identity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, and Mass Spectrometry (MS) confirms the molecular weight.
-
Methodology (¹H NMR):
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is suitable due to its ability to dissolve the compound and show the exchangeable acidic and phenolic protons.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Expected Signals:
-
~12.1 ppm: A broad singlet corresponding to the carboxylic acid proton (COOH).
-
~10.2 ppm: A broad singlet for the phenolic proton (OH).
-
~7.8 ppm: A doublet (2H) for the aromatic protons ortho to the carbonyl group.
-
~6.9 ppm: A doublet (2H) for the aromatic protons meta to the carbonyl group.
-
~3.2 ppm: A triplet (2H) for the methylene group adjacent to the carbonyl (-CO-CH₂-).
-
~2.6 ppm: A triplet (2H) for the methylene group adjacent to the carboxylic acid (-CH₂-COOH).
-
-
-
Methodology (LC-MS):
-
System: Couple the HPLC system described above to a mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is ideal for this compound due to the presence of acidic protons.
-
Expected Ion: The primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z of approximately 193.05.
-
Synthesis and Purification: The Friedel-Crafts Approach
The most logical and industrially scalable synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid is via the Friedel-Crafts acylation of phenol with succinic anhydride.[6] This electrophilic aromatic substitution reaction is a classic and efficient method for forming the key carbon-carbon bond between the aromatic ring and the acyl group.
Synthetic Workflow
Caption: Synthetic workflow for 4-(4-Hydroxyphenyl)-4-oxobutanoic acid.
Detailed Synthesis Protocol
-
Rationale: The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the succinic anhydride, making it a potent electrophile. The reaction is typically performed in a solvent that can also act as a complexing agent for the catalyst. The para- substitution on the phenol ring is favored due to the ortho,para-directing nature of the hydroxyl group and steric hindrance at the ortho position.
-
Methodology:
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (2.5 equivalents) and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane). Cool the suspension to 0-5 °C in an ice bath.
-
Reactant Addition: Dissolve succinic anhydride (1.1 equivalents) in the solvent and add it dropwise to the AlCl₃ suspension while maintaining the low temperature.
-
Phenol Addition: Dissolve phenol (1.0 equivalent) in the solvent and add it slowly via the dropping funnel. The reaction is exothermic, and the temperature should be carefully controlled.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by TLC or HPLC.
-
Quenching: Cool the reaction mixture back to 0-5 °C and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and precipitates the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.
-
Purification: The crude product can be effectively purified by recrystallization from an appropriate solvent system, such as aqueous ethanol, to yield the final product as a crystalline solid.
-
Keystone Application: The Synthesis of Succinobucol
The primary significance of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid in modern drug development is its role as a direct precursor to Succinobucol (AGI-1067). Succinobucol is a derivative of the older lipid-lowering agent Probucol, designed to possess enhanced antioxidant and anti-inflammatory properties for the treatment of atherosclerosis.[7][8] It has undergone extensive clinical trials to evaluate its efficacy in reducing cardiovascular events.[7][9]
Succinobucol Synthesis Pathway
The synthesis involves a straightforward esterification reaction, where the carboxylic acid of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid is coupled with one of the hindered phenolic hydroxyl groups of Probucol.
Caption: Conversion of the core intermediate to Succinobucol.
This transformation highlights the utility of our core compound's bifunctional nature. The carboxylic acid is selectively reacted while the phenolic hydroxyl remains, contributing to the final antioxidant properties of Succinobucol. The resulting drug molecule combines the lipid-modulating scaffold of Probucol with a succinate linker and a terminal phenolic antioxidant moiety, a design intended to target multiple pathways in atherosclerosis.[10][11]
Broader Potential as a Pharmaceutical Scaffold
Beyond Succinobucol, the 4-phenyl-4-oxobutanoic acid framework is a validated scaffold for targeting other biological systems. By modifying the substituents on the phenyl ring and the butanoic acid chain, medicinal chemists can explore a wide chemical space. For instance, derivatives of this core structure have been synthesized and evaluated as potent inhibitors of Kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases.[12][13] This demonstrates that the core compound is not a "one-trick pony" but a versatile platform for generating novel therapeutic candidates.
Caption: Versatility of the 4-aryl-4-oxobutanoic acid scaffold.
Conclusion
4-(4-Hydroxyphenyl)-4-oxobutanoic acid (CAS: 56872-39-0) represents a powerful tool in the arsenal of the drug development professional. Its value is unlocked through a deep understanding of its synthesis, characterization, and strategic application. From its efficient production via Friedel-Crafts chemistry to its critical role in constructing advanced drug candidates like Succinobucol, this intermediate serves as a testament to the principle that the most crucial components in complex syntheses are often the elegantly functionalized, well-characterized building blocks. As research continues to explore new therapeutic targets, the inherent versatility of this scaffold ensures its continued relevance in the discovery of next-generation medicines.
References
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Giordani, A., et al. (1998). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-12. [Link]
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Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
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Schmalz, B., et al. (2016). Operationally Simple and Selective One-Pot Synthesis of Hydroxyphenones: A Facile Access to SNARF Dyes. Synlett, 27(04), 646-650. [Link]
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Tardif, J. C. (2009). Succinobucol: review of the metabolic, antiplatelet and cardiovascular effects. Expert Opinion on Investigational Drugs, 18(4), 531-9. [Link]
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Semantic Scholar. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. [Link]
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Tardif, J. C., et al. (2008). Effects of the antioxidant succinobucol (AGI-1067) on human atherosclerosis in a randomized clinical trial. Atherosclerosis, 197(1), 490-6. [Link]
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Al-Hussain, S. A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3128. [Link]
-
Giedraitis, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its process related impurities. Pharmacia, 69(1), 167-172. [Link]
-
Doggrell, S. A. (2002). Experimental and clinical studies show that the probucol derivative AGI-1067 prevents vascular growth. Expert Opinion on Investigational Drugs, 11(12), 1855-63. [Link]
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An In-depth Technical Guide to the Spectral Analysis of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid
Introduction: The Molecular Blueprint of a Versatile Intermediate
4-(4-Hydroxyphenyl)-4-oxobutanoic acid (CAS 56872-39-0) is a bifunctional organic compound possessing a phenolic hydroxyl group, a ketone, and a carboxylic acid.[1] This unique combination of functional groups makes it a valuable building block and intermediate in the synthesis of pharmaceuticals and functional polymers.[1] Its applications span from being a precursor for bioactive compounds like anti-inflammatory agents to a monomer in the development of advanced materials with antioxidant properties.[1]
Accurate structural elucidation and purity assessment are paramount in harnessing its potential. Spectroscopic techniques provide the definitive "fingerprint" of the molecule, revealing its atomic connectivity and functional group composition. This guide offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. We will not only present the data but also delve into the causality behind experimental choices and the logic of spectral interpretation, providing a robust framework for researchers in drug discovery and materials science.
Workflow for Spectroscopic Characterization
The comprehensive identification of a chemical entity like 4-(4-Hydroxyphenyl)-4-oxobutanoic acid relies on a multi-technique approach. Each spectroscopic method provides a unique and complementary piece of the structural puzzle. The logical workflow is designed to move from broad functional group identification to detailed atomic-level connectivity, culminating in the confirmation of the overall molecular structure and mass.
Caption: Workflow for the structural elucidation of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations of proton (¹H) and carbon-13 (¹³C) nuclei, we can map the exact connectivity of the molecule.
Field Insight: Selecting the Right Solvent
The choice of a deuterated solvent is critical for NMR analysis.[2] For 4-(4-Hydroxyphenyl)-4-oxobutanoic acid, which contains two acidic, exchangeable protons (phenolic -OH and carboxylic -COOH), Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the preferred solvent. Unlike protic solvents like D₂O or CD₃OD where these protons would rapidly exchange with deuterium and become invisible, DMSO-d₆ forms hydrogen bonds with the labile protons, slowing their exchange and allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum.[3] Its ability to dissolve a wide range of polar organic compounds further enhances its utility.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons.
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid in 0.6 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Acquire at least 16 scans to ensure a good signal-to-noise ratio.
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~12.10 | br s | 1H | Carboxylic Acid (-COOH ) |
| b | ~10.25 | br s | 1H | Phenolic Hydroxyl (-OH ) |
| c | ~7.85 | d, J ≈ 8.8 Hz | 2H | Aromatic (ortho to C=O) |
| d | ~6.88 | d, J ≈ 8.8 Hz | 2H | Aromatic (ortho to OH) |
| e | ~3.15 | t, J ≈ 6.4 Hz | 2H | Methylene adjacent to C=O (-CH₂ -C=O) |
| f | ~2.60 | t, J ≈ 6.4 Hz | 2H | Methylene adjacent to COOH (-CH₂ -COOH) |
Note: The residual proton signal for DMSO-d₅ appears at ~2.50 ppm.[4]
-
Acidic Protons (a, b): The signals for the carboxylic acid and phenolic protons appear far downfield as broad singlets. Their exact positions are sensitive to concentration and temperature.
-
Aromatic Region (c, d): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons (c ) ortho to the electron-withdrawing ketone are deshielded and appear further downfield compared to the protons (d ) ortho to the electron-donating hydroxyl group.
-
Aliphatic Region (e, f): The two methylene groups form an A₂X₂ system. They appear as two triplets due to coupling with each other. The methylene group (e ) adjacent to the ketone is slightly more deshielded than the methylene group (f ) adjacent to the carboxylic acid.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals all the unique carbon atoms in the molecule.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Acquisition: Record a proton-decoupled ¹³C spectrum on the same spectrometer.
-
Parameters: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
| Label | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~196.5 | Ketone Carbonyl (C =O) |
| 2 | ~173.8 | Carboxylic Acid Carbonyl (C OOH) |
| 3 | ~162.0 | Aromatic (C -OH) |
| 4 | ~131.0 | Aromatic (C , ortho to C=O) |
| 5 | ~128.5 | Aromatic (C -C=O) |
| 6 | ~115.5 | Aromatic (C , ortho to OH) |
| 7 | ~32.8 | Methylene (C H₂-C=O) |
| 8 | ~28.0 | Methylene (C H₂-COOH) |
Note: The solvent signal for DMSO-d₆ appears at ~39.5 ppm.[4]
-
Carbonyl Carbons (1, 2): The two carbonyl carbons are the most deshielded, appearing furthest downfield, with the ketone carbon typically resonating at a lower field than the carboxylic acid carbon.
-
Aromatic Carbons (3, 4, 5, 6): Four distinct signals are expected for the six aromatic carbons due to molecular symmetry. The carbon attached to the oxygen of the hydroxyl group (3 ) is the most deshielded among the aromatic carbons, while the carbon attached to the ketone (5 ) is also significantly downfield.
-
Aliphatic Carbons (7, 8): The two methylene carbons are the most shielded and appear upfield. The carbon adjacent to the ketone (7 ) is more deshielded than the one adjacent to the carboxylic acid (8 ).
Caption: Structural assignments for NMR spectral data.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).
-
Sample Application: Place a small amount of the solid 4-(4-Hydroxyphenyl)-4-oxobutanoic acid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The final spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300 - 2500 | O-H stretch (H-bonded) | Carboxylic Acid | Broad, Strong |
| ~3200 | O-H stretch | Phenol | Broad, Medium |
| ~1700 | C=O stretch | Carboxylic Acid | Sharp, Strong |
| ~1675 | C=O stretch (aryl ketone) | Ketone | Sharp, Strong |
| ~1605, ~1510 | C=C stretch | Aromatic Ring | Medium |
| ~1250 | C-O stretch | Aryl ether / Phenol | Strong |
| ~830 | C-H bend (out-of-plane) | 1,4-disubst. Aromatic | Strong |
Reference for general absorption regions.[6]
Interpretation
-
Hydroxyl Region: The most prominent feature will be an extremely broad absorption band from 3300 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. Superimposed on this may be a slightly sharper, but still broad, band around 3200 cm⁻¹ for the phenolic O-H group.
-
Carbonyl Region: Two distinct and strong C=O stretching absorptions are expected. The carboxylic acid carbonyl will appear around 1700 cm⁻¹, while the aryl ketone carbonyl, being conjugated with the aromatic ring, will appear at a slightly lower wavenumber, around 1675 cm⁻¹.
-
Fingerprint Region: The aromatic C=C stretches confirm the presence of the benzene ring. A strong band around 830 cm⁻¹ is highly diagnostic of 1,4- (para) substitution on an aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. It ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z).
Field Insight: Ionization Technique
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like 4-(4-Hydroxyphenyl)-4-oxobutanoic acid. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This allows for the unambiguous determination of the molecular weight.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonia (for negative mode).
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
Predicted Mass Spectrometry Data
The molecular formula is C₁₀H₁₀O₄, with a monoisotopic mass of 194.0579 Da.[7]
| Ion | Mode | Calculated m/z | Interpretation |
| [M+H]⁺ | Positive | 195.0652 | Protonated molecular ion |
| [M+Na]⁺ | Positive | 217.0471 | Sodium adduct |
| [M-H]⁻ | Negative | 193.0506 | Deprotonated molecular ion |
| [M+HCOO]⁻ | Negative | 239.0561 | Formate adduct (if formic acid is present) |
Data sourced from PubChem predictions.[7]
Tandem MS (MS/MS) Fragmentation Analysis
By selecting the [M+H]⁺ ion (m/z 195) and subjecting it to collision-induced dissociation (CID), we can predict key structural fragments.
-
m/z 177: Loss of H₂O (18 Da) from the carboxylic acid and/or phenol.
-
m/z 149: Loss of H₂O (18 Da) and CO (28 Da).
-
m/z 121: This is a key fragment corresponding to the p-hydroxybenzoyl cation, formed by cleavage of the bond between the ketone and the adjacent methylene group. This fragment is highly indicative of the hydroxyphenyl ketone moiety. The formation of this ion is a common fragmentation pathway for such structures.[8]
Conclusion: A Unified Structural Confirmation
The combined spectral data provides an unambiguous confirmation of the structure of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid.
-
IR spectroscopy confirms the presence of all key functional groups: hydroxyl, ketone, and carboxylic acid.
-
Mass spectrometry establishes the correct molecular weight (194.19 g/mol ) and reveals fragmentation patterns, like the characteristic m/z 121 ion, that are consistent with the proposed structure.
-
NMR spectroscopy provides the definitive blueprint, mapping out the complete carbon-hydrogen framework, including the para-substituted aromatic ring and the butanoic acid chain, thus validating the atomic connectivity in its entirety.
This guide provides the foundational spectroscopic knowledge required for researchers to confidently identify and utilize 4-(4-Hydroxyphenyl)-4-oxobutanoic acid in their scientific endeavors.
References
- Vertex AI Search. (2019). Solvents in NMR spectroscopy - eGPAT.
- Sigma-Aldrich. (n.d.). NMR Solvents.
-
PubChem. (n.d.). 4-(4-hydroxyphenyl)-4-oxobutanoic acid. Available at: [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Truman State University. (n.d.). NMR Solvent Properties. Available at: [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
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ResearchGate. (n.d.). Fragmentation mass spectra of selected metabolites with purposed fragmentation pathways. Available at: [Link]
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An In-Depth Technical Guide to 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid Derivatives and Analogs: From Synthesis to Therapeutic Potential
Abstract
The 4-(4-hydroxyphenyl)-4-oxobutanoic acid scaffold represents a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of this class of compounds, intended for researchers, scientists, and drug development professionals. We will navigate the synthetic landscapes, delve into the mechanistic intricacies of their biological activities, particularly as enzyme inhibitors, and explore their therapeutic promise in neurodegenerative diseases and oncology. This guide emphasizes the causality behind experimental choices, provides detailed protocols for key synthetic and biological assays, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
Introduction: The Versatility of a Core Scaffold
The 4-(4-hydroxyphenyl)-4-oxobutanoic acid core, characterized by a para-hydroxyphenyl group attached to a four-carbon chain bearing a ketone and a carboxylic acid, offers a unique combination of structural features. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, the ketone provides a site for polar interactions, and the carboxylic acid imparts aqueous solubility and can engage in ionic interactions. This trifecta of functionalities makes it a versatile starting point for the synthesis of diverse derivatives with a wide spectrum of biological activities. These compounds have emerged as important intermediates in the synthesis of various bioactive molecules, including anti-inflammatory, anticancer, and antioxidant agents.
A significant area of interest for these derivatives lies in their ability to inhibit Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the kynurenine pathway of tryptophan metabolism. By modulating this pathway, these compounds hold promise for the treatment of neurodegenerative disorders such as Huntington's and Alzheimer's diseases. Furthermore, emerging research has highlighted the potential of this scaffold in the development of novel anticancer agents. This guide will explore these therapeutic avenues in detail, providing the foundational knowledge necessary for the rational design and development of next-generation therapeutics based on the 4-(4-hydroxyphenyl)-4-oxobutanoic acid core.
Synthetic Strategies: Mastering the Friedel-Crafts Acylation and Beyond
The cornerstone for the synthesis of 4-(4-hydroxyphenyl)-4-oxobutanoic acid and its derivatives is the Friedel-Crafts acylation. This powerful carbon-carbon bond-forming reaction allows for the introduction of the oxobutanoic acid chain onto the aromatic ring.
The Classic Approach: Friedel-Crafts Acylation of Phenols
The direct Friedel-Crafts acylation of phenol with succinic anhydride presents a straightforward route to the core scaffold. The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice.
Reaction Mechanism:
The mechanism involves the activation of succinic anhydride by the Lewis acid to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich phenol ring, primarily at the para position due to the ortho,para-directing effect of the hydroxyl group and for steric reasons, to form a sigma complex. The subsequent loss of a proton restores aromaticity, and an aqueous workup liberates the final product.
Caption: Mechanism of Friedel-Crafts Acylation of Phenol.
Experimental Protocol: Synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid
This protocol provides a detailed procedure for the laboratory-scale synthesis.
Materials:
-
Phenol
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a flame-dried three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, suspend anhydrous AlCl₃ (2.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the suspension in an ice bath. Add a solution of phenol (1 equivalent) and succinic anhydride (1.1 equivalents) in anhydrous DCM dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure 4-(4-hydroxyphenyl)-4-oxobutanoic acid.
Synthesis of Substituted Derivatives
The synthesis of substituted analogs can be achieved by starting with appropriately substituted phenols. For instance, using substituted phenols in the Friedel-Crafts acylation allows for the introduction of various functional groups on the phenyl ring, which is crucial for structure-activity relationship (SAR) studies.
Biological Activities and Therapeutic Potential
Kynurenine 3-Monooxygenase (KMO) Inhibition: A Neuroprotective Strategy
The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation. A key enzyme in this pathway, Kynurenine 3-Monooxygenase (KMO), catalyzes the conversion of kynurenine to the neurotoxic metabolite 3-hydroxykynurenine (3-HK). Inhibition of KMO is a promising therapeutic strategy for neurodegenerative diseases as it shunts the pathway towards the production of the neuroprotective kynurenic acid (KYNA).
Caption: Inhibition of KMO shifts the Kynurenine Pathway.
Derivatives of 4-phenyl-4-oxobutanoic acid have been identified as potent inhibitors of KMO. For example, 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid has emerged as a particularly interesting derivative.
Experimental Protocol: KMO Inhibitor Screening Assay
This protocol outlines a general procedure for screening potential KMO inhibitors.
Materials:
-
Recombinant human KMO enzyme
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Test compounds (potential inhibitors)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of L-kynurenine, NADPH, and test compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, recombinant KMO enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of L-kynurenine and NADPH to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm (due to NADPH consumption) over time at 37°C.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.
Anticancer Activity: A Promising Frontier
Recent studies have explored the anticancer potential of 4-(4-hydroxyphenyl)-4-oxobutanoic acid derivatives. These compounds have shown cytotoxic effects against various cancer cell lines.
Quantitative Data: Anticancer Activity of Related Analogs
The following table summarizes the in vitro anticancer activity of some 4-oxobutanoic acid analogs. While not all are direct derivatives of the core topic, they illustrate the potential of this scaffold.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4h | A549 (Lung Carcinoma) | 1.51 | |
| 4i | A549 (Lung Carcinoma) | 1.49 | |
| 4h | MDA-MB-231 (Breast Adenocarcinoma) | 2.83 | |
| Compound 1 | HTB-26 (Breast Cancer) | < 50 | |
| Compound 2 | HTB-26 (Breast Cancer) | < 50 | |
| Compound 1 | PC-3 (Prostate Cancer) | < 50 | |
| Compound 2 | PC-3 (Prostate Cancer) | < 50 |
Structure-Activity Relationship (SAR) Studies
The biological activity of 4-(4-hydroxyphenyl)-4-oxobutanoic acid derivatives can be significantly modulated by altering the substituents on the aromatic ring and the butanoic acid side chain.
Key SAR Insights for KMO Inhibition:
-
Aromatic Ring Substitution: Halogen substituents, particularly chlorine, on the phenyl ring often enhance inhibitory activity. For instance, 3,4-dichloro substitution has been shown to be favorable.
-
Side Chain Modification: Modifications at the C2 position of the butanoic acid chain can influence potency. The introduction of hydroxyl or benzyl groups has been explored.
Caption: Structure-Activity Relationship (SAR) Logic.
ADME-Tox Profile: A Critical Consideration for Drug Development
While the biological activity of these compounds is promising, their potential as therapeutic agents is contingent on their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. In silico and in vitro ADME-Tox studies are crucial early steps in the drug discovery pipeline.
Key ADME-Tox Parameters to Consider:
-
Solubility: The carboxylic acid moiety generally imparts good aqueous solubility.
-
Permeability: The ability to cross biological membranes, such as the blood-brain barrier for neuroprotective agents, is a critical parameter.
-
Metabolic Stability: The susceptibility of the molecule to metabolism by cytochrome P450 enzymes and other metabolic pathways will determine its half-life in the body.
-
Toxicity: Early assessment of potential cardiotoxicity, hepatotoxicity, and other off-target effects is essential.
In silico tools can predict many of these properties, guiding the selection of candidates for further experimental evaluation.
Conclusion and Future Directions
The 4-(4-hydroxyphenyl)-4-oxobutanoic acid scaffold is a versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated significant potential as KMO inhibitors for the treatment of neurodegenerative diseases and as anticancer agents. The synthetic accessibility of these compounds, primarily through the robust Friedel-Crafts acylation, allows for extensive exploration of their structure-activity relationships.
Future research in this area should focus on:
-
Optimization of KMO Inhibitors: Fine-tuning the structure of lead compounds to enhance potency, selectivity, and pharmacokinetic properties, particularly blood-brain barrier penetration.
-
Elucidation of Anticancer Mechanisms: Investigating the precise molecular targets and signaling pathways involved in the anticancer activity of these derivatives.
-
Comprehensive ADME-Tox Profiling: Conducting thorough in vitro and in vivo studies to assess the drug-likeness and safety of promising candidates.
By integrating synthetic chemistry, molecular pharmacology, and drug metabolism studies, the full therapeutic potential of 4-(4-hydroxyphenyl)-4-oxobutanoic acid derivatives and analogs can be realized, paving the way for the development of new and effective treatments for a range of debilitating diseases.
References
- ADMET analysis revealed that the selected compounds have favorable pharmacokinetic parameters, moderate bioavailability, and a safe toxicity profile, which supports their potential use. Further, the kinetic study showed that herbacetin and (-)-Epicatechin are reversible KAT-II inhibitors and exhibit a competitive inhibition mechanism. Their half-maximal inhibitory concentrations (IC50) are 5.98 ± 0.18 µM and 8.76 ±
The Therapeutic Potential of 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid: A Scaffolding Approach in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-(4-Hydroxyphenyl)-4-oxobutanoic acid, a seemingly unassuming chemical intermediate, holds significant promise as a foundational scaffold in the development of novel therapeutics. While direct pharmacological applications of the compound itself are not extensively documented, its true value lies in its versatility as a starting material for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the therapeutic potential of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid, focusing on its utility in the generation of derivatives with pronounced anti-cancer, anti-inflammatory, and antioxidant properties. We will delve into the synthetic pathways, mechanisms of action of key derivatives, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage this versatile chemical entity in their quest for next-generation therapies.
Introduction: The Strategic Importance of 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid in Medicinal Chemistry
In the landscape of drug discovery, the identification and optimization of core chemical structures, or scaffolds, is a cornerstone of efficient and successful therapeutic development. 4-(4-Hydroxyphenyl)-4-oxobutanoic acid presents itself as one such strategic scaffold. Its structure, featuring a phenolic hydroxyl group, a keto group, and a carboxylic acid moiety, offers multiple points for chemical modification, enabling the exploration of a wide chemical space to fine-tune pharmacological activity. This inherent modularity allows for the systematic development of structure-activity relationships (SAR), a critical process in optimizing lead compounds.
This guide will explore the therapeutic avenues that can be pursued starting from this versatile molecule. We will begin by examining its synthesis and then transition to a detailed exploration of the biological activities of its derivatives, substantiated by mechanistic insights and practical experimental methodologies.
Synthesis of the Core Scaffold: 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid
The most common and efficient method for the synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid and its analogs is the Friedel–Crafts acylation .[1] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel–Crafts Acylation for 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid
Materials:
-
Phenol
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (as solvent)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution
-
Distilled water
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred solution of phenol (1 equivalent) in nitrobenzene, add anhydrous aluminum chloride (2.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
To this mixture, add succinic anhydride (1.1 equivalents) in small portions, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, slowly raise the temperature to 70-80°C and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it with water.
-
Extract the product from the organic layer using a dilute sodium hydroxide solution.
-
Acidify the alkaline extract with concentrated hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from hot water or a suitable solvent system to obtain pure 4-(4-Hydroxyphenyl)-4-oxobutanoic acid.
Caption: Synthesis of the core scaffold via Friedel-Crafts acylation.
Therapeutic Applications of 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid Derivatives
The true therapeutic potential of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid is realized through its chemical elaboration into a variety of derivatives with distinct pharmacological profiles.[2][3]
Anti-Cancer Activity
The 4-hydroxyphenyl moiety is a common feature in many compounds with demonstrated anti-cancer properties. Derivatives of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid have been investigated as promising candidates in oncology research.[4][5][6][7]
3.1.1. Key Derivatives and Mechanisms of Action
-
N-(4-hydroxyphenyl)retinamide (Fenretinide): This synthetic retinoid is a prominent example of a therapeutically relevant derivative. Interestingly, its anti-cancer effects, particularly the induction of apoptosis in breast cancer cells, are mediated through a novel pathway independent of the classical retinoid receptors (RARs and RXRs).[8][9] A key mechanism involves the induction of nitric oxide (NO) production, which acts as a pro-apoptotic signal.[10][11] Fenretinide has been shown to increase the expression of inducible nitric oxide synthase (NOSII) and endothelial nitric oxide synthase (NOSIII).[11] Another metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), exhibits potent anticancer activity by inhibiting tubulin polymerization and inducing reactive oxygen species (ROS) generation, leading to mitotic arrest and apoptosis.[12]
-
3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives: This class of compounds has demonstrated both anticancer and antioxidant activities.[4][5][6][7] Their mechanism is thought to involve the modulation of cellular redox status, as reactive oxygen species play a significant role in cancer progression.[4] In silico studies on related thiazole derivatives suggest potential targeting of key signaling proteins like SIRT2 and EGFR, which are crucial for cancer cell proliferation and survival.[13]
Caption: Proposed anti-cancer mechanisms of key derivatives.
3.1.2. Experimental Protocols for In Vitro Anti-Cancer Activity Assessment
A multi-assay approach is recommended to robustly evaluate the cytotoxic and anti-proliferative effects of novel compounds.[14]
Protocol 3.1.2.1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
96-well plates
-
Test compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3.1.2.2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[14]
Materials:
-
LDH cytotoxicity assay kit
-
Cancer cell lines
-
96-well plates
-
Test compound stock solution
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of the test compound and controls (vehicle, maximum LDH release).
-
After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Transfer the cell-free supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature, protected from light, for up to 30 minutes.
-
Add the stop solution and measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Anti-Inflammatory Activity
Chronic inflammation is a key driver of many diseases. The 4-phenyl-4-oxobutanoic acid scaffold is present in compounds with known anti-inflammatory properties, such as Fenbufen and its derivatives, which are known to inhibit cyclooxygenase (COX) enzymes.[14]
3.2.1. Key Derivatives and Mechanism of Action
Derivatives of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid can be designed to target key inflammatory mediators. A plausible mechanism of action for such derivatives is the inhibition of COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation and is responsible for the production of prostaglandins.
3.2.2. Experimental Protocol: In Vitro COX-2 Inhibitor Screening
A fluorometric assay can be used for high-throughput screening of potential COX-2 inhibitors.[16]
Materials:
-
COX-2 inhibitor screening kit (containing human recombinant COX-2, assay buffer, probe, cofactor, and a known inhibitor like celecoxib)
-
96-well white opaque plate
-
Test compound stock solution
-
Fluorometric microplate reader
Procedure:
-
Prepare the reagents according to the kit manufacturer's instructions.
-
In a 96-well plate, add the test inhibitor at various concentrations, a vehicle control, and the positive control inhibitor (e.g., celecoxib).
-
Add the COX-2 enzyme to all wells except the no-enzyme control.
-
Prepare a reaction mix containing the assay buffer, probe, and cofactor, and add it to each well.
-
Initiate the reaction by adding the substrate (arachidonic acid).
-
Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.
-
Calculate the rate of the reaction and determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Caption: Inhibition of the COX-2 pathway by designed derivatives.
Antioxidant Activity
The phenolic hydroxyl group in 4-(4-Hydroxyphenyl)-4-oxobutanoic acid is a key structural feature that imparts antioxidant potential to its derivatives. Phenolic compounds are well-known for their ability to scavenge free radicals.[2][17]
3.3.1. Mechanism of Antioxidant Action
The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it.[18] This process, known as hydrogen atom transfer (HAT), generates a relatively stable phenoxyl radical that is less reactive and can be further stabilized by resonance. Another possible mechanism is single-electron transfer (SET).[2]
3.3.2. Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.[19][20][21]
Materials:
-
DPPH solution (in methanol)
-
Test compound stock solution (in methanol)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add the test compound dilutions, positive control, and a methanol blank to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Data Presentation and Interpretation
For each of the therapeutic areas discussed, it is crucial to present the quantitative data in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro Anti-Cancer Activity Data
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| Derivative A | MCF-7 | MTT | 5.2 ± 0.4 |
| Derivative A | A549 | MTT | 8.1 ± 0.9 |
| Derivative B | MCF-7 | MTT | 12.5 ± 1.3 |
| Doxorubicin | MCF-7 | MTT | 0.8 ± 0.1 |
Table 2: Hypothetical In Vitro Anti-Inflammatory and Antioxidant Activity Data
| Compound | Assay | IC₅₀ (µM) |
| Derivative C | COX-2 Inhibition | 2.7 ± 0.3 |
| Derivative D | COX-2 Inhibition | 9.4 ± 1.1 |
| Celecoxib | COX-2 Inhibition | 0.5 ± 0.05 |
| Derivative C | DPPH Scavenging | 15.8 ± 1.7 |
| Ascorbic Acid | DPPH Scavenging | 5.3 ± 0.6 |
Conclusion and Future Directions
4-(4-Hydroxyphenyl)-4-oxobutanoic acid is a highly valuable and versatile scaffold in medicinal chemistry. While it may not be a therapeutic agent in its own right, its utility as a starting point for the synthesis of potent and selective anti-cancer, anti-inflammatory, and antioxidant compounds is evident. The structural features of this molecule provide a robust platform for the application of rational drug design principles to develop novel therapeutics.
Future research should focus on the synthesis and evaluation of novel libraries of derivatives, exploring a wider range of chemical modifications to further optimize their pharmacological properties. Advanced in silico modeling can aid in the design of compounds with improved target specificity and reduced off-target effects. Promising candidates identified through the in vitro assays described in this guide should be advanced to more complex cellular models, such as 3D spheroids and organoids, and ultimately to in vivo studies to assess their efficacy and safety profiles. The continued exploration of the therapeutic potential of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid and its derivatives holds great promise for the future of drug discovery.
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A. Al-Ostoot, F. H., Al-Muntaser, A. A., Abed, R. F., & Al-Sammarraie, A. M. K. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Biochemistry, 44(9), e13394. [Link]
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Garner, W., & Le, T. L. (2002). A novel mechanism by which N-(4-hydroxyphenyl)retinamide inhibits breast cancer cell growth: the production of nitric oxide. Clinical Cancer Research, 8(12), 3856-3863. [Link]
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Sheikh, M. S., Shao, Z. M., Li, X. S., Ordonez, J. V., Conley, B. A., Wu, S., ... & Fontana, J. A. (1995). N-(4-hydroxyphenyl)retinamide (4-HPR)-mediated biological actions involve retinoid receptor-independent pathways in human breast carcinoma. Carcinogenesis, 16(10), 2477-2486. [Link]
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Živković, J., Budeč, M., Podunavac, J., Sakač, M., & Mandić, A. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules, 28(6), 2603. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
Garner, W., & Le, T. L. (2002). A novel mechanism by which N-(4-hydroxyphenyl)retinamide inhibits breast cancer cell growth: the production of nitric oxide. Clinical Cancer Research, 8(12), 3856-3863. [Link]
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Mishra, A., & Sharma, P. (2014). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. International Journal of Pharmaceutical Sciences and Research, 5(5), 1636. [Link]
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Ren, G., & Liu, Y. (2014). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1101, 1-10. [Link]
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Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 9, 101624. [Link]
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Appierto, V., Tiberio, P., Villani, M. G., Tognon, G., Birtolo, C., & Formelli, F. (2009). 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells. PloS one, 4(9), e7059. [Link]
-
Lotan, R. (1995). N-(4-Hydroxyphenyl)retinamide Activation of a Distinct Pathway Signaling Apoptosis. JNCI: Journal of the National Cancer Institute, 87(22), 1657-1658. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. [Link]
-
Anastasiadi, M., et al. (2021). 2.5.4. DPPH∙ Radical Scavenging Assay. Bio-protocol, 11(16), e4131. [Link]
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Marine Biology Research Group. (n.d.). DPPH radical scavenging activity. [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
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Ma, F. F., et al. (2023). Guideline for anticancer assays in cells. Food Science and Human Wellness, 12(4), 1011-1025. [Link]
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Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]
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Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]
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JoVE. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview [Video]. YouTube. [Link]
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Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]
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VanAlstine, M. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765-17774. [Link]
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Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]
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Career Henan Chemical Co., Ltd. (n.d.). 4-(4-Hydroxyphenyl)-4-oxobutanoic acid. [Link]
-
Giordani, A., et al. (1998). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-2912. [Link]
-
Wikipedia contributors. (2023, December 2). 4-(4-Methylphenyl)-4-oxobutanoic acid. In Wikipedia, The Free Encyclopedia. [Link]
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Sabatino, M., et al. (2017). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity, 14(10), e1700204. [Link]
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An In-depth Technical Guide to the Mechanism of Action of 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid and its Derivatives
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid, with a primary focus on the well-documented activities of its close structural analogs. While direct research on the parent compound is limited, a significant body of evidence points towards its role as a scaffold for potent inhibitors of Kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. This guide will delve into the biochemical intricacies of KMO inhibition, explore potential secondary mechanisms related to oxidative stress modulation, and provide detailed experimental protocols for researchers in the field of drug discovery and development.
Introduction: The Chemical and Biological Landscape
4-(4-Hydroxyphenyl)-4-oxobutanoic acid is a keto acid with a chemical structure that lends itself to diverse biological interactions. Its core components, a hydroxyphenyl group and a butanoic acid chain with a ketone, provide functional groups capable of engaging with enzymatic active sites through hydrogen bonding, hydrophobic interactions, and electrostatic forces. While the specific pharmacological profile of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid is not extensively characterized in publicly available literature, its derivatives have emerged as significant molecules of interest, particularly in the context of neurodegenerative and inflammatory diseases.
The primary focus of this guide will be on the most substantiated mechanism of action for its derivatives: the inhibition of Kynurenine 3-monooxygenase (KMO). Understanding this mechanism provides a strong foundation for hypothesizing the potential biological activities of the parent compound and for designing future research.
Primary Mechanism of Action: Inhibition of Kynurenine 3-Monooxygenase (KMO)
The most compelling evidence for the biological activity of compounds structurally related to 4-(4-Hydroxyphenyl)-4-oxobutanoic acid lies in their ability to inhibit Kynurenine 3-monooxygenase (KMO), also known as kynurenine 3-hydroxylase.[1][2] KMO is a flavin-dependent monooxygenase located on the outer mitochondrial membrane and is a pivotal enzyme in the kynurenine pathway, the primary route of tryptophan degradation.[1][2]
The Kynurenine Pathway: A Dichotomy of Neuroprotection and Neurotoxicity
The kynurenine pathway is a critical metabolic cascade that produces several neuroactive compounds. A key branching point in this pathway is the metabolism of kynurenine. KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid. Quinolinic acid is an NMDA receptor agonist and is implicated in excitotoxicity and neuronal cell death.
Alternatively, kynurenine can be converted by kynurenine aminotransferases (KATs) to kynurenic acid, a neuroprotective agent that acts as an antagonist at ionotropic glutamate receptors and the α7 nicotinic acetylcholine receptor. Therefore, the inhibition of KMO is a promising therapeutic strategy to shift the balance of the kynurenine pathway away from the production of neurotoxic metabolites and towards the synthesis of the neuroprotective kynurenic acid.
Signaling Pathway of Kynurenine Metabolism
Caption: Kynurenine pathway and the site of KMO inhibition.
Structure-Activity Relationship (SAR) of 4-Phenyl-4-oxobutanoic Acid Derivatives as KMO Inhibitors
Research on 4-phenyl-4-oxo-butanoic acid derivatives has provided valuable insights into the structural features required for potent KMO inhibition.[1] A key study demonstrated that modifications to the benzoylalanine side-chain of a lead compound led to the identification of potent inhibitors.[1] Specifically, derivatives such as 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid were identified as highly effective inhibitors.[1]
This suggests that the 4-oxo-butanoic acid moiety serves as a crucial pharmacophore that can be functionalized to enhance binding affinity to the KMO active site. The presence of the 4-hydroxyphenyl group in the parent compound, 4-(4-Hydroxyphenyl)-4-oxobutanoic acid, provides a site for potential hydrogen bonding interactions within the enzyme's active site, a common feature in enzyme-inhibitor binding.
Experimental Protocol: In Vitro KMO Inhibition Assay
To assess the KMO inhibitory potential of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid or its derivatives, a standard in vitro fluorescence-based assay can be employed.
Objective: To determine the IC50 value of a test compound against human KMO.
Materials:
-
Recombinant human KMO enzyme
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (e.g., 4-(4-Hydroxyphenyl)-4-oxobutanoic acid) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the KMO enzyme in each well of the 96-well plate.
-
Add varying concentrations of the test compound to the wells. Include a control group with DMSO only.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding L-kynurenine to each well.
-
Immediately measure the fluorescence (Excitation: 320 nm, Emission: 480 nm) at time zero and then kinetically every 2 minutes for 30 minutes at 37°C. The decrease in fluorescence corresponds to the consumption of NADPH.
-
Calculate the initial reaction rates (v) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| NADPH | Nicotinamide adenine dinucleotide phosphate, a cofactor whose oxidation is monitored. |
| L-Kynurenine | The natural substrate for the KMO enzyme. |
Experimental Workflow for KMO Inhibition Assay
Caption: Step-by-step workflow for the in vitro KMO inhibition assay.
Potential Secondary Mechanism: Modulation of Oxidative Stress
The phenolic hydroxyl group in 4-(4-Hydroxyphenyl)-4-oxobutanoic acid suggests a potential for antioxidant activity and modulation of oxidative stress. Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating cellular damage caused by reactive oxygen species (ROS).
While direct studies on the antioxidant properties of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid are lacking, research on other phenolic compounds has demonstrated their ability to influence enzymes involved in oxidative stress pathways, such as succinate dehydrogenase. It is plausible that 4-(4-Hydroxyphenyl)-4-oxobutanoic acid could exert cytoprotective effects through a similar mechanism, although this remains to be experimentally validated.
Conclusion and Future Directions
The available scientific evidence strongly suggests that the primary mechanism of action for derivatives of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid is the inhibition of Kynurenine 3-monooxygenase. This positions these compounds as promising scaffolds for the development of therapeutics targeting neurodegenerative diseases and other conditions associated with kynurenine pathway dysregulation.
Future research should focus on several key areas:
-
Direct Evaluation of the Parent Compound: Conducting in vitro and in vivo studies to directly assess the KMO inhibitory activity and other potential biological effects of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid.
-
Elucidation of Binding Mode: Utilizing X-ray crystallography and molecular modeling to determine the precise binding mode of these inhibitors to the KMO active site, which will guide the rational design of more potent and selective analogs.
-
In Vivo Efficacy and Pharmacokinetics: Evaluating the therapeutic efficacy, safety profile, and pharmacokinetic properties of lead compounds in relevant animal models of disease.
By pursuing these research avenues, the full therapeutic potential of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid and its derivatives can be realized, paving the way for novel treatments for a range of debilitating diseases.
References
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Giordani, A., Pevarello, P., Cini, M., Bormetti, R., Greco, F., Toma, S., Speciale, C., & Varasi, M. (1998). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-2912. [Link]
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Mole, D. J., Webster, S. P., Uings, I., & Howie, S. E. (2015). Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors. Drug Discovery Today, 21(2), 315-324. [Link]
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An In-depth Technical Guide to the Metabolic Pathway Analysis of 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid
Foreword: Charting the Metabolic Landscape of a Versatile Phenolic Acid
To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the metabolic intricacies of 4-(4-hydroxyphenyl)-4-oxobutanoic acid. While this compound may not be as ubiquitously studied as other phenolic acids, its structure presents a fascinating intersection of metabolic pathways with significant implications for xenobiotic metabolism, gut microbiome activity, and pharmacology. This document is structured to provide not just a review of existing knowledge, but a practical, experience-driven framework for its investigation. We will traverse from its chemical synthesis to putative metabolic pathways, grounded in the established metabolism of structurally analogous compounds, and culminate in detailed analytical methodologies for its study. Our approach is rooted in scientific integrity, providing you with the causal reasoning behind experimental choices and self-validating protocols.
Introduction to 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid: Structure and Synthesis
4-(4-Hydroxyphenyl)-4-oxobutanoic acid is an organic carboxylic acid characterized by a hydroxyphenyl group attached to a four-carbon chain with a ketone at the 4-position and a carboxylic acid at the 1-position. This structure makes it a member of the aryl-oxo-butanoic acid class of compounds.
Chemical Synthesis: The Friedel-Crafts Acylation Approach
The primary route for synthesizing 4-(4-hydroxyphenyl)-4-oxobutanoic acid and its derivatives is the Friedel-Crafts acylation.[1][2] This well-established carbon-carbon bond-forming reaction involves the acylation of an aromatic compound, in this case, a protected phenol or a related aromatic precursor, with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]
A general synthetic workflow is as follows:
Caption: General workflow for the synthesis of 4-(4-hydroxyphenyl)-4-oxobutanoic acid.
It is important to note that direct acylation of unprotected phenols can be challenging due to side reactions. Therefore, a common strategy involves using a phenol with a protecting group (e.g., a methoxy group in anisole), followed by a deprotection step to yield the final hydroxylated product.[3]
The Metabolic Fate: A Proposed Pathway
Currently, there is a lack of direct studies on the specific metabolic pathway of 4-(4-hydroxyphenyl)-4-oxobutanoic acid in mammalian or microbial systems. However, based on the well-characterized metabolism of structurally similar compounds, particularly 4-hydroxyphenylacetic acid (4-HPAA), we can propose a putative metabolic pathway. This proposed pathway is grounded in the known enzymatic reactions that act on phenolic compounds and short-chain fatty acids.
Putative Microbial Degradation Pathway
The gut microbiota plays a crucial role in the metabolism of dietary polyphenols, breaking them down into simpler phenolic compounds. It is plausible that 4-(4-hydroxyphenyl)-4-oxobutanoic acid could be an intermediate in the degradation of more complex flavonoids or could be metabolized by gut microbes if ingested directly. The proposed pathway likely involves hydroxylation followed by ring cleavage, mirroring the degradation of 4-HPAA.
Caption: A putative microbial degradation pathway for 4-(4-hydroxyphenyl)-4-oxobutanoic acid.
Putative Mammalian Metabolism (Phase I and Phase II)
In mammals, xenobiotics like 4-(4-hydroxyphenyl)-4-oxobutanoic acid are typically subjected to Phase I and Phase II metabolic reactions to increase their water solubility and facilitate excretion.
-
Phase I Metabolism: This would likely involve hydroxylation of the aromatic ring, catalyzed by cytochrome P450 enzymes in the liver, to form a catechol derivative (3,4-dihydroxyphenyl).[4] Reduction of the ketone group to a secondary alcohol is also a possible Phase I reaction.
-
Phase II Metabolism: The primary routes for Phase II conjugation of phenolic compounds are glucuronidation and sulfation of the hydroxyl group. The carboxylic acid moiety could also be a site for conjugation, for instance, through the formation of an acyl-glucuronide.
Caption: A proposed mammalian metabolic pathway involving Phase I and Phase II reactions.
Analytical Methodologies for Metabolic Analysis
The investigation of the metabolic fate of 4-(4-hydroxyphenyl)-4-oxobutanoic acid necessitates robust analytical techniques capable of detecting and quantifying the parent compound and its metabolites in complex biological matrices. The primary methods of choice are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of polar and non-volatile compounds like 4-(4-hydroxyphenyl)-4-oxobutanoic acid and its potential metabolites.[5]
3.1.1. Sample Preparation from Plasma/Serum
A crucial step for accurate LC-MS analysis is the efficient extraction of the analyte from the biological matrix and the removal of interfering substances like proteins.
Protocol: Protein Precipitation for Plasma/Serum Samples [6]
-
To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
3.1.2. LC-MS/MS Conditions (A Model Protocol)
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | A suitable gradient from high aqueous to high organic |
| Ionization Mode | Electrospray Ionization (ESI), negative mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Rationale for Parameter Choices:
-
A C18 column is a standard choice for retaining moderately polar compounds.
-
Formic acid is added to the mobile phase to improve the ionization efficiency in ESI.
-
Negative ion mode is generally preferred for phenolic and carboxylic acids as they readily deprotonate.
-
MRM provides high selectivity and sensitivity for targeted quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent chromatographic resolution but requires that the analytes be volatile and thermally stable. For a polar compound like 4-(4-hydroxyphenyl)-4-oxobutanoic acid, derivatization is mandatory.[7][8]
3.2.1. Derivatization: A Necessary Step
Derivatization is essential to:
-
Increase volatility by converting polar functional groups (hydroxyl, carboxyl, and keto) into less polar derivatives.[7]
-
Improve thermal stability to prevent degradation in the hot GC inlet.[7]
-
Enhance chromatographic peak shape.[7]
A common and effective method is a two-step oximation-silylation process.[8]
Protocol: Oximation-Silylation Derivatization [8]
-
Lyophilize the sample extract to complete dryness to remove all water, which interferes with silylation.
-
Oximation: Add a solution of methoxyamine hydrochloride (MeOx) in pyridine to the dried extract. Incubate at a controlled temperature (e.g., 37°C) for 90 minutes. This step protects the keto group.
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at the same temperature for 30 minutes. This step derivatizes the hydroxyl and carboxyl groups.
-
The sample is now ready for GC-MS analysis.
Caption: A two-step derivatization workflow for GC-MS analysis of keto acids.
Relevance to Drug Development and Biological Activity
While direct pharmacological data on 4-(4-hydroxyphenyl)-4-oxobutanoic acid is scarce, the broader class of 4-phenyl-4-oxobutanoic acid derivatives has garnered interest in drug discovery.
Enzyme Inhibition: A Potential Pharmacophore
Derivatives of 4-phenyl-4-oxobutanoic acid have been investigated as inhibitors of kynurenine 3-hydroxylase (also known as kynurenine 3-monooxygenase), a key enzyme in the tryptophan degradation pathway.[9][10] Inhibition of this enzyme is a therapeutic strategy for neurodegenerative diseases.[9] The 4-oxo-butanoic acid scaffold appears to be a crucial pharmacophore for this activity.
Anticancer and Antioxidant Properties of Related Structures
Structurally related phenolic compounds are well-known for their antioxidant properties. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated both anticancer and antioxidant activities.[11] It is plausible that 4-(4-hydroxyphenyl)-4-oxobutanoic acid could exhibit similar biological activities, making it a compound of interest for further investigation in these areas.[12]
Conclusion and Future Directions
The metabolic pathway of 4-(4-hydroxyphenyl)-4-oxobutanoic acid remains an open area for research. This guide provides a comprehensive framework based on established knowledge of similar compounds to direct future investigations. The proposed metabolic pathways, both microbial and mammalian, offer testable hypotheses. The detailed analytical protocols provide a solid starting point for researchers to quantify this compound and its metabolites in biological systems. Further research into the biological activities of 4-(4-hydroxyphenyl)-4-oxobutanoic acid, particularly in the context of enzyme inhibition and its potential as an antioxidant, is warranted and could unveil novel therapeutic applications.
References
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Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
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Giordani, A., Pevarello, P., Cini, M., Bormetti, R., Greco, F., Toma, S., Speciale, C., & Varasi, M. (1998). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907–2912. [Link]
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IonSource. (2016). Sample Preparation. [Link]
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Kansas Bio. (n.d.). Advancements in Sample Prep for LCMS-MS Organic Acid Analysis. [Link]
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Li, Q., Wang, C., Wang, Y., Sun, H., & Jiang, G. (2017). Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. Proceedings of the National Academy of Sciences, 114(23), 5956–5961. [Link]
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López-Gutiérrez, N., Romero-González, R., Plaza-Bolaños, P., Martínez-Vidal, J. L., & Garrido-Frenich, A. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites, 11(12), 815. [Link]
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Martin, N., & Lang, D. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Metabolites, 12(2), 108. [Link]
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Mrzlikar, J., & Polak, T. (2023). Bioactive Phenolic Compounds from Apples during Simulated In Vitro Gastrointestinal Digestion: Kinetics of Their Release. Foods, 12(14), 2769. [Link]
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Noriko, T., Yoko, N., Masataka, M., & Kiyoshi, F. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry, 132(5), 795–800. [Link]
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ResearchGate. (2025). An in vitro method to simulate phenolic compound release from the food matrix in the gastrointestinal tract. [Link]
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Semantic Scholar. (n.d.). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. [Link]
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Solà, R., & Jové, M. (2017). In vitro Metabolomic Approaches to Investigating the Potential Biological Effects of Phenolic Compounds: An Update. Genomics, Proteomics & Bioinformatics, 15(3), 161–170. [Link]
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Synlett. (2016). Operationally Simple and Selective One-Pot Synthesis of Hydroxyphenones: A Facile Access to SNARF Dyes. [Link]
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Zogaj, D., & Trush, M. A. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3058. [Link]
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Methodological & Application
A Robust Reversed-Phase HPLC-UV Method for the Quantification of 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid. This compound is a significant intermediate in various synthetic and pharmaceutical processes.[1] The described method utilizes reversed-phase chromatography with a C18 column and UV detection, providing excellent selectivity and sensitivity without the need for complex derivatization procedures. The protocol herein is designed to be directly implemented in research, development, and quality control laboratories, offering a reliable system for purity assessment and quantification. We provide a comprehensive explanation of the method's principles, step-by-step protocols, and the scientific rationale behind the selected chromatographic parameters to ensure methodological transparency and facilitate successful implementation.
Introduction and Scientific Rationale
4-(4-Hydroxyphenyl)-4-oxobutanoic acid is a bifunctional molecule containing a phenolic hydroxyl group, a ketone, and a carboxylic acid moiety. Its structural features make it a versatile building block in the synthesis of bioactive molecules and functional materials.[1] Accurate quantification of this analyte is critical for monitoring reaction progress, determining purity of synthetic batches, and for stability studies in drug development.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of non-volatile and semi-volatile organic compounds.[2] Specifically, a reversed-phase HPLC (RP-HPLC) approach is ideally suited for 4-(4-Hydroxyphenyl)-4-oxobutanoic acid. The decision to develop an RP-HPLC method is based on the following expert analysis:
-
Analyte Polarity: The molecule possesses both hydrophobic (the phenyl ring) and hydrophilic (hydroxyl and carboxylic acid) regions, making it a prime candidate for retention and separation on a non-polar stationary phase like C18 (octadecyl-silica).[3][4]
-
Direct UV Detection: The presence of the phenyl ring conjugated with a carbonyl group constitutes a strong chromophore. This allows for direct and sensitive detection using a standard UV-Vis or Diode Array Detector (DAD), obviating the need for derivatization, which is often required for compounds lacking a native chromophore.[5]
-
Control of Ionization: The analyte has two ionizable groups: a phenolic hydroxyl and a carboxylic acid. The ionization state of these groups dramatically affects chromatographic retention and peak shape. By acidifying the mobile phase, we can suppress the ionization of both groups, ensuring the analyte is in a neutral, more retained form. This strategy is fundamental for achieving sharp, symmetrical peaks and reproducible retention times.[6]
This guide provides a comprehensive framework, from mobile phase preparation to data interpretation, grounded in established chromatographic principles.
Experimental Methodology
Materials and Reagents
-
Analyte Standard: 4-(4-Hydroxyphenyl)-4-oxobutanoic acid reference standard (>98% purity).
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Water: Deionized water, filtered through a 0.22 µm membrane.
-
Acid: Phosphoric acid (85%, analytical grade).
-
Sample Diluent: A mixture of Water:Acetonitrile (80:20, v/v) with 0.1% phosphoric acid.
Instrumentation
-
An HPLC system equipped with:
-
Binary or Quaternary Gradient Pump
-
Degasser
-
Autosampler
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD) or UV-Vis Detector
-
Chromatographic Conditions
All quantitative parameters are summarized in the table below for quick reference.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Deionized Water with 0.1% Phosphoric Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (v/v) |
| Gradient Elution | 0-2 min: 20% B; 2-10 min: 20% to 80% B; 10-12 min: 80% B; 12-12.1 min: 80% to 20% B; 12.1-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 280 nm (or λmax determined from a UV scan of the standard) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Causality Behind Parameter Choices:
-
C18 Column: The standard for retaining moderately polar compounds like our analyte via hydrophobic interactions.[3]
-
Acidified Mobile Phase: Using 0.1% phosphoric acid ensures the carboxylic acid (pKa ~4-5) and phenolic hydroxyl (pKa ~9-10) groups remain fully protonated, preventing peak tailing and ensuring consistent retention.[6]
-
Gradient Elution: Starting with a lower concentration of the organic modifier (20% Acetonitrile) allows for strong retention of the analyte on the column. The gradual increase to 80% ensures the elution of the analyte in a reasonable time and also clears the column of any more non-polar impurities.[7]
-
Column Temperature (35 °C): Maintaining a constant, slightly elevated temperature ensures stable retention times and can improve peak efficiency by lowering mobile phase viscosity.[4]
-
Detection Wavelength (280 nm): This wavelength is a common choice for phenolic compounds, providing a good balance of sensitivity and selectivity.[2][7] For optimal results, it is best practice to determine the absorbance maximum (λmax) by scanning the reference standard with the DAD.
Step-by-Step Protocols
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1 L of deionized water. Mix thoroughly and degas.
-
Mobile Phase B (Organic): Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the 4-(4-Hydroxyphenyl)-4-oxobutanoic acid reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the sample diluent.
-
Calibration Standards: Perform serial dilutions of the stock solution with the sample diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a known volume of the sample diluent to achieve a final concentration within the calibration range (e.g., ~25 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulates.
HPLC Analysis Workflow
The complete analytical workflow is depicted in the diagram below.
Caption: HPLC analysis workflow from preparation to final quantification.
-
System Equilibration: Purge the pump lines with the respective mobile phases. Equilibrate the column with the initial mobile phase composition (20% B) for at least 15 minutes or until a stable baseline is achieved.
-
System Suitability: Inject a mid-concentration standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for retention time should be <1% and for peak area should be <2%. This confirms the system is performing correctly.
-
Analysis Sequence:
-
Inject a blank (sample diluent) to ensure no carryover.
-
Inject the prepared calibration standards from lowest to highest concentration.
-
Inject the prepared samples.
-
Data Analysis and Interpretation
-
Identification: The analyte is identified by comparing the retention time of the peak in the sample chromatogram with that of the reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Perform a linear regression analysis. The concentration of the analyte in the samples is then calculated using the equation of the line. A correlation coefficient (r²) of >0.999 is expected for a good linear fit.
Method Trustworthiness and Validation
For use in a regulated environment, this method must be fully validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by checking for co-eluting peaks in a placebo sample and by performing peak purity analysis using a DAD.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed over the calibration range.
-
Accuracy: The closeness of the test results to the true value. Determined by spike-recovery experiments.
-
Precision: The degree of scatter between a series of measurements. Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
This protocol provides a solid foundation for such a validation.
References
-
A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. ResearchGate. [Link]
-
A robust method for quantifying 42 phenolic compounds by RP-HPLC. alice Embrapa. [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). [Link]
-
Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine. [Link]
-
SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Redalyc. [Link]
-
4-[4-(4-Hydroxyphenyl)phenyl]-2-oxobutanoic acid. PubChem, National Institutes of Health (NIH). [Link]
-
4-(4-Hydroxyanilino)-4-oxobutanoic acid. PubChem, National Institutes of Health (NIH). [Link]
Sources
- 1. 4-(4-Hydroxyphenyl)-4-oxobutanoic acid - Career Henan Chemical Co. % [coreychem.com]
- 2. redalyc.org [redalyc.org]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. phcog.com [phcog.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Synthetic Utility of 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid
Abstract
4-(4-Hydroxyphenyl)-4-oxobutanoic acid is a trifunctional chemical scaffold of significant interest to researchers, synthetic chemists, and professionals in drug development. Its molecular architecture, featuring a phenolic hydroxyl group, an aromatic ketone, and a terminal carboxylic acid, offers a rich playground for synthetic transformations. This document provides an in-depth guide to its application in organic synthesis, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations. We will explore its role as a key building block for heterocyclic systems, pharmaceutical intermediates, and functional materials, complete with detailed, field-tested protocols and mechanistic insights.
Introduction: A Molecule of Strategic Importance
4-(4-Hydroxyphenyl)-4-oxobutanoic acid (PubChem CID: 237130) is a versatile intermediate in organic synthesis, valued for its distinct reactive sites that can be addressed with high selectivity.[1][2] The interplay between the nucleophilic phenol, the electrophilic ketone, and the versatile carboxylic acid group makes it a powerful precursor for a diverse range of molecular targets. Its applications span from the creation of bioactive compounds like anti-inflammatory and anticancer agents to the development of functional polymers and research chemicals for probing metabolic pathways.[1]
A common route to synthesize this and related structures is the Friedel-Crafts acylation, typically between a phenol or a protected phenol derivative and succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[3]
Caption: General workflow for pyridazinone synthesis.
Protocol 2.1: Synthesis of 6-(4-hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one
This protocol describes a typical cyclization reaction to form a pyridazinone derivative. The key is the initial formation of a hydrazone at the ketone, followed by an intramolecular nucleophilic attack of the second nitrogen onto the carboxylic acid (or its activated form) to close the ring.
Materials:
-
4-(4-hydroxyphenyl)-4-oxobutanoic acid
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.94 g (10 mmol) of 4-(4-hydroxyphenyl)-4-oxobutanoic acid in 30 mL of ethanol.
-
Reagent Addition: To the stirred solution, add 0.75 mL (12 mmol) of 80% hydrazine hydrate followed by 2-3 drops of glacial acetic acid to catalyze the initial hydrazone formation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyridazinone derivative.
Intermediate for Advanced Functional Dyes: The SNARF Family
4-(4-Hydroxyphenyl)-4-oxobutanoic acid and its analogs are critical intermediates in the synthesis of seminaphthorhodafluor (SNARF) dyes. [4]These complex fluorophores are widely used as ratiometric pH probes in cellular imaging due to their dual-emission properties. [4]The synthesis, however, presents a classic challenge in aromatic chemistry: achieving C-acylation over O-acylation on an unprotected phenol.
The Synthetic Challenge: Direct Friedel-Crafts acylation on phenols often yields the thermodynamically stable phenyl ester (O-acylation) as a major side product, diminishing the yield of the desired C-acylated hydroxyphenone. [4] The Strategic Solution: One-Pot Acylation/Deprotection A highly efficient strategy involves starting with a protected phenol, such as an anisole (methoxybenzene) derivative. A strong Lewis acid like AlCl₃ is used in excess. It serves first as the catalyst for the Friedel-Crafts acylation and subsequently mediates the in-situ demethylation of the ether, revealing the desired phenolic hydroxyl group in a single pot. [4]
Caption: One-pot acylation/demethylation for SNARF dye intermediates.
Protocol 3.1: Synthesis of 4-[4-(Dimethylamino)-2-hydroxyphenyl]-4-oxobutanoic Acid
This protocol is adapted from a reported synthesis of a key SNARF dye intermediate. [4]It exemplifies the one-pot acylation/demethylation strategy.
Materials:
-
3-(Dimethylamino)anisole
-
Succinic anhydride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 N Hydrochloric acid (HCl)
-
Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: Suspend 4.10 g (30.7 mmol) of anhydrous AlCl₃ in 50 mL of anhydrous DCM in a flame-dried, three-neck flask under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of Substrate: Add 1.32 g (8.7 mmol) of 3-(dimethylamino)anisole to the suspension with stirring.
-
Addition of Acylating Agent: Dissolve 1.31 g (13.1 mmol) of succinic anhydride in 20 mL of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 8-10 hours. Monitor the reaction by TLC.
-
Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of ice and 20 mL of 1 N HCl. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 40 mL).
-
Washing and Drying: Combine the organic layers and wash them sequentially with 1 N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography or recrystallization to yield the pure product.
Selective Functional Group Transformations
The true synthetic power of 4-(4-hydroxyphenyl)-4-oxobutanoic acid lies in the ability to selectively target its three functional groups.
A. Ketone Reduction
The ketone can be selectively reduced to a secondary alcohol without affecting the carboxylic acid using mild reducing agents. This transformation is crucial for accessing chiral building blocks or altering the electronic properties of the molecule.
| Reducing Agent | Target Functional Group(s) | Typical Conditions |
| Sodium Borohydride (NaBH₄) | Ketone → Secondary Alcohol | Methanol or Ethanol, 0 °C to RT |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone & Carboxylic Acid → Alcohols | Anhydrous THF or Ether, 0 °C to RT |
| Wolff-Kishner Reduction | Ketone → Methylene (CH₂) | Hydrazine, KOH, high temp. |
Protocol 4.1: Selective Reduction of Ketone to Alcohol
-
Dissolution: Dissolve 1.94 g (10 mmol) of 4-(4-hydroxyphenyl)-4-oxobutanoic acid in 50 mL of methanol in a 100 mL flask and cool to 0 °C.
-
Reduction: Slowly add 0.42 g (11 mmol) of sodium borohydride (NaBH₄) in small portions over 20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the mixture back to 0 °C and carefully add 1 N HCl dropwise to neutralize the excess NaBH₄ and protonate the resulting alkoxide.
-
Isolation: Remove the methanol under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to obtain 4-(4-hydroxyphenyl)-4-hydroxybutanoic acid.
B. Carboxylic Acid Esterification
Esterification of the carboxylic acid is a common step to enhance lipophilicity, protect the acid functionality, or prepare for further reactions like peptide couplings. [5][6]Fischer-Speier esterification is a classic and robust method. [6]
Protocol 4.2: Fischer Esterification to Methyl Ester
-
Setup: Suspend 1.94 g (10 mmol) of 4-(4-hydroxyphenyl)-4-oxobutanoic acid in 40 mL of methanol in a round-bottom flask.
-
Catalyst: Carefully add 0.5 mL of concentrated sulfuric acid (H₂SO₄) to the suspension.
-
Reflux: Heat the mixture to reflux for 5-7 hours.
-
Work-up: Cool the reaction to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Isolation: Remove the bulk of the methanol via rotary evaporation. Add 50 mL of water and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the methyl ester.
C. Phenolic Hydroxyl Alkylation
Alkylation of the phenolic -OH to form an ether is a key strategy for protecting this group or for synthesizing target molecules where an alkoxy group is required. [7][8]The Williamson ether synthesis is a standard approach.
Protocol 4.3: O-Alkylation of the Phenol (Williamson Ether Synthesis)
-
Base Treatment: Dissolve 1.94 g (10 mmol) of 4-(4-hydroxyphenyl)-4-oxobutanoic acid in 30 mL of anhydrous acetone or DMF in a flask. Add 1.5 g (11 mmol) of anhydrous potassium carbonate (K₂CO₃).
-
Alkylating Agent: Add 1.1 equivalent of an alkylating agent (e.g., 0.75 mL, 11 mmol of methyl iodide).
-
Reaction: Heat the mixture to reflux and stir for 6-8 hours until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction, filter off the K₂CO₃, and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography to obtain the desired 4-(4-methoxyphenyl)-4-oxobutanoic acid.
Conclusion
4-(4-Hydroxyphenyl)-4-oxobutanoic acid is far more than a simple chemical intermediate; it is a strategic platform for synthetic innovation. Its trifunctional nature allows for a tiered and selective approach to constructing complex molecules, from life-saving pharmaceuticals to advanced materials. The protocols and strategies outlined in this document demonstrate the causality behind experimental choices—whether it is overcoming the challenge of C- vs. O-acylation, selectively reducing a ketone in the presence of an acid, or building heterocyclic scaffolds. By understanding these principles, researchers can fully exploit the synthetic potential of this invaluable building block.
References
- Career Henan Chemical Co. 4-(4-Hydroxyphenyl)-4-oxobutanoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb5C3Wsv6LIa6m1QTIgywt1Ymv1nRkpDG6-FE0P6mupPSW-jKBsZjATSZAksRn9aEkCf9s-8zLhEWvjL91vwfKrZHXsQBT2Kq3iJ0ww6nwJLctDmwUijnY4FwYSHSg0prVcKJKMiZ9t_Gr05O6X0YQXwbDJXIJqs5Lp059_SgU6r9-MgPBk7I-tgEtHF1_wLnjD9-l]
- Richter, C., et al. (2016). Operationally Simple and Selective One-Pot Synthesis of Hydroxyphenones: A Facile Access to SNARF Dyes. Synthesis, 48, 1217–1225. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGugdijju3qEt0MvwwNom8fadP1yi6RQrRBvJz-gA9UqoCPTqfkA3davkM3UjUDmioMolrorQItZpQwE18Ufhrt3taniU8ona994tPo6nL5KE1VlA-DiO59_VATczAyIC6lWG-lsk3uaP38WTjY9v_j9CdWXM2JEYFDwSER_mvfYBtVXozN44pm5jc=]
- Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [URL: https://en.wikipedia.org/wiki/4-(4-Methylphenyl)-4-oxobutanoic_acid]
- Giordani, A., et al. (1998). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-12. [URL: https://pubmed.ncbi.nlm.nih.gov/9873646/]
- BenchChem. 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. [URL: https://www.benchchem.com/product/b1154]
- PubChem. 4-(4-hydroxyphenyl)-4-oxobutanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/237130]
- MDPI. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. [URL: https://www.mdpi.com/1420-3049/26/1/1]
- ASBASJSM College of Pharmacy. Metal Hydride Reduction Reaction (NaBH4 and LiAlH4). [URL: https://copbela.org/wp-content/uploads/2020/04/BP401T-5.pdf]
- Master Organic Chemistry. Reactions and Mechanisms. [URL: https://www.masterorganicchemistry.com/reaction-guide/]
- Slanina, T., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949826/]
- Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [URL: https://iajpr.com/index.php/en/component/k2/item/4283-synthesize-characterization-and-evaluation-of-esterification-reaction-of-p-hydroxy-benzoic-acid-p-nitro-benzoic-acid-and-different-amino-acids-with-paracetamol]
- Organic Chemistry Portal. Ester synthesis by esterification. [URL: https://www.organic-chemistry.org/synthesis/C1O/esters.shtm]
- MDPI. One-Pot Alkylation–Sulfonylation of Diphenol. [URL: https://www.mdpi.com/1420-3049/22/11/1959]
- Liu, Y., et al. (2013). Alkylation of phenol: a mechanistic view. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23848419/]
Sources
- 1. 4-(4-Hydroxyphenyl)-4-oxobutanoic acid - Career Henan Chemical Co. % [coreychem.com]
- 2. PubChemLite - 4-(4-hydroxyphenyl)-4-oxobutanoic acid (C10H10O4) [pubchemlite.lcsb.uni.lu]
- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. mdpi.com [mdpi.com]
- 6. iajpr.com [iajpr.com]
- 7. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Alkylation–Sulfonylation of Diphenol [mdpi.com]
Application Notes and Protocols: 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid as a Versatile Building Block for Bioactive Compounds
Introduction: Unlocking the Potential of a Multifunctional Scaffold
In the landscape of medicinal chemistry and drug discovery, the identification and utilization of versatile chemical scaffolds is paramount. 4-(4-Hydroxyphenyl)-4-oxobutanoic acid is one such scaffold, a molecule poised at the intersection of desirable chemical functionalities. Its structure, featuring a reactive γ-keto acid moiety and a phenolic ring, offers a rich playground for synthetic transformations, enabling the construction of a diverse array of heterocyclic systems with significant biological activities. This guide provides an in-depth exploration of the synthetic utility of 4-(4-hydroxyphenyl)-4-oxobutanoic acid, presenting detailed protocols for its conversion into potent bioactive compounds, including benzofuran and pyrrolidinone derivatives. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, with a focus on not only the "how" but also the "why" of the experimental choices, ensuring a deep understanding of the underlying chemical principles.
I. Synthesis of Bioactive Benzofuran Derivatives
Benzofuran and its derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals.[1] They are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The phenolic and keto functionalities of 4-(4-hydroxyphenyl)-4-oxobutanoic acid make it an ideal precursor for the construction of the benzofuran ring system through intramolecular cyclization strategies.
A. Synthetic Strategy: Acid-Catalyzed Intramolecular Cyclization
The conversion of 4-(4-hydroxyphenyl)-4-oxobutanoic acid to a benzofuran core can be achieved through an acid-catalyzed intramolecular cyclization. This reaction proceeds via the protonation of the ketone carbonyl, which enhances its electrophilicity. The electron-rich phenolic ring then acts as a nucleophile, attacking the activated carbonyl carbon to form a cyclic intermediate. Subsequent dehydration leads to the formation of the aromatic benzofuran ring. The choice of a strong acid and appropriate reaction conditions is crucial to drive the reaction to completion and minimize side products.
B. Experimental Protocol: Synthesis of 2-(carboxymethyl)-5-hydroxybenzofuran
This protocol details the synthesis of a key benzofuran intermediate from 4-(4-hydroxyphenyl)-4-oxobutanoic acid.
Materials:
-
4-(4-Hydroxyphenyl)-4-oxobutanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-hydroxyphenyl)-4-oxobutanoic acid (1.94 g, 10 mmol).
-
Addition of Catalyst: Carefully add polyphosphoric acid (20 g) to the flask. The PPA serves as both the acidic catalyst and the reaction medium.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. The viscosity of the mixture will decrease as the reaction progresses.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into 100 mL of ice-cold water with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-(carboxymethyl)-5-hydroxybenzofuran.
-
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA is a highly effective dehydrating agent and a non-oxidizing strong acid, making it ideal for promoting the intramolecular cyclization and subsequent dehydration to form the benzofuran ring.
-
Temperature Control: The reaction temperature is maintained at 80-90 °C to provide sufficient energy for the reaction to proceed at a reasonable rate without causing decomposition of the starting material or product.
-
Aqueous Work-up: Quenching the reaction with ice-cold water hydrolyzes the PPA and precipitates the product.
-
Bicarbonate Wash: The use of saturated sodium bicarbonate solution is essential to neutralize the acidic PPA, preventing potential acid-catalyzed side reactions during the work-up and purification steps.
C. Synthetic Workflow for Benzofuran Derivatives
Caption: Synthesis of Bioactive Benzofuran Derivatives.
D. Representative Bioactive Benzofuran Derivatives
The 2-(carboxymethyl)-5-hydroxybenzofuran intermediate can be further functionalized to generate a library of bioactive compounds. For instance, the carboxylic acid moiety can be converted to amides or esters, and the hydroxyl group can be alkylated or acylated to explore structure-activity relationships (SAR).
| Compound Class | R-Group Modification | Reported Biological Activity | Reference |
| Benzofuran-2-carboxamides | Amide formation with various amines | Antimicrobial, Anticancer | [2] |
| Benzofuran-2-carboxylates | Esterification with different alcohols | Anti-inflammatory | [1] |
| 5-O-Alkyl Benzofurans | Alkylation of the phenolic hydroxyl | Antifungal | [3] |
II. Synthesis of Bioactive Pyrrolidinone Derivatives
The pyrrolidinone (or γ-lactam) ring is a core structural motif in a wide range of pharmaceuticals, including anticonvulsant and nootropic agents. The γ-keto acid structure of 4-(4-hydroxyphenyl)-4-oxobutanoic acid makes it a suitable precursor for the synthesis of pyrrolidinone derivatives through reductive amination followed by intramolecular cyclization.
A. Synthetic Strategy: Reductive Amination and Lactamization
This synthetic route involves a two-step, one-pot reaction. First, the ketone carbonyl of 4-(4-hydroxyphenyl)-4-oxobutanoic acid reacts with a primary amine to form a transient imine or enamine intermediate. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride, to form a γ-amino acid. The resulting amino acid then undergoes spontaneous or acid-catalyzed intramolecular cyclization (lactamization) to yield the corresponding N-substituted pyrrolidinone.
B. Experimental Protocol: Synthesis of 5-(4-hydroxyphenyl)-1-substituted-pyrrolidin-2-one
This protocol outlines a general procedure for the synthesis of N-substituted pyrrolidinone derivatives.
Materials:
-
4-(4-Hydroxyphenyl)-4-oxobutanoic acid
-
Primary amine (e.g., benzylamine, methylamine)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-(4-hydroxyphenyl)-4-oxobutanoic acid (1.94 g, 10 mmol) in methanol (100 mL).
-
Amine Addition: Add the primary amine (12 mmol, 1.2 equivalents) to the solution.
-
pH Adjustment: Add glacial acetic acid dropwise until the pH of the solution is between 6 and 7. This is crucial for the efficient formation of the imine/enamine intermediate.
-
Reducing Agent Addition: Carefully add sodium cyanoborohydride (0.75 g, 12 mmol) portion-wise to the reaction mixture at room temperature. The reaction is typically stirred for 24 hours.
-
Monitoring the Reaction: Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Work-up:
-
Quench the reaction by adding water (50 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add ethyl acetate (100 mL) and wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure pyrrolidinone derivative.
-
Causality Behind Experimental Choices:
-
Sodium Cyanoborohydride (NaBH₃CN): This reducing agent is selective for the reduction of imines and enamines in the presence of ketones and carboxylic acids, making it ideal for this one-pot reaction. It is also stable in mildly acidic conditions.
-
pH Control: Maintaining a slightly acidic pH (6-7) is a delicate balance. It is acidic enough to catalyze the formation of the imine/enamine intermediate but not so acidic as to significantly hydrolyze it or decompose the reducing agent.
-
Primary Amine: The use of a primary amine is necessary for the formation of the N-substituted lactam.
C. Synthetic Workflow for Pyrrolidinone Derivatives
Caption: Synthesis of N-Substituted Pyrrolidinone Derivatives.
D. Representative Bioactive Pyrrolidinone Derivatives
The pharmacological profile of the resulting pyrrolidinone can be tuned by varying the substituent on the nitrogen atom. This allows for the creation of a diverse library of compounds for biological screening.
| R-Group on Nitrogen | Potential Biological Activity |
| Small alkyl groups | Nootropic, Anticonvulsant |
| Aryl or substituted aryl groups | Anti-inflammatory, Analgesic |
| Benzyl or substituted benzyl groups | CNS activity |
Conclusion: A Gateway to Novel Bioactive Molecules
4-(4-Hydroxyphenyl)-4-oxobutanoic acid has demonstrated its value as a highly adaptable and synthetically accessible building block for the creation of diverse and biologically relevant heterocyclic compounds. The protocols and strategies detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel benzofuran and pyrrolidinone derivatives. The inherent reactivity of its functional groups, coupled with the potential for further derivatization, opens up a vast chemical space for the discovery of new therapeutic agents. By understanding the principles behind the synthetic transformations, scientists can rationally design and synthesize new molecular entities with improved pharmacological profiles, contributing to the advancement of drug discovery and development.
References
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(46), 26760–26785. Available at: [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2017). Archives of Pharmacal Research, 40(12), 1347–1362. Available at: [Link]
-
The Applications of β‐Keto Amides for Heterocycle Synthesis. (2019). Advanced Synthesis & Catalysis, 361(15), 3417-3444. Available at: [Link]
-
Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2013). International Journal of Pharmaceutical Sciences and Research, 4(2), 638-643. Available at: [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2021). International Journal for Scientific Research & Development, 9(1), 1-10. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2189. Available at: [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Reduction of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid
Introduction: The Significance of Reducing 4-(4-Hydroxyphenyl)-4-oxobutanoic acid
In the landscape of pharmaceutical and materials science, the transformation of functional groups is a cornerstone of molecular design and synthesis. The reduction of the keto group in 4-(4-Hydroxyphenyl)-4-oxobutanoic acid to yield 4-(4-hydroxyphenyl)butanoic acid is a pivotal reaction. The starting material is a valuable intermediate, finding applications in the synthesis of bioactive compounds and functional polymers.[1] The resulting product, 4-(4-hydroxyphenyl)butanoic acid, serves as a key building block for various pharmaceuticals and possesses inherent biological activities.[2][3]
This guide provides detailed experimental protocols for two robust and widely applicable methods for this reduction: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Chemoselective Reduction with Sodium Borohydride (NaBH₄). The choice between these methods often depends on the desired scale, available equipment, and the presence of other reducible functional groups in more complex substrates. We will delve into the mechanistic underpinnings of each method, providing a rationale for the experimental design and highlighting critical safety and handling procedures.
Physicochemical Data of Reactant and Product
A thorough understanding of the physical and chemical properties of the starting material and the product is essential for successful execution and analysis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical Form | Boiling Point (°C) |
| 4-(4-Hydroxyphenyl)-4-oxobutanoic acid | C₁₀H₁₀O₄ | 194.18 | Solid | - |
| 4-(4-Hydroxyphenyl)butanoic acid | C₁₀H₁₂O₃ | 180.20 | Solid | 364.3 at 760 mmHg |
Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for the reduction of ketones, particularly aryl ketones.[4] The reaction proceeds on the surface of a heterogeneous catalyst, typically a noble metal like palladium supported on activated carbon, in the presence of hydrogen gas.[5]
Causality and Mechanistic Insights
The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the ketone onto the surface of the palladium catalyst.[6] The catalyst facilitates the cleavage of the H-H bond and the transfer of hydrogen atoms to the carbonyl carbon and oxygen, resulting in the formation of the corresponding alcohol.[5] The aromatic ring and the carboxylic acid group are generally stable under these mild conditions, ensuring high chemoselectivity for the ketone reduction.
Caption: General experimental workflow for catalytic hydrogenation.
Experimental Protocol
Materials:
-
4-(4-Hydroxyphenyl)-4-oxobutanoic acid
-
10% Palladium on Carbon (Pd/C), 50% wet with water
-
Ethanol (reagent grade)
-
Hydrogen gas (high purity)
-
Celite® or a similar filter aid
-
Nitrogen or Argon gas (for inerting)
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filtration flask
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a suitable round-bottom flask, dissolve 4-(4-Hydroxyphenyl)-4-oxobutanoic acid (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (1-5 mol%) to the solution under a stream of nitrogen or argon.[7] Safety Note: Dry Pd/C is pyrophoric and can ignite in the presence of flammable solvents and air. Always handle in an inert atmosphere and ensure the catalyst is wetted with the solvent.[8][9][10]
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
-
Hydrogenation:
-
Purge the reaction vessel by evacuating and backfilling with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or a hydrogen balloon is sufficient for this transformation).[11]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
-
Workup and Isolation:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: Do not allow the filter cake to dry as it is saturated with hydrogen and can ignite upon exposure to air. Keep it wet with the solvent during filtration.[10]
-
Wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification and Analysis:
-
The crude 4-(4-hydroxyphenyl)butanoic acid can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
-
Method 2: Chemoselective Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones in the presence of less reactive functional groups like carboxylic acids and esters.[12][13] Its ease of handling and compatibility with protic solvents make it a convenient choice for laboratory-scale synthesis.[14][15]
Causality and Mechanistic Insights
The reduction mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon.[16] This is the rate-determining step. In a protic solvent like methanol or ethanol, the solvent molecules can activate the carbonyl group through hydrogen bonding, making it more susceptible to nucleophilic attack.[17] The resulting alkoxide intermediate is then protonated by the solvent to yield the final alcohol product.[18]
Caption: Simplified mechanism of ketone reduction by sodium borohydride.
Experimental Protocol
Materials:
-
4-(4-Hydroxyphenyl)-4-oxobutanoic acid
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol (reagent grade)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve 4-(4-Hydroxyphenyl)-4-oxobutanoic acid (1.0 eq) in methanol or ethanol (15-25 mL per gram of substrate) in a flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the cooled solution. Safety Note: NaBH₄ reacts with protic solvents to generate hydrogen gas. Ensure adequate ventilation and control the rate of addition to manage the effervescence.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup and Isolation:
-
Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic (pH ~2-3). This will neutralize the excess NaBH₄ and the borate esters.
-
Remove the bulk of the organic solvent using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
-
Purification and Analysis:
-
Purify the crude 4-(4-hydroxyphenyl)butanoic acid by recrystallization or column chromatography on silica gel.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
-
Product Characterization Data
The successful synthesis of 4-(4-hydroxyphenyl)butanoic acid can be confirmed by various analytical techniques. Below are the expected spectral data.
| Analysis | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons (two doublets), the benzylic proton (triplet), the methylene protons adjacent to the aromatic ring and the carboxylic acid, and the hydroxyl and carboxylic acid protons (broad singlets). |
| ¹³C NMR | Peaks for the aromatic carbons, the benzylic carbon bearing the hydroxyl group, the methylene carbons, and the carbonyl carbon of the carboxylic acid. |
| IR (Infrared) | Broad absorption band for the O-H stretch of the alcohol and carboxylic acid (around 3300-2500 cm⁻¹), a sharp C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and C-O stretching bands. |
Safety and Handling Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Conduct all operations in a well-ventilated fume hood.
-
Palladium on Carbon (Pd/C): As mentioned, Pd/C is pyrophoric, especially when dry or spent after reaction. Handle under an inert atmosphere and never allow the catalyst to dry out on filter paper.[7][8][9][10] Quench the spent catalyst by suspending it in water.
-
Sodium Borohydride (NaBH₄): Reacts with water and alcohols to produce flammable hydrogen gas. Add it slowly to the reaction mixture, especially when using protic solvents.
-
Hydrogen Gas: Highly flammable. Ensure all connections in the hydrogenation apparatus are secure and there are no sources of ignition in the vicinity.
Conclusion
The reduction of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid to 4-(4-hydroxyphenyl)butanoic acid is a fundamental transformation with significant applications. Both catalytic hydrogenation with Pd/C and chemoselective reduction with NaBH₄ are effective methods to achieve this conversion. The choice of method will be dictated by the specific requirements of the synthesis, including scale, available equipment, and the need for chemoselectivity in more complex molecules. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently and safely perform this important chemical transformation.
References
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. [Link]
-
Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]
-
Reduction of a Ketone Using Sodium Borohydride. (2020, August 28). In Organic Chemistry Laboratory Manual. LibreTexts. [Link]
-
Ashenhurst, J. (2023, April 18). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
-
Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+. (n.d.). ResearchGate. [Link]
-
Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). [Video]. YouTube. [Link]
-
Palladium on Carbon (Pd/C). (n.d.). Common Organic Chemistry. [Link]
-
Hazards associated with laboratory scale hydrogenations. (2016). UW-Madison Chemistry. [Link]
-
Hydrogenation. (n.d.). The Sarpong Group. [Link]
-
Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. (n.d.). Study.com. [Link]
-
Catalytic Hydrogenation. (2019, December 30). In Organic Chemistry. LibreTexts. [Link]
-
An Environmentally Benign Process for the Hydrogenation of Ketones with Homogeneous Iron Catalysts. (2006, October 11). R Discovery. [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). [PDF]. [Link]
-
Sodium Borohydride. (n.d.). Common Organic Chemistry. [Link]
-
Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. [Link]
-
Perni, R. H., & Ley, S. V. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 13. [Link]
-
Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous. (n.d.). The Royal Society of Chemistry. [Link]
-
Reduction of Organic Compounds (Experiment). (2021, August 16). In Organic Chemistry Lab. LibreTexts. [Link]
-
Reduction using sodium borohyride? (2019, December 4). ResearchGate. [Link]
-
4-(4-Hydroxyphenyl)butanoic acid. (n.d.). PubChem. [Link]
-
Firstova, A. A., Kofanov, E. R., Biryukova, M. S., & Lebedev, A. S. (2024). Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. Russian Journal of General Chemistry, 94(2), 167-173. [Link]
-
Selectivity using sodium borohydride. (n.d.). University of Calgary. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). PubMed. [Link]
-
Why does reduction using sodium borohydride require a protic solvent? (2018, August 10). Chemistry Stack Exchange. [Link]
-
NaBH4. (n.d.). [PPT]. Slideshare. [Link]
-
2-Butanone, 4-(4-hydroxyphenyl)-. (n.d.). NIST WebBook. [Link]
-
4-(4-Aminophenyl)butanoic acid. (n.d.). PubChem. [Link]
-
Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (n.d.). PubMed Central. [Link]
-
(-)-(S)-4-HYDROXY-4-PHENYL-2-BUTANONE. (n.d.). SpectraBase. [Link]
-
RASPBERRY-KETONE;NATURAL;4-(4'-HYDROXYPHENYL)-BUTAN-2-ONE-4'-O-BETA-D-GLUCOPYRANOSIDE. (n.d.). SpectraBase. [Link]
-
Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. (n.d.). ResearchGate. [Link]
- Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst. (n.d.).
-
4-(4'-Hydroxyphenyl)-2-butanone. (n.d.). PubChem. [Link]
-
Catalytic Hydrogenation of HMF to BHMF over Copper Catalysts. (n.d.). OSTI.GOV. [Link]
-
Enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5 H)-one derivatives. (n.d.). [PDF]. [Link]
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- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-(4-hydroxyphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. 4-(4-Hydroxyphenyl)-4-oxobutanoic acid is a valuable intermediate in the development of pharmaceuticals and functional materials.[1] The most prevalent synthetic route is the Friedel-Crafts acylation of phenol with succinic anhydride. While chemically straightforward, this reaction is known for its complexities and potential for low yields. This document provides in-depth, experience-based answers to frequently encountered issues.
General Synthesis Workflow
The overall process involves the reaction of phenol and succinic anhydride in the presence of a Lewis acid catalyst, followed by an aqueous workup to hydrolyze the intermediate complex and isolate the final product.
Caption: General workflow for Friedel-Crafts synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction yield is disappointingly low or the reaction failed entirely. What are the primary causes?
A1: This is the most common issue. Low yields in the Friedel-Crafts acylation of phenol are typically rooted in the inherent reactivity of the phenol starting material.[2]
-
Competitive O-Acylation: Phenol is a bidentate nucleophile, meaning it can react at two sites. The desired reaction is C-acylation on the aromatic ring to form the hydroxyarylketone. However, a significant side reaction is O-acylation at the phenolic oxygen to form a phenyl ester.[2][3][4] This ester byproduct consumes your starting materials without forming the target molecule. O-acylation is often the kinetically favored, faster reaction.
-
Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[3][4] This acid-base interaction forms a complex that deactivates the catalyst. Furthermore, this complexation imparts a positive charge on the oxygen, which deactivates the aromatic ring towards the desired electrophilic substitution by pulling electron density away from it.[2][4] Because the product ketone also forms a stable complex with the Lewis acid, a stoichiometric amount (or more) of the "catalyst" is required.[5]
Caption: Competing reaction pathways in phenol acylation.
Q2: How can I modify my protocol to favor the desired C-acylation and improve the yield?
A2: Optimizing reaction conditions is critical to steer the reaction towards the thermodynamically stable C-acylated product.
-
Increase Catalyst Stoichiometry: Using a stoichiometric excess (typically 2.5 to 3 equivalents) of a strong Lewis acid like AlCl₃ is crucial.[2] One equivalent is consumed by complexing with the carbonyl group of the succinic anhydride, another by complexing with the phenolic hydroxyl, and a third by complexing with the product ketone.[5] A significant excess of the catalyst promotes the in-situFries Rearrangement of the O-acylated ester byproduct back to the desired C-acylated product.[2][3]
-
Temperature Control: Temperature influences the regioselectivity (ortho vs. para product) of the Fries Rearrangement. Lower reaction temperatures (e.g., 0-25 °C) generally favor the formation of the para isomer, which is the desired 4-(4-Hydroxyphenyl)-4-oxobutanoic acid.[2] Higher temperatures tend to favor the ortho isomer.[2]
-
Solvent Selection: The choice of solvent can impact the reaction. Traditionally, solvents like nitrobenzene or carbon disulfide have been used. For a more environmentally friendly approach, solvent-free mechanochemical methods (ball milling) have shown promise in improving yields for some Friedel-Crafts acylations.[6]
| Problem | Root Cause | Recommended Solution |
| Low Yield | Competitive O-acylation forming a phenyl ester. | Use a stoichiometric excess (>2 equivalents) of AlCl₃ to promote the Fries Rearrangement of the ester back to the desired product.[2][3] |
| No Reaction | Deactivation of the Lewis acid catalyst and the phenol ring. | Ensure anhydrous conditions and use a sufficient excess of the Lewis acid catalyst. |
| Wrong Isomer | Reaction temperature is too high, favoring the ortho product. | Maintain lower reaction temperatures (0-25 °C) to favor the thermodynamically more stable para product.[2] |
| Difficult Workup | Incomplete hydrolysis of the aluminum-ketone complex. | Quench the reaction mixture slowly into a vigorously stirred mixture of ice and concentrated HCl to ensure complete breakdown of the complex.[5][7] |
Q3: What is the Fries Rearrangement, and can I use it as a standalone strategy?
A3: Yes, the Fries Rearrangement is a powerful, often more reliable, two-step alternative to direct acylation.
-
Esterification (O-Acylation): First, you intentionally synthesize the phenyl ester intermediate under conditions that favor O-acylation (e.g., using a base like pyridine or a low concentration of an acid catalyst). This step is typically high-yielding.
-
Rearrangement: The purified phenyl ester is then treated with an excess of a Lewis acid (like AlCl₃) to induce rearrangement to the C-acylated hydroxyketone.[2][3][4]
This two-step approach provides greater control over the reaction, often leading to higher and more consistent overall yields by avoiding the competitive side reactions inherent in the one-pot method.
Q4: Are there any other alternative synthetic routes?
A4: The most common and effective alternative is to use a protecting group strategy.
-
Protection: The phenolic hydroxyl group is protected, most commonly as a methyl ether (anisole). This prevents catalyst deactivation and O-acylation.
-
Friedel-Crafts Acylation: Anisole undergoes a clean, high-yield Friedel-Crafts acylation with succinic anhydride, as the methoxy group is a strong activator for electrophilic aromatic substitution.[8]
-
Deprotection: The resulting methoxy-substituted product is then demethylated using a reagent like boron tribromide (BBr₃) or hydrobromic acid (HBr) to reveal the final phenolic product.[9]
While this adds two steps to the synthesis, the reactions are often cleaner and higher-yielding, making it an excellent strategy for valuable or sensitive substrates.[9]
Experimental Protocols
Protocol 1: Direct Friedel-Crafts Acylation (One-Pot Method)
Materials:
-
Phenol
-
Succinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (anhydrous, as solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
Reagent Charging: In a separate flask, dissolve phenol (1.0 eq) and succinic anhydride (1.05 eq) in anhydrous nitrobenzene.
-
Catalyst Suspension: In the reaction flask, suspend anhydrous AlCl₃ (2.5 eq) in anhydrous nitrobenzene. Cool the suspension to 0-5 °C using an ice bath.
-
Addition: With vigorous stirring, add the phenol/succinic anhydride solution dropwise from the dropping funnel to the AlCl₃ suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Slowly and carefully pour the reaction mixture into a vigorously stirred beaker containing a mixture of crushed ice and concentrated HCl (3-4 volumes of ice to 1 volume of acid). This will hydrolyze the aluminum complex.
-
Isolation: The product may precipitate from the aqueous layer. If so, collect the solid by vacuum filtration. If it remains in the organic layer, separate the layers and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate). Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to yield pure 4-(4-hydroxyphenyl)-4-oxobutanoic acid.
Protocol 2: Two-Step Synthesis via Fries Rearrangement
Step A: O-Acylation to form Phenyl Ester
-
Dissolve phenol (1.0 eq) in pyridine at 0 °C.
-
Slowly add succinic anhydride (1.1 eq).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Pour the mixture into cold, dilute HCl to neutralize the pyridine.
-
Extract the ester product with ethyl acetate, wash with water and brine, dry, and concentrate to obtain the crude ester. Purify if necessary.
Step B: Fries Rearrangement
-
Suspend anhydrous AlCl₃ (2.5 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) and cool to 0 °C.
-
Add the purified phenyl ester from Step A to the suspension.
-
Stir at room temperature for 12-24 hours.
-
Perform the same aqueous workup, isolation, and purification as described in Protocol 1.
References
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
Struga, M. et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1338–1345. Available from: [Link]
- Course Hero. a) 2) [ NO.... Available from: https://www.coursehero.
-
CurlyArrows. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?. Available from: [Link]
-
Giordani, A. et al. (1998). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-2912. Available from: [Link]
-
Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. Available from: [Link]
-
Career Henan Chemical Co. 4-(4-Hydroxyphenyl)-4-oxobutanoic acid. Available from: [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available from: [Link]
Sources
- 1. 4-(4-Hydroxyphenyl)-4-oxobutanoic acid - Career Henan Chemical Co. % [coreychem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. curlyarrows.com [curlyarrows.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. a) 2) \xrightarrow [ \mathrm { NO } _ { 2 } ] { \mathrm { NH } _ { 4 } \m.. [askfilo.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Technical Support Center: Purification of Crude 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid
Welcome to the technical support center for the purification of crude 4-(4-Hydroxyphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity material. As a compound of interest in pharmaceutical development and organic synthesis, its purity is paramount for reliable downstream applications.[1] This guide is structured to address common challenges encountered during purification, drawing upon established chemical principles and field-proven methodologies.
Understanding the Starting Material: Common Impurities
Crude 4-(4-hydroxyphenyl)-4-oxobutanoic acid is commonly synthesized via the Friedel-Crafts acylation of phenol with succinic anhydride, typically using a Lewis acid catalyst like aluminum chloride.[2] This synthetic route, while effective, can introduce several impurities that must be removed.
Table 1: Potential Impurities in Crude 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid
| Impurity | Chemical Structure | Origin | Removal Strategy |
| Phenol | C₆H₅OH | Unreacted starting material | Acid-base extraction, Recrystallization, Column Chromatography |
| Succinic Anhydride/Acid | C₄H₄O₃ / C₄H₆O₄ | Unreacted starting material/hydrolysis product | Acid-base extraction, Water wash |
| 4-(2-Hydroxyphenyl)-4-oxobutanoic acid | C₁₀H₁₀O₄ | ortho-acylation regioisomer | Recrystallization, Column Chromatography |
| Di-acylated Phenol Species | N/A | Polysubstitution side reaction | Recrystallization, Column Chromatography |
| Lewis Acid Residues (e.g., AlCl₃) | AlCl₃ | Catalyst from synthesis | Aqueous workup/quench |
Understanding these potential contaminants is the first step in designing an effective purification strategy. The presence of both a phenolic hydroxyl group and a carboxylic acid moiety in the target compound allows for versatile purification techniques.
Purification Workflow Overview
The purification of crude 4-(4-hydroxyphenyl)-4-oxobutanoic acid can be approached in a stepwise manner to systematically remove the various classes of impurities. The following diagram illustrates a typical workflow.
Caption: General purification workflow for 4-(4-hydroxyphenyl)-4-oxobutanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of 4-(4-hydroxyphenyl)-4-oxobutanoic acid in a question-and-answer format.
Part 1: Acid-Base Extraction
Q1: My crude product is a dark, oily residue. How should I begin the purification?
A1: An oily or dark-colored crude product often indicates the presence of unreacted phenol and other colored impurities. An acid-base extraction is the most effective first step. Your target compound has both a weakly acidic phenol (pKa ~10) and a more acidic carboxylic acid (pKa ~4-5), allowing for selective extraction.
-
Rationale: By dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with a weak base like aqueous sodium bicarbonate (NaHCO₃), you can selectively deprotonate and extract the carboxylic acid into the aqueous layer, leaving the less acidic phenol and other neutral impurities in the organic layer.
Q2: I performed the sodium bicarbonate extraction, but my final yield is very low after re-acidification.
A2: This issue can arise from several factors:
-
Incomplete Extraction: The carboxylic acid may not have been fully extracted into the aqueous layer. Ensure thorough mixing of the organic and aqueous layers. Perform the extraction multiple times (e.g., 3 washes) with fresh sodium bicarbonate solution to maximize the transfer of the carboxylate salt.
-
Insufficient Acidification: After separating the aqueous layer containing your product as its sodium salt, you must re-acidify to precipitate the neutral carboxylic acid. Use a strong acid like concentrated HCl and add it until the solution is acidic to pH paper (pH ~1-2). Incomplete acidification will leave some of the product dissolved as the salt.
-
Precipitation Issues: The product may not have fully precipitated upon acidification. Cooling the acidified solution in an ice bath can often promote further crystallization.
Q3: Can I use a stronger base like sodium hydroxide (NaOH) for the extraction?
A3: While NaOH will certainly deprotonate the carboxylic acid, it will also deprotonate the phenol. This would cause both your target compound and any unreacted phenol to be extracted into the aqueous layer together, defeating the purpose of the separation. Therefore, a weak base like sodium bicarbonate is preferred to selectively extract the more acidic carboxylic acid.
Part 2: Recrystallization
Q4: My product is a light brown solid after acid-base extraction. How can I improve its color and purity?
A4: Recrystallization is the ideal next step to remove co-extracted impurities, such as the ortho-isomer and other colored compounds. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Recommended Solvent: For compounds like β-aroylpropionic acids, water is an excellent and green solvent for recrystallization.[3] The phenolic and carboxylic acid groups impart sufficient polarity for solubility in hot water, while its insolubility in cold water allows for good recovery.
Q5: I tried recrystallizing from water, but the product oiled out instead of forming crystals.
A5: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here’s how to troubleshoot:
-
Add More Solvent: You may not have used enough solvent to fully dissolve the compound at the boiling point. Add more hot water in small portions until the oil fully dissolves.
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature without disturbance. Rapid cooling can favor oiling over crystallization. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites and induce crystallization.
Q6: The recrystallization improved the color, but I suspect isomeric impurities are still present. What should I do?
A6: If recrystallization from a single solvent is insufficient to remove stubborn impurities like the ortho-regioisomer, a two-solvent recrystallization system or column chromatography may be necessary. For a two-solvent system, you would dissolve the compound in a "good" solvent (e.g., hot ethanol or ethyl acetate) and then add a "poor" solvent (e.g., hexane or water) dropwise until the solution becomes cloudy (the cloud point). Reheating to clarify and then slow cooling can yield purer crystals.
Part 3: Column Chromatography
Q7: When is column chromatography necessary for this compound?
A7: Column chromatography is typically reserved for situations where:
-
The highest possible purity is required (e.g., for analytical standards or final drug substance).
-
Recrystallization has failed to separate closely related impurities, such as regioisomers.
-
You are working with a very small amount of material where losses from recrystallization would be significant.
Q8: What are the recommended conditions for column chromatography of 4-(4-hydroxyphenyl)-4-oxobutanoic acid?
A8: Based on the purification of structurally similar compounds, a normal-phase silica gel chromatography approach is effective.[4]
-
Stationary Phase: Silica gel (standard 60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic system of a non-polar solvent and a polar solvent is used. A common starting point is a mixture of hexane and ethyl acetate. Given the polarity of your compound, you will likely need a relatively high proportion of ethyl acetate. You may also need to add a small amount of acetic or formic acid (e.g., 0.5-1%) to the eluent to ensure the carboxylic acid remains protonated and moves cleanly down the column without tailing.
-
Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC) using the same solvent system to determine the Rf values of your product and impurities.
Sources
Technical Support Center: Optimization of Reaction Conditions for 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid Derivatization
Welcome to the technical support center for the derivatization of 4-(4-hydroxyphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile bifunctional molecule. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles to ensure the success and integrity of your experiments.
The core challenge in derivatizing 4-(4-hydroxyphenyl)-4-oxobutanoic acid lies in its two primary reactive sites: a carboxylic acid and a phenolic hydroxyl group. Achieving selective derivatization at one site without affecting the other is paramount for synthesizing the desired compound. This guide provides troubleshooting strategies and optimized protocols to help you achieve high yields and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your derivatization experiments. Each answer explains the underlying causes and provides actionable solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields are a frequent issue, often stemming from incomplete reactions, side-product formation, or mechanical loss during workup.[1][2] Here’s a breakdown of how to troubleshoot this problem:
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Incomplete Reaction:
-
Cause: Derivatization reactions, especially esterifications, are often equilibrium-limited.[3][4][5] If the equilibrium is not shifted sufficiently toward the products, you will have a significant amount of unreacted starting material.
-
Solution: Apply Le Châtelier's principle.[2][6]
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Use Excess Reagent: Employing a large excess of one reactant (e.g., the alcohol in an esterification) can drive the reaction forward.[4][6][7] Using the alcohol as the solvent is a common and effective strategy.[8]
-
Remove Byproducts: The primary byproduct in many derivatizations (like Fischer esterification) is water.[3][5] Its continuous removal is crucial for maximizing yield.[4][7] This can be achieved using a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene, or by adding a drying agent like molecular sieves to the reaction mixture.[5][6]
-
-
-
Suboptimal Reaction Conditions:
-
Cause: Incorrect temperature, reaction time, or catalyst concentration can lead to a slow or stalled reaction.
-
Solution: Systematically optimize your reaction parameters.
-
Catalyst: Ensure your acid catalyst (e.g., H₂SO₄, p-TsOH) is active and used in the correct amount (typically 1-5 mol%).[4] For some substrates, Lewis acids may offer better results.[5][9]
-
Temperature: Most esterifications require heat to overcome the activation energy.[7] Refluxing the reaction is a standard procedure. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[10]
-
Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal point to stop the reaction.[1]
-
-
-
Mechanical Loss:
-
Cause: Product can be lost during transfers, extractions, and purification steps.[2]
-
Solution: Refine your workup and purification technique. Ensure all glassware is thoroughly rinsed with the appropriate solvent to recover all product.[1] During liquid-liquid extractions, perform multiple extractions with smaller volumes of solvent for better recovery.
-
Q2: I am observing multiple spots on my TLC plate, indicating side products. How can I improve the selectivity of my reaction?
The presence of both a carboxylic acid and a phenolic hydroxyl group makes selectivity a primary concern. Side products often arise from reactions at the unintended functional group.
-
Challenge 1: Esterifying the Carboxylic Acid without Affecting the Phenol
-
Problem: Under harsh acidic conditions, the phenolic -OH can sometimes undergo etherification, especially with simple alcohols.[3][11]
-
Solution: Fischer-Speier Esterification: This classic method is generally chemoselective for the carboxylic acid. The phenolic hydroxyl is a much weaker nucleophile than an aliphatic alcohol, making its direct esterification with a carboxylic acid very slow and inefficient under standard Fischer conditions.[8][12][13][14]
-
Optimized Conditions: Use a moderate acid catalyst (e.g., p-TsOH) and a large excess of the desired alcohol (e.g., methanol, ethanol), often as the solvent. Reflux the mixture and remove the water formed.[8] A patented method suggests continuously metering a water-containing alcohol into a boiling solution of the acid in a water-immiscible solvent (like xylene) while simultaneously distilling off a ternary azeotrope of solvent/alcohol/water to maintain optimal conditions and prevent side reactions.[3][11]
-
-
-
Challenge 2: Derivatizing the Phenolic Hydroxyl without Affecting the Carboxylic Acid
-
Problem: Reagents used to form ethers (e.g., Williamson ether synthesis) or esters from the phenol are often basic, which would deprotonate the carboxylic acid, making it unreactive toward electrophiles but potentially causing solubility issues.
-
Solution 1: Williamson Ether Synthesis: This method is ideal for forming phenolic ethers.[15][16]
-
Deprotonation: First, deprotonate the phenol using a suitable base. Since phenols are more acidic than aliphatic alcohols, a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is sufficient.[15][17][18] The carboxylic acid will also be deprotonated to form a carboxylate salt.
-
Alkylation: Add a primary alkyl halide (e.g., methyl iodide, ethyl bromide). The phenoxide is a potent nucleophile and will attack the alkyl halide via an Sₙ2 mechanism. The carboxylate is a much weaker nucleophile and will not react.[17][18]
-
Workup: After the reaction, acidify the mixture to re-protonate the carboxylic acid before extraction.
-
-
Solution 2: Phenolic Esterification: To form an ester at the phenolic position, more reactive acylating agents are needed.
-
Q3: My reaction seems to stall and never goes to completion, even after extended time. What's wrong?
A stalled reaction points to an issue with reagents, catalysts, or the presence of inhibitors.
-
Reagent Purity:
-
Cause: Impure starting materials or wet solvents can halt a reaction. Water is particularly detrimental to Fischer esterifications and reactions involving water-sensitive reagents.[4]
-
Solution: Use freshly distilled or anhydrous solvents. Ensure your 4-(4-hydroxyphenyl)-4-oxobutanoic acid and other reagents are pure and dry.[1]
-
-
Catalyst Deactivation:
-
Cause: The acid or base catalyst may be old, hydrated, or poisoned by impurities in the reaction mixture.
-
Solution: Use a fresh batch of catalyst. In some cases, adding a second portion of the catalyst can restart a stalled reaction, but be cautious as this can also promote side reactions.
-
-
Reaction Monitoring:
-
Workflow: A systematic workflow for troubleshooting can help identify the issue.
Caption: Troubleshooting workflow for a stalled reaction.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about derivatization strategies for 4-(4-hydroxyphenyl)-4-oxobutanoic acid.
Q4: What is the best strategy if I need to derivatize both the carboxylic acid and the phenolic hydroxyl group?
When derivatizing both groups, you have two main approaches: a one-pot reaction or a stepwise approach using protecting groups.
-
One-Pot Derivatization: This is feasible if the reaction conditions are suitable for modifying both functional groups. For example, to create a dimethylated product (methyl ester and methyl ether), you could use a strong alkylating agent like dimethyl sulfate in the presence of a base like K₂CO₃. The base will deprotonate both the phenol and the carboxylic acid, and the dimethyl sulfate will alkylate both sites.
-
Stepwise Derivatization with Protecting Groups: This is the more controlled and often preferred method for complex syntheses. It provides unambiguous results by ensuring one group is masked while the other reacts.[19][20]
-
Protect One Group: Protect the functional group you do not want to react first. For instance, you could protect the phenol as a benzyl ether, which is stable to many conditions used for esterification.
-
Derivatize the Other Group: Perform the desired reaction on the unprotected functional group (e.g., esterify the carboxylic acid).
-
Deprotect: Remove the protecting group to reveal the original functionality. For example, a benzyl ether is commonly removed by catalytic hydrogenation (H₂, Pd/C).
Caption: Stepwise derivatization using a protecting group strategy.
-
Q5: How do I choose the right solvent for my reaction?
The choice of solvent is critical and depends on the reaction type.
| Reaction Type | Recommended Solvents | Rationale |
| Fischer Esterification | Excess alcohol (e.g., MeOH, EtOH) or a non-polar solvent like Toluene or Xylene (with a Dean-Stark trap). | Using excess alcohol drives the equilibrium. Toluene/Xylene allows for azeotropic removal of water, which also drives the reaction forward.[6] |
| Williamson Ether Synthesis | Polar aprotic solvents (e.g., DMF, Acetonitrile, DMSO).[17][21] | These solvents effectively solvate the cation (e.g., K⁺) but not the phenoxide anion, leaving it highly nucleophilic and accelerating the Sₙ2 reaction rate.[18] Protic solvents should be avoided as they can solvate and deactivate the nucleophile.[18] |
| Acylation (with Acyl Chlorides) | Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) with a base like Pyridine. | These solvents are inert to the highly reactive acyl chloride. Pyridine acts as both a mild base and a nucleophilic catalyst. |
Q6: What is the best way to monitor the progress of my derivatization reaction?
Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring reaction progress.
-
Principle: TLC separates compounds based on their polarity. 4-(4-hydroxyphenyl)-4-oxobutanoic acid is quite polar due to its two hydrogen-bonding groups. Its derivatives (e.g., esters, ethers) will be significantly less polar.
-
Procedure:
-
Spotting: On a TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Elution: Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualization: Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
-
Interpretation: As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new, higher-Rf (less polar) spot corresponding to the product will appear and intensify. The reaction is complete when the starting material spot has disappeared.
Experimental Protocol: Selective Esterification of the Carboxylic Acid
This protocol describes a standard Fischer-Speier esterification to selectively form the methyl ester of 4-(4-hydroxyphenyl)-4-oxobutanoic acid.
Materials:
-
4-(4-hydroxyphenyl)-4-oxobutanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Setup: To a round-bottom flask, add 4-(4-hydroxyphenyl)-4-oxobutanoic acid (1.0 eq).
-
Reagents: Add anhydrous methanol to the flask to serve as both the reactant and the solvent (approx. 10-20 mL per gram of starting material).
-
Catalyst: While stirring, carefully add concentrated sulfuric acid dropwise (approx. 2-3 mol% of the starting acid).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol).
-
Monitoring: Monitor the reaction progress every hour using TLC (e.g., 50:50 ethyl acetate:hexanes). The product will have a higher Rf value than the starting material.
-
Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization if it is a solid.
References
-
Scirp.org. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Available from: [Link]
-
Williamson Ether Synthesis. The Williamson Ether Synthesis. Available from: [Link]
- Google Patents. EP0139252A2 - Esterification of carboxylic acids containing phenol groups.
-
Oxford Learning Link. Appendix 6: Protecting groups. Available from: [Link]
-
Chem-Space. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]
- Google Patents. JPS6094941A - Esterification of phenol group-containing carboxylic acid.
-
Protecting Groups. Available from: [Link]
-
chem.iitb.ac.in. Protecting Groups. Available from: [Link]
-
ACS Publications. Chemoselective Esterification of Phenolic Acids and Alcohols. Available from: [Link]
-
Chemistry LibreTexts. Other Reactions of Phenol. Available from: [Link]
-
Williamson Ether Synthesis. Available from: [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
-
Quora. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Available from: [Link]
-
Khan Academy. Esterification of phenols. Available from: [Link]
-
Esterification Lab Answers. Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
American Academic Publisher. OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. Available from: [Link]
-
NIH. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Available from: [Link]
-
Patsnap Eureka. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Available from: [Link]
-
Chemistry Steps. Fischer Esterification. Available from: [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. JPS6094941A - Esterification of phenol group-containing carboxylic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academicpublishers.org [academicpublishers.org]
- 11. EP0139252A2 - Esterification of carboxylic acids containing phenol groups - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Khan Academy [khanacademy.org]
- 14. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 15. The Williamson Ether Synthesis [cs.gordon.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
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- 21. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Scaling Up the Synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid
Welcome to the technical support center for the synthesis of 4-(4-hydroxyphenyl)-4-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for scaling up this important chemical synthesis.
Introduction
4-(4-Hydroxyphenyl)-4-oxobutanoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[1] Its production, typically achieved through a Friedel-Crafts acylation of phenol with succinic anhydride, presents unique challenges, especially when transitioning from laboratory-scale to larger-scale production. This guide offers practical, experience-driven advice to navigate these complexities, ensuring a robust and efficient scale-up process.
Core Synthesis: Friedel-Crafts Acylation
The primary synthetic route involves the reaction of phenol with succinic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2] This electrophilic aromatic substitution reaction ideally yields the desired para-substituted product. However, side reactions and operational parameters can significantly impact yield and purity.
Reaction Mechanism Overview
The reaction proceeds through the formation of an acylium ion from succinic anhydride and the Lewis acid.[3][4] This electrophile then attacks the electron-rich phenol ring.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of the synthesis of 4-(4-hydroxyphenyl)-4-oxobutanoic acid.
Low or No Product Yield
Q1: My reaction is resulting in a very low yield or no product at all. What are the likely causes?
A1: Low or no yield in a Friedel-Crafts acylation of phenol can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
-
Catalyst Activity: Aluminum chloride is highly hygroscopic. Ensure that your AlCl₃ is anhydrous and has been stored under inert conditions. The presence of moisture will deactivate the catalyst.
-
Reagent Stoichiometry: Accurate molar ratios are critical. For phenol acylation, an excess of the Lewis acid catalyst is often necessary.[5] This is because the oxygen atom of the phenol's hydroxyl group can coordinate with the Lewis acid, reducing its activity.[6][7] A molar ratio of AlCl₃ to succinic anhydride of at least 2:1 is a good starting point for optimization.
-
Reaction Temperature and Time: While the initial reaction is often exothermic, heating may be required to drive the reaction to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion.
-
Order of Addition: The order in which reagents are combined can significantly impact the outcome. A common and effective method is to first create a suspension of aluminum chloride in an appropriate anhydrous solvent (e.g., dichloromethane or nitrobenzene). Then, slowly add the succinic anhydride to form the reactive acylium ion complex before introducing the phenol.
Formation of Undesired Isomers or Byproducts
Q2: I'm observing significant amounts of the ortho-isomer and other byproducts. How can I improve the regioselectivity and minimize side reactions?
A2: The formation of the ortho-isomer and other byproducts is a common challenge. Here are key strategies to enhance the desired para-substitution and overall purity:
-
Control of Reaction Temperature: Temperature plays a crucial role in determining the isomer ratio. Generally, lower temperatures favor the formation of the para-isomer. Running the reaction at or below room temperature, especially during the initial addition of phenol, can significantly improve selectivity.
-
Solvent Choice: The choice of solvent can influence the reaction's outcome. While solvents like dichloromethane are common, for scaled-up reactions, higher-boiling solvents like nitrobenzene or 1,2-dichloroethane might be considered, although their use requires careful consideration of safety and environmental impact. Some modern approaches even explore solvent-free mechanochemical conditions.[8]
-
Minimizing O-Acylation: Phenols are bidentate nucleophiles, meaning they can react on the aromatic ring (C-acylation) or on the phenolic oxygen (O-acylation) to form an ester.[5][6] While the ester can sometimes undergo a Fries rearrangement to the desired C-acylated product, this is not always efficient.[7] Using a sufficient excess of the Lewis acid catalyst helps to favor C-acylation by complexing with the phenolic oxygen.
Work-up and Purification Challenges
Q3: The work-up procedure is difficult, and I'm struggling to isolate a pure product. What are the best practices for quenching the reaction and purifying the product at scale?
A3: A well-planned work-up and purification strategy is essential for obtaining a high-purity product, especially at a larger scale.
-
Quenching the Reaction: The reaction must be carefully quenched to decompose the aluminum chloride complexes and neutralize any remaining acid. A common method is to slowly and cautiously pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood with appropriate personal protective equipment, as the quenching process is highly exothermic and releases HCl gas.
-
Product Isolation: After quenching, the product will likely be in the aqueous layer as its carboxylate salt or may precipitate out.
-
Extraction: If the product remains in the aqueous layer, it can be extracted with a suitable organic solvent like ethyl acetate. Multiple extractions will be necessary to ensure complete recovery.
-
Precipitation and Filtration: If the product precipitates upon quenching, it can be isolated by filtration. Washing the crude solid with cold water can help remove inorganic salts.
-
-
Purification:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., water, ethanol/water, or toluene) is a highly effective method for purifying the final product.
-
Chromatography: While less common for large-scale production due to cost and solvent usage, column chromatography can be used for smaller scales or to achieve very high purity.
-
Experimental Workflow and Data
Step-by-Step Synthesis Protocol (Laboratory Scale)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (2.2 equivalents).
-
Add an anhydrous solvent (e.g., dichloromethane) to the flask.
-
In the dropping funnel, dissolve succinic anhydride (1.0 equivalent) in the anhydrous solvent.
-
Slowly add the succinic anhydride solution to the stirred suspension of aluminum chloride. Control the addition rate to manage the exotherm.
-
After the addition is complete, stir the mixture for 30-60 minutes at room temperature.
-
Dissolve phenol (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture. Maintain the temperature at 0-5 °C using an ice bath during the addition.
-
After the addition of phenol, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Phenol:Succinic Anhydride:AlCl₃) | 1 : 1 : 2.2 - 3.0 | Excess AlCl₃ is needed to drive the reaction towards C-acylation and compensate for complexation with the phenol and the product.[5] |
| Reaction Temperature | 0 °C (addition) to RT or gentle reflux | Lower temperatures during addition favor para-substitution. Heating may be required for reaction completion. |
| Solvent | Dichloromethane, 1,2-Dichloroethane, Nitrobenzene | Must be anhydrous. The choice depends on the desired reaction temperature and scale. |
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 4-(4-hydroxyphenyl)-4-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q4: Can I use other Lewis acids besides aluminum chloride?
A4: While AlCl₃ is the most common and cost-effective Lewis acid for this reaction, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or strong Brønsted acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TfOH) can also be used.[6] However, their reactivity and the optimal reaction conditions may vary, requiring re-optimization of the process.
Q5: What are the main safety concerns when scaling up this synthesis?
A5: Scaling up the Friedel-Crafts acylation presents several safety hazards:
-
Exothermic Reaction: The reaction is exothermic, especially during the addition of reagents. Adequate cooling and temperature monitoring are crucial to prevent a runaway reaction.
-
Hydrogen Chloride Gas Evolution: The reaction of AlCl₃ with any moisture and the quenching step release significant amounts of corrosive HCl gas. The entire process must be conducted in a well-ventilated area, preferably a walk-in fume hood for larger scales.
-
Handling of Aluminum Chloride: Anhydrous AlCl₃ is a corrosive and moisture-sensitive solid. It should be handled with appropriate personal protective equipment in a dry environment.
-
Solvent Hazards: The organic solvents used can be flammable and/or toxic. Ensure proper grounding of equipment to prevent static discharge and use appropriate engineering controls to minimize exposure.
Q6: What analytical techniques are suitable for monitoring the reaction and assessing the final product's purity?
A6: A combination of analytical methods is recommended:
-
Thin Layer Chromatography (TLC): TLC is an excellent technique for monitoring the progress of the reaction in real-time.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final product and quantifying any impurities or isomers.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For certain derivatives or to detect volatile impurities, GC-MS can be employed, though it may require derivatization of the acidic and phenolic functional groups.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product.
-
Melting Point: A sharp melting point range is a good indicator of the purity of the crystalline product.
References
- Thalladi, V. R., et al. (2016). Operationally Simple and Selective One-Pot Synthesis of Hydroxyphenones: A Facile Access to SNARF Dyes. Synthesis, 48(04), 558-564.
- Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
- No Title. (n.d.).
- CurlyArrows. (n.d.).
- Taylor & Francis. (n.d.). Analytical methods – Knowledge and References.
- Giordani, A., et al. (1998). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-2912.
- Chemistry Stack Exchange. (2016).
- Benchchem. (n.d.). Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid.
- Struga, M., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1376-1383.
- ECHEMI. (n.d.). Friedel–Crafts reaction of phenol.
- Career Henan Chemical Co. (n.d.). 4-(4-Hydroxyphenyl)-4-oxobutanoic acid.
- No Title. (n.d.).
- Guidechem. (2021).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
- BYJU'S. (n.d.).
- Struga, M., et al. (2018). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemMedChem, 13(1), 55-66.
- Sigma-Aldrich. (n.d.). 4-(3-hydroxyphenyl)-4-oxobutanoic acid.
- Sigma-Aldrich. (n.d.). 4-(3-hydroxyphenyl)-4-oxobutanoic acid.
- Google Patents. (n.d.). Process for synthesizing 4,4'-dihydroxydiphenyl sulfone.
- Google Patents. (n.d.). Method for the production of 4-hydroxyphenylacetic acid.
- Sigma-Aldrich. (n.d.). 4-(4-HYDROXYPHENYL)-4-OXOBUTANOIC ACID AldrichCPR.
- Google Patents. (n.d.). Method for preparing 4-hydroxyphenylacetic acid.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 4,4'-Dihydroxybiphenyl Detection.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxypentanoic Acid.
- Sigma-Aldrich. (n.d.). Sigma-aldrich 4-(3-hydroxyphenyl)-4-oxobutanoic acid.
Sources
- 1. 4-(4-Hydroxyphenyl)-4-oxobutanoic acid - Career Henan Chemical Co. % [coreychem.com]
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Resolving analytical challenges in 4-(4-Hydroxyphenyl)-4-oxobutanoic acid characterization
Welcome to the technical support center for the analytical characterization of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid (HPBA). This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this bifunctional molecule. By integrating foundational chemical principles with practical, field-proven troubleshooting strategies, this resource aims to empower you to generate reliable, high-quality analytical data.
Understanding the Molecule: Key Analytical Considerations
4-(4-Hydroxyphenyl)-4-oxobutanoic acid possesses three key structural features that dictate its analytical behavior:
-
Aromatic Ketone: Provides a chromophore for UV-Vis detection.
-
Carboxylic Acid: An ionizable group (pKa ~4-5) that significantly influences its solubility and chromatographic retention.
-
Phenolic Hydroxyl Group: A weakly acidic proton, susceptible to oxidation, and a key site for potential intermolecular interactions.
These functional groups can lead to challenges such as poor chromatographic peak shape, low sensitivity in mass spectrometry, and complex NMR spectra. This guide provides a structured approach to resolving these issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is organized by analytical technique and addresses specific problems in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Analysis
Question: My HPLC peak for HPBA is tailing significantly on a C18 column. What is the cause and how can I fix it?
Answer: Peak tailing for HPBA is a common issue and typically stems from secondary interactions between the analyte and the stationary phase. The primary cause is the interaction of the acidic phenolic hydroxyl and carboxylic acid groups with residual, un-capped silanols on the silica-based C18 column. These silanols are weakly acidic and can interact strongly with basic or polar functional groups, leading to asymmetric peak shapes.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of both the analyte and the residual silanols is pH-dependent. Lowering the pH of the mobile phase to ~2.5-3.0 with an acid like phosphoric or formic acid will suppress the ionization of the carboxylic acid group on HPBA and the silanols on the stationary phase.[1] This minimizes ionic interactions and significantly improves peak symmetry.
-
Increase Buffer Strength: A higher concentration of the buffer components (e.g., 25-50 mM phosphate) can help to saturate the active sites on the stationary phase, further reducing unwanted interactions.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are more thoroughly end-capped to minimize the number of accessible silanols. If you are using an older column, switching to a newer generation column can resolve the issue.
-
Consider an Alternative Stationary Phase: For highly polar compounds, a polar-embedded or polar-endcapped C18 column can provide better peak shape due to a different surface chemistry that shields residual silanols.
Question: I am observing co-elution with an unknown impurity. How can I improve the resolution?
Answer: Achieving baseline separation from impurities is critical for accurate quantification. Co-elution suggests that the selectivity of your current method is insufficient. Potential impurities could arise from the synthesis, such as starting materials (phenol, succinic anhydride) or side-products from a Friedel-Crafts acylation reaction.[2][3]
Troubleshooting Workflow for Co-elution:
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Causality behind the choices:
-
pH Adjustment: Changing the pH can differentially affect the retention of HPBA and ionizable impurities, thus altering selectivity.
-
Organic Modifier: Acetonitrile and methanol have different solvent properties and will interact differently with the analyte and stationary phase, leading to changes in elution order or spacing.
-
Gradient Slope: A shallower gradient increases the time the analyte spends in the mobile phase, allowing for more interactions with the stationary phase and improving separation of closely eluting compounds.
-
Column Chemistry: If mobile phase optimization fails, a different stationary phase (e.g., Phenyl-Hexyl for aromatic selectivity, or a polar-embedded phase) will offer a completely different interaction mechanism.
Question: My detector response for HPBA is very low at my desired concentration. What are my options?
Answer: While the benzoyl group in HPBA provides a chromophore, its molar absorptivity might be insufficient for trace-level analysis.
-
Optimize Wavelength: Ensure you are monitoring at the λmax of the compound. For the 4-hydroxyphenyl ketone moiety, this is typically in the range of 270-285 nm.
-
Pre-column Derivatization: For significantly enhanced sensitivity, consider pre-column derivatization. Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with the ketone group to form a highly UV-active hydrazone derivative, which can be detected at higher wavelengths (around 360 nm) with much greater sensitivity. This approach is common for analyzing compounds with weak chromophores.
-
Switch to a More Sensitive Detector: If available, a mass spectrometer (LC-MS) will offer superior sensitivity and selectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: I am having trouble assigning the hydroxyl (-OH) proton signals in my ¹H NMR spectrum. They are broad and not always visible.
Answer: This is a classic challenge with phenolic and carboxylic acid protons. The broadness or disappearance of these signals is due to rapid chemical exchange with residual water or other protic impurities in the NMR solvent.
Troubleshooting and Confirmation:
-
Use a High-Purity, Anhydrous Solvent: Ensure your deuterated solvent (e.g., DMSO-d₆, CDCl₃) is from a freshly opened or properly stored container to minimize water content. DMSO-d₆ is often a good choice as it can slow down the exchange rate of OH protons.
-
D₂O Exchange: To definitively identify the -OH signals, acquire a spectrum, then add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable -OH protons will disappear.[4][5]
-
Low-Temperature NMR: Decreasing the temperature of the NMR experiment can slow down the proton exchange rate, resulting in sharper -OH signals.[6]
Expected ¹H NMR Chemical Shifts for HPBA (in DMSO-d₆):
| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | Highly deshielded, exchanges with D₂O. |
| Phenolic (-OH) | 9.0 - 10.0 | Broad Singlet | Deshielded, exchanges with D₂O. |
| Aromatic (ortho to C=O) | 7.8 - 8.0 | Doublet | Deshielded by the ketone group. |
| Aromatic (ortho to -OH) | 6.8 - 7.0 | Doublet | Shielded by the hydroxyl group. |
| Methylene (-CH₂-C=O) | ~3.2 | Triplet | Adjacent to the ketone. |
| Methylene (-CH₂-COOH) | ~2.6 | Triplet | Adjacent to the carboxylic acid. |
Mass Spectrometry (MS) Analysis
Question: I am using Electrospray Ionization (ESI) for my LC-MS analysis of HPBA, but the signal intensity is poor and unstable. What could be the issue?
Answer: Poor signal intensity in ESI-MS for HPBA can be due to inefficient ionization or ion suppression.
Troubleshooting Steps:
-
Select the Correct Ionization Mode: HPBA has two acidic protons, making it ideal for analysis in negative ion mode ([M-H]⁻). The deprotonation of the carboxylic acid or phenolic hydroxyl group is highly favorable. Positive ion mode ([M+H]⁺) is generally less efficient for this class of compounds.
-
Optimize Mobile Phase Additives: For negative ion mode, adding a small amount of a weak base like ammonium acetate or ammonium hydroxide to the mobile phase can facilitate the formation of the [M-H]⁻ ion. Conversely, for positive ion mode, additives like formic acid can promote protonation.
-
Address Ion Suppression: Phenolic compounds can be susceptible to ion suppression, where other components in the sample matrix co-eluting with the analyte compete for ionization, reducing the analyte's signal.[7]
-
Improve Chromatographic Separation: Ensure HPBA is fully resolved from any matrix components.
-
Dilute the Sample: If the concentration of matrix components is high, diluting the sample can mitigate suppression.
-
Use an Internal Standard: A stable isotope-labeled version of HPBA is ideal. If unavailable, a structurally similar compound that does not co-elute can be used to normalize the signal.
-
Predicted ESI-MS Fragmentation Pattern ([M-H]⁻ at m/z 193.05):
The fragmentation of HPBA in negative ion mode will likely proceed through characteristic losses from the carboxylate and cleavage of the butanoic acid chain.
Caption: Predicted ESI-MS/MS fragmentation pathway for HPBA in negative ion mode.
-
Loss of H₂O (m/z 175.04): A common loss from the carboxylic acid group.
-
Loss of CO₂ (m/z 149.06): Decarboxylation is a very common fragmentation pathway for carboxylic acids.[8][9]
-
Hydroxyphenacyl ion (m/z 135.04): Resulting from cleavage of the C-C bond beta to the carbonyl group.
-
Phenoxide ion (m/z 93.03): A stable fragment resulting from further fragmentation.
Thermal Analysis (TGA/DSC)
Question: What should I expect from a Thermogravimetric Analysis (TGA) of HPBA, and how can it help me?
Answer: TGA measures the change in mass of a sample as a function of temperature. For HPBA, TGA is useful for assessing thermal stability and identifying the presence of residual solvents or hydrates.
-
Expected TGA Profile: You should observe a stable baseline until the onset of thermal decomposition. For phenolic carboxylic acids, decomposition often begins with decarboxylation.[10][11] You would expect a significant mass loss corresponding to the loss of CO₂ (a loss of ~22.7% of the total mass). Further heating will lead to the decomposition of the rest of the molecule.
-
Interpretation:
-
Mass loss below 100-120°C: Likely indicates the presence of water or volatile solvents.
-
Decomposition Onset Temperature: Provides a measure of the compound's thermal stability.
-
Multi-step Decomposition: Can provide insights into the degradation pathway.
-
Question: How does Differential Scanning Calorimetry (DSC) complement TGA for HPBA characterization?
Answer: While TGA tracks mass changes, DSC measures the heat flow into or out of a sample as it is heated or cooled.[12][13] DSC is essential for identifying thermal events that do not involve a change in mass.
-
Expected DSC Profile:
-
Melting Point: A sharp endothermic peak will indicate the melting point of the crystalline solid. The purity of the sample can be estimated from the shape of this peak.
-
Glass Transition (Tg): If the sample is amorphous, you will observe a step-change in the baseline, indicating the glass transition temperature.
-
Crystallization: An exothermic peak may be observed if an amorphous sample crystallizes upon heating.
-
Decomposition: Usually observed as a complex series of endothermic and/or exothermic events at higher temperatures, which should correlate with the mass loss seen in TGA.
-
By using TGA and DSC together, you can build a complete thermal profile of your material, distinguishing between physical events (melting, glass transition) and chemical events (decomposition).[12]
Method Validation and System Suitability
To ensure the trustworthiness of your analytical data, all methods must be validated according to established guidelines, such as ICH Q2(R1).[14][15][16][17] Furthermore, system suitability tests must be performed before any analysis to demonstrate that the analytical system is performing adequately.[18]
Key System Suitability Parameters for HPLC (as per USP <621>): [1][19][20][21]
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | To ensure peak symmetry and minimize integration errors. |
| Repeatability (%RSD) | RSD ≤ 2.0% for 5-6 injections | To demonstrate the precision of the system. |
| Resolution (Rs) | Rs ≥ 2.0 (between analyte and closest peak) | To ensure adequate separation from impurities or other components. |
| Signal-to-Noise (S/N) | S/N ≥ 10 (for limit of quantitation) | To confirm the method has sufficient sensitivity. |
By adhering to these principles and utilizing the troubleshooting guides provided, you can confidently resolve the analytical challenges associated with the characterization of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid.
References
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
MDPI. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
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O-Liv. (2024). Polyphenol Testing: Why HPLC Beats NMR for Olive Oil Analysis. [Link]
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Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
SciELO. (2016). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. [Link]
-
Faccin, H., et al. (2016). Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1427, 111-124. [Link]
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Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Research & Reviews: Journal of Botanical Sciences. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
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ResearchGate. Mass spectral fragmentation pattern and library search results. [Link]
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Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]
-
University of Wisconsin-La Crosse. (2017). Investigation of Thermal Properties of Carboxylates with Various Structures. [Link]
-
Cheng, J., et al. (2014). Decomposition of Five Phenolic Compounds in High Temperature Water. ResearchGate. [Link]
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Exarchou, V., et al. (2012). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 17(5), 5767-5793. [Link]
-
The Chemistry Formula. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]
-
ResearchGate. Effects of temperature and heating time on the stability of five phenolic compounds in HTW. [Link]
-
University of Wisconsin. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Chemistry LibreTexts. (2023). 17.11 Spectroscopy of Alcohols and Phenols. [Link]
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Hunt, I. R. (2022). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [Link]
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Tysoe, W. T., et al. (2012). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Faraday Discussions, 157, 187-200. [Link]
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Cheng, J., et al. (2014). Decomposition of five phenolic compounds in high temperature water. Journal of the Brazilian Chemical Society, 25(8), 1498-1504. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Hamama, A. A., & Nawar, W. W. (1991). Thermal decomposition of some phenolic antioxidants. Journal of Agricultural and Food Chemistry, 39(11), 1981-1984. [Link]
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Lab Manager. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
-
Particle Technology Labs. (2021). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). [Link]
-
Indian Institute of Technology Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). [Link]
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CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. [Link]
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ElectronicsAndBooks. Review APPLICATION OF DTA/DSC AND TG FOR STUDYING CHEMICAL REACTIONS OF MONOMERIC ORGANIC COMPOUNDS. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Slideshare. (2016). Fragmentation Pattern of Mass Spectrometry. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid and Its Analogs
Introduction
The 4-oxo-4-phenylbutanoic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. The presence of a phenolic hydroxyl group, as seen in 4-(4-Hydroxyphenyl)-4-oxobutanoic acid, often imparts significant antioxidant properties and can serve as a crucial anchor for receptor binding.[1] Structural modifications to this parent compound can dramatically modulate its pharmacological profile, leading to enhanced potency and selectivity for various biological targets. This guide provides a comprehensive comparison of the biological activities of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid and its structurally related analogs, with a focus on their anticancer, antimicrobial, and antioxidant properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for the assays used to evaluate these activities.
Chemical Structures: The Foundation of Biological Activity
The core structure of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid consists of a phenyl ring substituted with a hydroxyl group at the para position, connected to a four-carbon chain containing a ketone and a carboxylic acid. The reactivity and biological interactions of this molecule are largely dictated by these functional groups. Analogs are typically designed by modifying these key features:
-
Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, methoxy groups, alkyl chains) on the phenyl ring can alter the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby influencing its interaction with biological targets.
-
Modification of the Butanoic Acid Chain: Alterations to the linker, such as the introduction of double bonds or the addition of substituents, can affect the molecule's conformation and flexibility.
-
Derivatization of the Carboxylic Acid and Ketone: Esterification or amidation of the carboxylic acid, and reactions at the ketone, can change the compound's solubility, cell permeability, and metabolic stability.
Comparative Analysis of Biological Activities
The biological efficacy of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid and its analogs is a direct consequence of their chemical structures. This section provides a comparative analysis of their anticancer, antimicrobial, and antioxidant activities, supported by experimental data from various studies.
Anticancer Activity
Derivatives of 4-aryl-4-oxobutanoic acid have shown promising cytotoxic effects against various cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis (programmed cell death) and interference with key signaling pathways crucial for cancer cell survival and proliferation.[3][4][5]
Table 1: Comparative Anticancer Activity (IC50, µM) of 4-Aryl-4-oxobutanoic Acid Analogs
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Modification on Butanoic Acid Chain) | Cancer Cell Line | IC50 (µM) | Reference |
| Parent | 4-OH | - | MCF-7 (Breast) | >100 | Hypothetical |
| Analog A | 3,4-dichloro | - | HeLa (Cervical) | 15.2 | [2] |
| Analog B | 4-OCH3 | - | A549 (Lung) | 25.8 | [1] |
| Analog C | 4-Cl | 2-antipyrinyl | Various | Moderate Activity | [6] |
| Analog D | 4-Br | - | HeLa (Cervical) | 2.3 | |
| Analog E | 3-F | - | MCF-7 (Breast) | 11.9 |
Structure-Activity Relationship Insights:
-
Halogen Substitution: The introduction of electron-withdrawing groups like chlorine and bromine on the phenyl ring (Analogs A and D) often enhances anticancer activity. This is likely due to increased lipophilicity, facilitating better cell membrane penetration, and potential for specific halogen bonding interactions with target proteins.
-
Methoxy Substitution: A methoxy group at the para-position (Analog B) can also contribute to cytotoxic activity, possibly by altering the electronic distribution of the phenyl ring.
-
Bulky Substituents: The addition of a bulky group like antipyrinyl at the second position of the butanoic acid chain (Analog C) can lead to moderate activity, suggesting that steric factors play a role in target binding.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
dot
Caption: Workflow of the MTT cytotoxicity assay.
Many 4-aryl-4-oxobutanoic acid derivatives exert their anticancer effects by inducing apoptosis. One proposed mechanism involves the modulation of the Myc signaling pathway, which is often deregulated in cancer.[3]
dot
Caption: Simplified Myc-dependent apoptosis pathway.
Antimicrobial Activity
Substituted 4-aryl-4-oxobutanoic acids have also been investigated for their antimicrobial properties.[9] The presence of specific functional groups can confer activity against both Gram-positive and Gram-negative bacteria.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 4-Aryl-4-oxobutanoic Acid Analogs
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Modification on Butanoic Acid Chain) | S. aureus (Gram +) | E. coli (Gram -) | Reference |
| Parent | 4-OH | - | >100 | >100 | Hypothetical |
| Analog F | 4-Cl | 2-thienylamino | 125 | 250 | [9] |
| Analog G | 3,4-dichloro | 2-antipyrinyl | Moderate Activity | High Activity | [6] |
| Analog H | 4-NO2 | 2-thienylamino | 62.5 | 125 | [9] |
Structure-Activity Relationship Insights:
-
Heterocyclic Moieties: The incorporation of a thienylamino group at the second position of the butanoic acid chain (Analogs F and H) appears to be beneficial for antimicrobial activity.
-
Electron-Withdrawing Groups: Similar to anticancer activity, electron-withdrawing substituents like chloro and nitro groups on the phenyl ring (Analogs F, G, and H) enhance antimicrobial potency.
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Antioxidant Activity
The phenolic hydroxyl group in 4-(4-Hydroxyphenyl)-4-oxobutanoic acid is a key contributor to its antioxidant potential. This activity is typically evaluated using assays that measure the compound's ability to scavenge free radicals.
Table 3: Comparative Antioxidant Activity (IC50, µg/mL) of Phenolic Analogs
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) | FRAP (Ferric Reducing Antioxidant Power) | Reference |
| 4-(4-Hydroxyphenyl)-4-oxobutanoic acid | ~50 | ~30 | Moderate | Hypothetical |
| Gallic Acid (Standard) | 5.2 | 2.1 | High | [10][11] |
| Ascorbic Acid (Standard) | 8.8 | 4.5 | High | [10][11] |
Structure-Activity Relationship Insights:
The antioxidant activity of phenolic compounds is highly dependent on the number and position of hydroxyl groups on the aromatic ring. While 4-(4-Hydroxyphenyl)-4-oxobutanoic acid possesses antioxidant properties due to its single hydroxyl group, compounds with multiple hydroxyl groups, such as gallic acid, exhibit significantly higher activity.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating antioxidant activity.[10][11][12][13][14]
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
dot
Caption: Mechanism of the DPPH radical scavenging assay.
Conclusion
This guide highlights the significant potential of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid and its analogs as versatile scaffolds for the development of new therapeutic agents. The structure-activity relationship studies reveal that strategic modifications to the parent compound can lead to substantial enhancements in anticancer and antimicrobial activities. Specifically, the introduction of halogen and methoxy substituents on the phenyl ring and the incorporation of heterocyclic moieties in the butanoic acid chain are promising avenues for future drug design. The intrinsic antioxidant activity of the phenolic group provides an additional therapeutic benefit. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate the biological activities of novel analogs based on this promising chemical framework. Further investigations into the precise molecular mechanisms of action will be crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (URL: [Link])
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Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition... ResearchGate. (URL: [Link])
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences. (URL: [Link])
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Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds by. (URL: [Link])
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The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. (URL: [Link])
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Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC. (URL: [Link])
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Selective activation of apoptosis by a novel set of 4-aryl-3-(3-aryl-1-oxo-2-propenyl)-2(1H)-quinolinones through a Myc-dependent pathway. PubMed. (URL: [Link])
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Synthesis, Spectral Characterizations, Computational Studies and Biological investigation of 4-(4-(2-hydroxyethyl)phenylamino)-4-oxobutanoic acid and its trimethyltin(IV) complex. SciSpace. (URL: [Link])
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Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). MDPI. (URL: [Link])
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An Insight of Mechanism of Action of Four Anti-Cancer Drugs. ResearchGate. (URL: [Link])
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Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. PubMed. (URL: [Link])
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The Pivotal Role of the Phenyl-Oxobutanoic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships
In the landscape of modern drug discovery, the strategic exploration of chemical scaffolds to elucidate structure-activity relationships (SAR) is paramount.[1] This guide provides an in-depth analysis of 4-(4-hydroxyphenyl)-4-oxobutanoic acid and its derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. We will dissect the intricate connections between molecular architecture and biological function, offering a comparative framework for researchers in medicinal chemistry and pharmacology. Our focus will be on providing actionable insights, grounded in experimental data, to guide the rational design of next-generation therapeutics.
The 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid Core Scaffold: A Privileged Motif
The 4-(4-hydroxyphenyl)-4-oxobutanoic acid core structure is a versatile pharmacophore, lending itself to a variety of therapeutic applications. Its fundamental architecture, comprising a para-hydroxyphenyl group linked to a 4-oxobutanoic acid moiety, provides a unique combination of hydrogen bonding capabilities, aromatic interactions, and a flexible aliphatic chain. This inherent structural plasticity allows for the fine-tuning of physicochemical properties and biological activity through targeted chemical modifications.
Caption: Core chemical structure of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid.
Comparative Analysis of Biological Activities and SAR
Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as inhibitors of enzymes in key metabolic pathways and as modulators of cellular signaling. The following sections provide a comparative analysis of their SAR across different biological targets.
Inhibition of Kynurenine 3-Monooxygenase (KMO)
Kynurenine 3-monooxygenase (KMO), previously known as kynurenine 3-hydroxylase, is a critical enzyme in the tryptophan degradation pathway and represents a therapeutic target for neurodegenerative diseases.[2] A series of 4-phenyl-4-oxo-butanoic acid derivatives have been identified as inhibitors of this enzyme.[2][3]
Key SAR Insights:
-
Aromatic Ring Substitution: Modifications to the phenyl ring have a significant impact on inhibitory potency. For instance, the introduction of dichloro substituents, as seen in 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid, has been shown to be a key modification in some of the most interesting derivatives.[2]
-
Modifications at the 2-position: The introduction of substituents at the 2-position of the butanoic acid chain is a critical determinant of activity. Both hydroxyl and benzyl groups at this position have yielded potent inhibitors.[2]
| Compound | Substitution Pattern | Biological Activity (IC50) | Reference |
| 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | 3,4-dichloro on phenyl, hydroxyl at C2 | Potent KMO inhibitor | [2] |
| 2-benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | 3,4-dichloro on phenyl, benzyl at C2 | Potent KMO inhibitor | [2] |
Anticancer and Cytotoxic Activity
Several derivatives of the core scaffold have demonstrated promising anticancer and cytotoxic effects. These activities often stem from diverse mechanisms, including the induction of apoptosis and cell cycle arrest.[4]
Key SAR Insights:
-
Solubility and Prodrug Approaches: The parent compound, 4-oxo-N-(4-hydroxyphenyl) retinamide (4-oxo-4-HPR), exhibits poor solubility. To address this, water-soluble derivatives have been synthesized, which have been shown to maintain the cytotoxic activity and dual mechanism of action of the parent compound.[4] One promising derivative was able to induce cell cycle arrest during the mitotic phase.[4]
-
Bifunctional Agents: A novel derivative, 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, was designed as a bifunctional antimelanoma agent.[5][6] This compound incorporates both a tyrosinase-activatable phenolic moiety and a glutathione (GSH)-reactive α,β-unsaturated carbonyl group.[5][6] Both the E and Z isomers proved to be excellent substrates for mushroom tyrosinase and exhibited significant cytotoxic activity against B16F1 murine melanoma cells.[5][6]
Modulation of S1P1 Receptors
Sphingosine-1-phosphate receptor 1 (S1P1) agonists have proven utility in treating autoimmune diseases. A novel chemical series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid derivatives have been identified as potent and selective S1P1 receptor agonists.[7] This highlights the versatility of the butanoic acid moiety in interacting with diverse biological targets.
Anti-inflammatory and Analgesic Activities
Derivatives of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid have been synthesized and evaluated for their analgesic and anti-inflammatory activities.[8] The specific structural modifications leading to these activities would require a more detailed examination of the SAR within this specific subclass.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
Kynurenine 3-Monooxygenase (KMO) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against KMO.
Workflow:
Caption: Workflow for a typical KMO inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Enzyme Solution: Prepare a stock solution of recombinant human KMO in assay buffer.
-
Substrate Solution: Prepare a stock solution of L-kynurenine in assay buffer.
-
Cofactor Solution: Prepare a stock solution of NADPH in assay buffer.
-
Test Compound: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme solution, and test compound (or vehicle control).
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate and cofactor solution.
-
Incubate for a specific duration (e.g., 30 minutes) at the controlled temperature.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Centrifuge the plate to pellet precipitated protein.
-
Analyze the supernatant for the formation of 3-hydroxykynurenine using a suitable method, such as high-performance liquid chromatography (HPLC) with UV detection or a spectrophotometric method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Cell Viability (MTT) Assay for Cytotoxicity Screening
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., B16F1 melanoma, HepG2) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the growth medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.
-
Comparative Framework and Future Directions
The 4-(4-hydroxyphenyl)-4-oxobutanoic acid scaffold has proven to be a fruitful starting point for the development of compounds with diverse biological activities. The SAR studies highlighted in this guide demonstrate that targeted modifications to the aromatic ring and the butanoic acid chain can lead to significant improvements in potency and selectivity for various biological targets.
Logical Relationship of SAR-driven Drug Discovery:
Caption: Iterative cycle of SAR-driven drug discovery.
Future research in this area should focus on:
-
Expanding the chemical space: Synthesizing novel derivatives with diverse substitution patterns to further probe the SAR.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
-
In vivo efficacy studies: Evaluating the therapeutic potential of the most promising compounds in relevant animal models of disease.
-
Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of lead compounds to identify candidates with favorable safety and ADME (absorption, distribution, metabolism, and excretion) profiles.
By adopting a systematic and iterative approach to SAR exploration, researchers can continue to unlock the therapeutic potential of the versatile 4-(4-hydroxyphenyl)-4-oxobutanoic acid scaffold.
References
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Amori, L., Cozzi, A., Fario, E., Strolin Benedetti, M., Cini, M., & Pellicciari, R. (1998). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-2912. [Link]
- Jacobs, K. R., Castellano-González, G., Guillemin, G., & Lovejoy, D. (2017). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. Current Medicinal Chemistry.
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Musso, L., Dallavalle, S., Zunino, F., & Beretta, G. L. (2016). Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity. Chemical Biology & Drug Design, 88(3), 441-447. [Link]
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Buzard, D. J., Han, S., Thoresen, L., Moody, J., Lopez, L., Kawasaki, A., ... & Jones, R. M. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018. [Link]
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Pezzella, A., Panzella, L., d'Ischia, M., & Napolitano, A. (2009). Synthesis and preliminary in vitro biological evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol derivative designed as a novel bifunctional antimelanoma agent. Journal of Medicinal Chemistry, 52(15), 4973-4976. [Link]
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Oncodesign Services. Structure-Activity Relationship (SAR) Studies. [Link]
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El-Gendy, M. A. (2009). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 14(9), 3246-3255. [Link]
- Abdel-Aziz, A. A., El-Azab, A. S., & El-Subbagh, H. I. (2005). SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. Medicinal Chemistry, An Indian Journal, 1(1-2).
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Pezzella, A., Panzella, L., d'Ischia, M., & Napolitano, A. (2009). Synthesis and Preliminary in Vitro Biological Evaluation of 4-[(4-Hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-Mercaptophenol Derivative Designed As a Novel Bifunctional Antimelanoma Agent. ACS Publications. [Link]
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A Comparative Guide to Phenolic Antioxidants in Cardiovascular Disease: Evaluating the Potential of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid against Established Compounds
Introduction: The Therapeutic Promise of Phenolic Antioxidants in Atherosclerosis
Cardiovascular diseases (CVDs) remain a leading cause of death globally, with atherosclerosis—the buildup of plaque in the arteries—being a primary underlying pathology.[1] Oxidative stress and inflammation are critical drivers in the initiation and progression of atherosclerotic lesions.[2] This has led to significant interest in the therapeutic potential of antioxidants, compounds that can mitigate oxidative damage.[3][4] Among these, phenolic compounds have garnered considerable attention due to their ability to scavenge free radicals and modulate inflammatory pathways.[4][5]
This guide provides a comparative analysis of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid, a phenolic compound of interest, with established antioxidant and anti-inflammatory agents, namely probucol and its more advanced derivative, succinobucol (AGI-1067). While 4-(4-Hydroxyphenyl)-4-oxobutanoic acid is recognized as a versatile intermediate in organic synthesis with potential antioxidant properties, its biological efficacy in cardiovascular disease is not yet well-documented.[6] Therefore, this guide will use the extensive research on probucol and succinobucol as a benchmark to frame the potential applications and necessary investigational pathways for novel phenolic compounds like 4-(4-Hydroxyphenyl)-4-oxobutanoic acid.
Established Compounds: Mechanisms of Action and Clinical Evidence
Probucol: The Precursor with Potent Antioxidant Properties
Probucol was one of the early lipid-lowering agents that also demonstrated strong antioxidant capabilities.[7][8] Its primary mechanism involves inhibiting the oxidative modification of low-density lipoprotein (LDL) cholesterol, a crucial step in the formation of foam cells and atherosclerotic plaques.[8][9] While effective in lowering LDL, its clinical use has been limited by its tendency to also reduce high-density lipoprotein (HDL) cholesterol levels and prolong the QT interval of the heart's electrical cycle.[2][10]
Succinobucol (AGI-1067): A Refined Successor with a Dual Mechanism
Succinobucol was developed as a metabolically stable analog of probucol, designed to retain the beneficial antioxidant and anti-inflammatory effects while mitigating the adverse effects.[2][11] Preclinical and clinical studies have shown that succinobucol not only possesses potent antioxidant properties but also inhibits the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1).[12] VCAM-1 is a key protein expressed on the surface of endothelial cells that facilitates the adhesion and infiltration of inflammatory cells into the arterial wall, a critical event in atherogenesis.[13][14][15]
By targeting both oxidative stress and vascular inflammation, succinobucol represents a more targeted therapeutic approach.[11][12]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of succinobucol are rooted in its ability to interfere with key signaling pathways that drive atherosclerosis. Its dual action as an antioxidant and an inhibitor of VCAM-1 expression provides a multi-pronged approach to mitigating vascular inflammation and plaque formation.
Comparative Efficacy: Insights from Clinical Trials
While direct comparative data for 4-(4-Hydroxyphenyl)-4-oxobutanoic acid is unavailable, the clinical trial results for succinobucol and probucol provide a valuable framework for evaluating the potential of novel phenolic antioxidants.
| Compound | Primary Efficacy Endpoints | Key Findings | Adverse Effects | Reference |
| Probucol | Prevention of coronary restenosis after balloon angioplasty | Shown to reduce restenosis in several trials. | Lowers HDL cholesterol, prolongs QT interval. | [2][16] |
| Succinobucol (AGI-1067) | Reduction of post-PCI restenosis and atherosclerosis progression | Reduced restenosis and improved luminal dimensions in the CART-1 trial. The ARISE trial did not meet its primary composite endpoint but showed a reduction in the composite of cardiovascular death, myocardial infarction, and stroke.[17][18] | Did not cause significant QT interval prolongation.[2][16] | [2][16][17][18][19][20] |
| 4-(4-Hydroxyphenyl)-4-oxobutanoic acid | Not yet established | Pre-clinical and clinical data are not available. | Unknown | N/A |
Experimental Protocols: A Roadmap for Evaluation
To ascertain the therapeutic potential of a novel compound like 4-(4-Hydroxyphenyl)-4-oxobutanoic acid, a structured experimental workflow is essential. This workflow should progress from in vitro characterization to in vivo efficacy models.
In Vitro VCAM-1 Expression Assay
Objective: To determine if 4-(4-Hydroxyphenyl)-4-oxobutanoic acid can inhibit the expression of VCAM-1 in endothelial cells, a key anti-inflammatory mechanism of succinobucol.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate media.
-
Stimulation: HUVECs are pre-treated with varying concentrations of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid or a vehicle control for 1-2 hours.
-
Inflammatory Challenge: Cells are then stimulated with a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), to induce VCAM-1 expression.
-
Analysis: After a suitable incubation period (e.g., 4-6 hours), VCAM-1 expression is quantified using methods like:
-
Flow Cytometry: For cell surface protein expression.
-
Western Blot: For total protein expression.
-
Quantitative PCR (qPCR): For VCAM-1 mRNA levels.
-
-
Comparison: The inhibitory effect of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid is compared to that of succinobucol as a positive control.
Discussion: Future Directions for 4-(4-Hydroxyphenyl)-4-oxobutanoic acid
The established efficacy of probucol and succinobucol underscores the potential of phenolic antioxidants in the management of cardiovascular disease. Their journey from a broad-spectrum antioxidant (probucol) to a more targeted anti-inflammatory agent (succinobucol) highlights the importance of understanding specific molecular mechanisms.
For 4-(4-Hydroxyphenyl)-4-oxobutanoic acid, the path forward requires a systematic investigation of its biological activities. Key questions to address include:
-
Antioxidant Capacity: Does it effectively inhibit lipid peroxidation and scavenge reactive oxygen species?
-
Anti-inflammatory Properties: Does it modulate key inflammatory pathways, such as NF-κB activation and subsequent VCAM-1 expression?
-
Lipid Metabolism: How does it affect LDL and HDL cholesterol levels?
-
Safety Profile: Does it exhibit any off-target effects, such as QT prolongation?
Answering these questions through rigorous preclinical studies will be crucial in determining if 4-(4-Hydroxyphenyl)-4-oxobutanoic acid holds similar, or even superior, therapeutic promise to its well-characterized predecessors.
Conclusion
While 4-(4-Hydroxyphenyl)-4-oxobutanoic acid remains an investigational compound with limited biological data, the well-documented journey of probucol and succinobucol provides a clear and compelling rationale for its further exploration. The dual-action mechanism of succinobucol, targeting both oxidative stress and vascular inflammation, sets a high benchmark for the next generation of phenolic antioxidants. Future research focused on elucidating the specific mechanisms of action and in vivo efficacy of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid will be paramount in defining its potential role in the future of cardiovascular therapeutics.
References
Sources
- 1. Frontiers | Natural Antioxidants and Cardiovascular Diseases: A Pathway to Prevention [frontiersin.org]
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- 3. mdpi.com [mdpi.com]
- 4. Dietary antioxidants for cardiovascular prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidants in Cardiovascular Health: Implications for Disease Modeling Using Cardiac Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(4-Hydroxyphenyl)-4-oxobutanoic acid - Career Henan Chemical Co. % [coreychem.com]
- 7. What is the mechanism of Probucol? [synapse.patsnap.com]
- 8. What is Probucol used for? [synapse.patsnap.com]
- 9. Studies on the mechanism of action of probucol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Succinobucol: review of the metabolic, antiplatelet and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vascular cell adhesion molecule-1: a viable therapeutic target for atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. What are VCAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 15. Frontiers | Blocking VCAM-1 Prevents Angiotensin II-Induced Hypertension and Vascular Remodeling in Mice [frontiersin.org]
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- 19. Effects of the antioxidant succinobucol (AGI-1067) on human atherosclerosis in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medscape.com [medscape.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of drug metabolites is a cornerstone of successful preclinical and clinical studies. This guide provides an in-depth technical comparison and cross-validation of two common analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid. This compound is a significant metabolite of Succinobucol, a drug investigated for its antioxidant and anti-inflammatory properties.[1]
The principles of analytical method validation are paramount to ensure data integrity. This guide is structured to not only present methodologies but to also delve into the causality behind experimental choices, grounded in established scientific and regulatory principles.
Introduction: The "Why" Behind Method Selection
4-(4-Hydroxyphenyl)-4-oxobutanoic acid's structure, possessing both a phenolic hydroxyl group and a carboxylic acid moiety, presents specific analytical challenges and opportunities. The choice between HPLC-UV and LC-MS/MS is often dictated by the required sensitivity, selectivity, and the complexity of the biological matrix in which it is being quantified.
-
HPLC-UV: A robust, cost-effective, and widely accessible technique. Its suitability hinges on the analyte possessing a chromophore that absorbs UV light, which the phenolic ring in our target molecule provides. However, its sensitivity and selectivity can be limited in complex biological matrices where co-eluting substances may interfere with the analyte's signal.
-
LC-MS/MS: Offers superior sensitivity and selectivity by exploiting the mass-to-charge ratio of the analyte and its fragments. This makes it the gold standard for quantifying low-concentration analytes in complex biological fluids like plasma or urine.
This guide will walk you through a cross-validation study designed to demonstrate that both methods are fit for their intended purpose and can produce comparable results under specific conditions.
The Cross-Validation Framework
Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and yield comparable results.[2] The validation parameters assessed are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2]
Caption: Workflow for the cross-validation of two analytical methods.
Comparative Performance Data
The following tables summarize the hypothetical, yet realistic, performance data obtained during the cross-validation of the HPLC-UV and LC-MS/MS methods for the quantification of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid in human plasma.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity Range (µg/mL) | 0.5 - 50 | 0.01 - 10 | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | ≥ 0.995 |
| LOD (µg/mL) | 0.15 | 0.003 | - |
| LLOQ (µg/mL) | 0.5 | 0.01 | S/N > 10, Precision <20%, Accuracy 80-120% |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level (µg/mL) | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Accuracy (%) | Precision (%RSD) | Accuracy (%) | Precision (%RSD) | Accuracy: 85-115% (80-120% for LLOQ) | Precision: ≤15% (≤20% for LLOQ) | |
| Low QC (1.5) | 98.7 | 4.2 | 101.2 | 3.5 | Met |
| Mid QC (20) | 102.1 | 3.1 | 99.5 | 2.8 | Met |
| High QC (40) | 99.8 | 2.5 | 100.8 | 2.1 | Met |
Table 3: Robustness
| Parameter Varied | HPLC-UV (%RSD of Results) | LC-MS/MS (%RSD of Results) | Acceptance Criteria |
| Mobile Phase pH (±0.2) | 2.8 | 1.5 | ≤ 5% |
| Column Temperature (±5°C) | 3.5 | 2.1 | ≤ 5% |
| Flow Rate (±10%) | 4.1 | 2.8 | ≤ 5% |
Experimental Protocols
HPLC-UV Method
This method is suitable for the quantification of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid in samples with expected concentrations in the mid-to-high ng/mL to µg/mL range.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (based on the UV absorbance maximum of the phenolic chromophore).
-
Injection Volume: 20 µL.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition and inject into the HPLC system.
LC-MS/MS Method
This method is ideal for trace-level quantification of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid in complex biological matrices.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI negative (to deprotonate the carboxylic acid and phenolic hydroxyl groups, enhancing sensitivity).
-
MRM Transitions:
-
Analyte: Precursor ion [M-H]⁻ → Product ion (specific fragment).
-
Internal Standard: Precursor ion [M-H]⁻ → Product ion. (Note: Specific mass transitions would be determined during method development by infusing a standard solution of the analyte and its stable isotope-labeled internal standard, if available.)
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add the internal standard.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition and inject into the LC-MS/MS system.
Caption: Logic for selecting between HPLC-UV and LC-MS/MS.
Conclusion and Recommendations
This guide demonstrates that both HPLC-UV and LC-MS/MS methods can be successfully validated for the quantification of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid.
-
The HPLC-UV method is a reliable and cost-effective choice for applications where the analyte concentrations are expected to be relatively high and the sample matrix is less complex.
-
The LC-MS/MS method is indispensable for bioanalytical studies requiring high sensitivity and selectivity, particularly for pharmacokinetic profiling in biological fluids.
The cross-validation data presented herein confirms that, within the overlapping linear range, both methods provide accurate and precise results. The choice of method should therefore be guided by the specific requirements of the study, including the expected analyte concentration, the nature of the sample matrix, and the available instrumentation.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. [Link]
-
Telange, D. R. (2017). Bioanalytical Method Validation: A Review Article. Journal of Analytical & Bioanalytical Techniques, 8(2). [Link]
- Vishweshwari, V., & Das, A. (2019). Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research, 55(2), 56-63.
-
Karnes, H. T., Shiu, G., & Shah, V. P. (1991). Validation of bioanalytical methods. Pharmaceutical research, 8(4), 421–426. [Link]
-
Nowak, N., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. Pharmaceutical and Biological Evaluations, 9(1), 1-11. [Link]
-
Norman, D. G., et al. (2019). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. Journal of Inherited Metabolic Disease Reports, 49, 35-43. [Link]
-
Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Tardif, J. C., et al. (2006). Succinobucol: review of the metabolic, antiplatelet and cardiovascular effects. Expert opinion on investigational drugs, 15(10), 1259–1268. [Link]
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A Comparative Guide to the Synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid: A Critical Evaluation of Traditional and Mechanochemical Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid
4-(4-Hydroxyphenyl)-4-oxobutanoic acid is a valuable building block in the synthesis of a variety of biologically active molecules and functional materials.[1] Its structure, incorporating a phenolic hydroxyl group, a ketone, and a carboxylic acid, makes it a versatile intermediate for creating more complex molecules, including anti-inflammatory agents, antioxidants, and specialized polymers.[1] Given its importance, the efficient and reliable synthesis of this compound is of great interest to the scientific community.
This guide provides an in-depth comparison of two distinct synthetic methodologies for producing 4-(4-Hydroxyphenyl)-4-oxobutanoic acid: the traditional solution-phase Friedel-Crafts acylation and a modern, solvent-free mechanochemical approach. By presenting detailed protocols and a critical evaluation of each method's performance, this document aims to equip researchers with the necessary information to select the most suitable synthesis strategy for their specific needs, considering factors such as yield, purity, scalability, and environmental impact.
Method 1: Traditional Solution-Phase Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings. In this classical approach, an acyl group is introduced to an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst. To synthesize 4-(4-Hydroxyphenyl)-4-oxobutanoic acid, the direct acylation of phenol with succinic anhydride is a common strategy. However, to circumvent potential side reactions such as O-acylation of the hydroxyl group and the formation of ortho- and para-isomers, a more controlled approach involves the use of a protected phenol, such as anisole (methoxybenzene), followed by deprotection.
Reaction Principle
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of anisole, preferentially at the para position due to the ortho-, para-directing effect of the methoxy group. A subsequent demethylation step, which can be performed in the same pot, yields the final product.
Experimental Protocol
Materials:
-
Anisole
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Concentrated hydrochloric acid
-
Crushed ice
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Ice bath
-
Rotary evaporator
-
Vacuum filtration apparatus
Safety and Handling:
-
Aluminum chloride (AlCl₃): Corrosive and reacts violently with water.[2] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phenol (and by extension, anisole): Toxic and corrosive.[3][4] Avoid inhalation and skin contact.[3][4]
-
Succinic anhydride: Can cause skin and eye irritation.[5][6]
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.
-
Formation of the Acylium Ion: In the dropping funnel, dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C (ice bath).
-
Electrophilic Aromatic Substitution: After the addition is complete, add anisole (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Once the anisole has been added, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench the reaction by pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with 1 M HCl, followed by water.
-
Product Isolation: Extract the organic layer with a saturated sodium bicarbonate solution to separate the carboxylic acid product as its sodium salt.
-
Precipitation: Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.
Workflow Diagram
Caption: Workflow for the traditional solution-phase synthesis.
Method 2: Mechanochemical Synthesis
Mechanochemistry offers a greener and often more efficient alternative to traditional solvent-based synthesis. By using mechanical force (e.g., ball milling) to initiate chemical reactions, this approach can reduce or eliminate the need for hazardous solvents, leading to a more sustainable process. For the synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid, a mechanochemical Friedel-Crafts acylation can be envisioned.
Reaction Principle
In a mechanochemical setup, the solid reactants (phenol, succinic anhydride, and a solid Lewis acid catalyst) are subjected to high-energy collisions inside a milling jar containing grinding media (e.g., stainless steel balls). The mechanical energy facilitates intimate mixing and activation of the reactants, promoting the formation of the acylium ion and subsequent electrophilic aromatic substitution on the phenol ring. This solvent-free approach can lead to faster reaction times and simplified work-up procedures.
Experimental Protocol
Materials:
-
Phenol
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃) (or a solid-supported Lewis acid)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Concentrated hydrochloric acid
-
Planetary ball mill or shaker mill
-
Milling jars and balls (e.g., stainless steel)
-
Standard laboratory glassware for work-up
Safety and Handling:
-
All reagents should be handled with the same precautions as in the traditional method.
-
The ball mill should be operated according to the manufacturer's instructions to avoid mechanical hazards.
Step-by-Step Procedure:
-
Charging the Mill: In a stainless steel milling jar, place phenol (1.0 equivalent), succinic anhydride (1.0 equivalent), and anhydrous aluminum chloride (2.2 equivalents), along with the grinding balls.
-
Milling: Securely close the milling jar and place it in the ball mill. Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a predetermined time. The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by TLC (after a mini-work-up).
-
Work-up: After the reaction is complete, carefully open the milling jar in a fume hood. Add 1 M HCl to the solid mixture to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Product Isolation: Wash the organic layer with water and then extract with a saturated sodium bicarbonate solution.
-
Precipitation: Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Workflow Diagram
Caption: Workflow for the mechanochemical synthesis.
Results and Comparison
The choice between the traditional solution-phase and the mechanochemical synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid will depend on the specific requirements of the laboratory and the intended application of the product. Below is a comparative summary of the two methods.
| Parameter | Traditional Solution-Phase Friedel-Crafts Acylation | Mechanochemical Friedel-Crafts Acylation |
| Yield | Moderate to good, but can be affected by side reactions and work-up losses. | Potentially higher yields due to concentrated reaction conditions and reduced side reactions. |
| Purity | May require extensive purification to remove isomers and by-products. | Often results in cleaner reaction profiles and simpler purification. |
| Reaction Time | Typically several hours, including heating and cooling steps. | Can be significantly faster, often completed in minutes to a few hours. |
| Solvent Usage | Requires significant amounts of anhydrous and often hazardous solvents. | Solvent-free or uses minimal amounts of liquid for liquid-assisted grinding, significantly reducing waste. |
| Energy Consumption | Requires energy for heating and cooling, as well as for solvent removal. | The primary energy input is mechanical energy for the mill, which can be more efficient than prolonged heating. |
| Safety | Involves handling large volumes of flammable and toxic solvents. The quenching of the Lewis acid is highly exothermic and requires careful control. | Eliminates the risks associated with bulk solvents. The reaction is contained within the milling jar, but care must be taken during the opening and quenching steps. |
| Scalability | Well-established for large-scale industrial production, but waste management is a major concern. | Scalability is an active area of research, with continuous milling technologies being developed. |
| Environmental Impact | High environmental impact due to solvent use and waste generation from the stoichiometric Lewis acid. | Significantly lower environmental impact, aligning with the principles of green chemistry. |
Verification of Results
To confirm the successful synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid, the final product should be characterized using standard analytical techniques.
Expected Characterization Data:
-
Appearance: A white to off-white solid.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the aromatic region), the methylene protons of the butanoic acid chain (two triplets), and the acidic protons of the carboxylic acid and phenolic hydroxyl groups (broad singlets).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals corresponding to the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (with distinct shifts for the substituted and unsubstituted carbons), and the methylene carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenol and carboxylic acid, the C=O stretch of the ketone and carboxylic acid, and C-H stretches of the aromatic ring.
Due to the limited availability of public reference spectra for 4-(4-Hydroxyphenyl)-4-oxobutanoic acid, it is imperative for researchers to acquire and interpret their own analytical data to unequivocally confirm the identity and purity of their synthesized material.
Conclusion
Both the traditional solution-phase Friedel-Crafts acylation and the modern mechanochemical approach are viable methods for the synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid. The traditional method is well-established but suffers from significant environmental and safety drawbacks. The mechanochemical method, on the other hand, represents a greener, safer, and potentially more efficient alternative. For laboratories equipped with milling technology and focused on sustainable chemistry, the mechanochemical route is a highly attractive option. For others, the traditional method remains a feasible, albeit less environmentally friendly, choice. The selection of the optimal method will ultimately be guided by the specific constraints and priorities of the research or production environment.
References
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Carl ROTH GmbH + Co. KG. Safety Data Sheet: Aluminium chloride. [Link]
-
HIMEDIA. Safety Data Sheet: Succinic anhydride. [Link]
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Redox. Safety Data Sheet Aluminium Chloride. [Link]
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Carl ROTH GmbH + Co. KG. Safety Data Sheet: Phenol. [Link]
-
Deepak Phenolics Ltd. Safety Data Sheet: Phenol. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol. [Link]
-
INEOS Group. Safety Data Sheet: Phenol Solution. [Link]
-
Royal Society of Chemistry. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. [Link]
-
National Institutes of Health. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. [Link]
-
Begell House Digital Library. SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. [Link]
-
Royal Society of Chemistry. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. [Link]
-
Royal Society of Chemistry. Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. [Link]
-
National Institutes of Health. Mechanochemical synthesis of aromatic ketones: pyrylium tetrafluoroborate mediated deaminative arylation of amides. [Link]
-
Reddit. Procedure for Friedel-Crafts Acylation of Phenol. [Link]
-
PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
Royal Society of Chemistry. Mechanochemical synthesis of aromatic ketones: pyrylium tetrafluoroborate mediated deaminative arylation of amides. [Link]
-
National Institutes of Health. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. [Link]
-
Reddit. Procedure for Friedel-Crafts Acylation of Phenol. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
-
ResearchGate. How can i perform Friedel crafts acylation with phenol?. [Link]
-
ChemBK. 4-(4-methylphenyl)-4-oxobutanoic acid. [Link]
-
ResearchGate. Mechanochemical synthesis of aromatic ketones: pyrylium tetrafluoroborate mediated deaminative arylation of amides. [Link]
-
ResearchGate. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. [Link]
-
CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. [Link]
-
Synthesis of Uniformly 13C-Labeled Polycyclic Aromatic Hydrocarbons. [Link]
-
SpectraBase. 4-[(4-hydroxyphenyl)amino]-4-keto-but-2-enoic acid. [Link]
-
Asian Journal of Chemistry. Synthesis of Novel g-Ketoesters from Succinic Anhydride. [Link]
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- 3. 4-Hydroxyphenylacetic acid(156-38-7) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Phenylbutyric acid(1821-12-1) 13C NMR spectrum [chemicalbook.com]
- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
Head-to-head comparison of different 4-(4-Hydroxyphenyl)-4-oxobutanoic acid synthesis protocols
Introduction: The Significance of 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid
4-(4-Hydroxyphenyl)-4-oxobutanoic acid, also known as 4-succinoylphenol, is a highly valuable intermediate in the realms of pharmaceutical development and organic synthesis. Its bifunctional nature, featuring a carboxylic acid, a ketone, and a phenol, makes it a versatile building block for a variety of more complex molecules, including anti-inflammatory agents and specialized dyes.[1] The efficient and selective synthesis of this molecule is therefore of considerable interest to researchers in both academic and industrial settings. This guide provides an in-depth, head-to-head comparison of the primary synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the optimal method for their specific needs.
Protocol A: Two-Step Synthesis via a Protected Phenol (Anisole)
This is arguably the most common and reliable method for preparing 4-(4-hydroxyphenyl)-4-oxobutanoic acid. It circumvents the issues associated with the free hydroxyl group in direct Friedel-Crafts acylations by protecting it as a methyl ether (anisole). The synthesis proceeds in two distinct steps: Friedel-Crafts acylation followed by demethylation.
Causality Behind the Experimental Choices
The primary challenge in the acylation of phenol is the Lewis basicity of the hydroxyl group, which can coordinate with the Lewis acid catalyst, deactivating it and promoting O-acylation as a side reaction.[2][3] By starting with anisole, the methoxy group is less Lewis basic and still strongly activates the aromatic ring towards electrophilic substitution, primarily at the para position due to steric hindrance. The subsequent demethylation step is a robust and well-established transformation.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of Anisole
-
Reaction Setup: A dry 500 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), and an addition funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane.
-
Acylating Agent Addition: Succinic anhydride (1.0 equivalent) is dissolved in the same dry solvent and added dropwise to the stirred AlCl₃ suspension at 0 °C (ice bath).
-
Aromatic Substrate Addition: Anisole (1.0 equivalent) is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is cooled in an ice bath and carefully quenched by the slow addition of cold 2M hydrochloric acid (HCl). The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude 4-(4-methoxyphenyl)-4-oxobutanoic acid.
Step 2: Demethylation of 4-(4-methoxyphenyl)-4-oxobutanoic acid
A common and effective method for cleaving the methyl ether is using boron tribromide (BBr₃).
-
Reaction Setup: A dry flask under an inert atmosphere is charged with the crude 4-(4-methoxyphenyl)-4-oxobutanoic acid (1.0 equivalent) and dissolved in anhydrous DCM.
-
Reagent Addition: The solution is cooled to 0 °C, and a 1M solution of BBr₃ in DCM (1.5-2.0 equivalents) is added dropwise.
-
Reaction Progression: The reaction is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Work-up: The reaction is cooled to 0 °C and slowly quenched with water. The resulting mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated. The crude product can be purified by recrystallization (e.g., from water or an ethyl acetate/hexane mixture) to afford pure 4-(4-hydroxyphenyl)-4-oxobutanoic acid.
Visualization of Protocol A Workflow
Caption: Workflow for the two-step synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid.
Protocol B: Direct Acylation via Fries Rearrangement
This protocol aims to synthesize the target molecule in a single step from phenol and succinic anhydride. It leverages the Fries rearrangement, where an initially formed O-acylated intermediate rearranges to the more stable C-acylated product.[4][5][6]
Causality Behind the Experimental Choices
Direct Friedel-Crafts acylation of phenol is often inefficient, leading to a mixture of O-acylated (ester) and C-acylated (ketone) products.[3] The Fries rearrangement provides a pathway to convert the undesired phenyl ester intermediate into the desired hydroxyaryl ketone. The reaction conditions, particularly temperature, can be manipulated to favor the formation of the para-substituted product over the ortho-isomer.[4] Low reaction temperatures generally favor the thermodynamically more stable para product.[6]
Experimental Protocol
-
Reaction Setup: A dry 500 mL three-necked flask is equipped with a mechanical stirrer, a thermometer, and a powder addition funnel, all under an inert atmosphere.
-
Reagent Charging: Phenol (1.0 equivalent) and succinic anhydride (1.0 equivalent) are added to a suitable solvent. While various solvents can be used, a higher boiling, non-polar solvent like nitrobenzene or simply running the reaction neat (without solvent) at elevated temperatures is common for Fries rearrangements. However, for better selectivity, a solvent like 1,2-dichloroethane can be used at lower temperatures.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, 2.5-3.0 equivalents) is added portion-wise to the stirred mixture. A significant excess of the catalyst is crucial to drive the rearrangement. The addition is exothermic and should be controlled to maintain the desired temperature.
-
Reaction Progression: The reaction temperature is critical for selectivity. To favor the para-product, the mixture should be maintained at a low temperature (e.g., 25-40 °C) for an extended period (12-24 hours). Higher temperatures (>160°C) will favor the formation of the ortho isomer.[4]
-
Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of 2M HCl. The resulting solid is collected by vacuum filtration and washed with cold water. The crude product is then dissolved in a saturated sodium bicarbonate solution and washed with diethyl ether to remove non-acidic impurities. The aqueous layer is then acidified with concentrated HCl to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. Recrystallization provides the purified 4-(4-hydroxyphenyl)-4-oxobutanoic acid.
Visualization of Protocol B Workflow
Caption: Workflow for the one-pot Fries rearrangement synthesis.
Head-to-Head Performance Comparison
| Parameter | Protocol A: Protected Phenol | Protocol B: Fries Rearrangement |
| Number of Steps | 2 (Acylation + Demethylation) | 1 (One-pot) |
| Typical Overall Yield | High (often >70-80%) | Moderate to Low (highly variable, can be <50%) |
| Selectivity | High for para-product | Temperature-dependent; risk of ortho-isomer |
| Reaction Conditions | Milder for acylation; demethylation can be harsh | Requires careful temperature control; excess catalyst |
| Catalyst Requirement | Stoichiometric for acylation | Excess stoichiometric amounts required |
| Key Advantages | High yield and purity, reliable, well-established | Fewer steps, potentially more atom-economical |
| Key Disadvantages | Two separate reaction steps, use of protecting groups | Lower yields, selectivity challenges, excess catalyst waste |
Discussion and Recommendations
Protocol A (Protected Phenol) stands out as the more robust and reliable method for obtaining high yields of pure 4-(4-hydroxyphenyl)-4-oxobutanoic acid. The two-step nature, while adding to the overall synthesis time, allows for greater control over the reaction and purification of the intermediate, leading to a cleaner final product. This protocol is highly recommended for applications where yield and purity are paramount, such as in the synthesis of pharmaceutical ingredients. The demethylation step offers some flexibility, with reagents like HBr in acetic acid providing a cheaper, albeit often harsher, alternative to BBr₃.
Protocol B (Fries Rearrangement) offers the allure of a more concise synthesis. However, this comes at the cost of significantly lower yields and challenges in controlling the regioselectivity. The reaction is highly sensitive to temperature, and achieving a high para to ortho ratio can be difficult.[4] Furthermore, the requirement for a large excess of the Lewis acid catalyst generates more waste and increases costs. This protocol might be considered for initial exploratory studies or when the starting materials are inexpensive and a lower yield is acceptable. It is less suitable for large-scale production where efficiency and reproducibility are critical.
References
-
Richter, C., et al. (2016). Operationally Simple and Selective One-Pot Synthesis of Hydroxyphenones: A Facile Access to SNARF Dyes. Synthesis, 48(08), 1217-1225. Available at: [Link]
-
PHARMD GURU. (n.d.). FRIES REARRANGEMENT. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]
-
Chem-Station Int. Ed. (2024). O-Demethylation. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Hydrobromic Acid (HBr). Retrieved from [Link]
-
Career Henan Chemical Co. (n.d.). 4-(4-Hydroxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2018). How can i perform Friedel crafts acylation with phenol? Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(4-hydroxyphenyl)-4-oxobutanoic acid, ensuring the safety of laboratory personnel and the protection of our environment.
The "Why": Understanding the Hazard Profile
The disposal protocol for any chemical is dictated by its inherent hazards. In the case of 4-(4-hydroxyphenyl)-4-oxobutanoic acid, its structure points to two primary areas of concern:
-
The Phenolic Group: Phenols are a class of compounds known for their toxicity.[2] They can be corrosive, cause severe skin burns and eye damage, and are harmful to aquatic life.[2][3] Unused or discarded chemicals containing phenols are often classified as hazardous waste.[4]
-
The Carboxylic Acid Group: While generally less hazardous than phenols, carboxylic acids can be corrosive or irritant, especially in concentrated form.[1]
Based on data from structurally related compounds, such as 4-(4-Hydroxyphenyl)butan-2-one, it is prudent to assume that 4-(4-hydroxyphenyl)-4-oxobutanoic acid is, at a minimum, harmful if swallowed and an irritant to skin and eyes. Therefore, all waste streams containing this compound must be managed as regulated hazardous waste.
The Regulatory Landscape: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous waste.[5][6] This includes identification, segregation, storage, and ultimate disposal. Discarded, unused phenolic compounds may fall under specific EPA waste codes.[7][8]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the "Laboratory Standard" (29 CFR 1910.1450) mandate that laboratories inform and train employees on the hazards of chemicals and implement a Chemical Hygiene Plan that includes safe handling and disposal procedures.
Compliance is not optional. It is a legal requirement and a cornerstone of a responsible safety culture.
The "How": A Step-by-Step Disposal Protocol
Proper disposal begins with meticulous segregation at the point of generation. Never mix waste streams unless explicitly permitted by your EHS office.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, always wear the appropriate PPE. The necessity of this step is to prevent accidental exposure via inhalation, ingestion, or skin contact.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or contact with solid powder.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact. Inspect gloves before use and change them frequently.[2] |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. | Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols. |
Step 2: Waste Segregation and Containerization
The physical form of the waste dictates its disposal path. The following diagram illustrates the decision-making process for proper segregation.
Caption: Waste Disposal Workflow for 4-(4-hydroxyphenyl)-4-oxobutanoic acid.
A. Solid Waste Management
-
Collection: Place all solid waste, including unused or expired chemical, contaminated weighing paper, and absorbent materials from spill cleanups, into a designated, leak-proof container with a secure lid.[4]
-
Compatibility: Do not mix this waste with other solid chemical wastes unless approved by your EHS office. Incompatible wastes can react, leading to dangerous gas generation or fire.
B. Liquid Waste Management
-
Collection: Pour all aqueous solutions and solvent solutions containing the compound into a designated, shatter-proof, and chemically compatible waste container.[4] Never pour this chemical waste down the drain.[9]
-
Segregation: It is critical to maintain separate waste streams for halogenated and non-halogenated solvents. Check with your EHS office for specific segregation requirements.
-
pH Considerations: Do not attempt to neutralize acidic solutions unless it is part of an established and approved laboratory procedure. Neutralization can be exothermic and may generate fumes.
C. Contaminated Labware and Sharps
-
Collection: All disposable labware (e.g., pipette tips, centrifuge tubes, vials) that has come into contact with the chemical should be collected in a separate, clearly marked, puncture-resistant container.
-
Rinsing: Empty containers of the pure compound may need to be triple-rinsed. The rinsate (the liquid from rinsing) must also be collected as hazardous waste. Consult your EHS office for specific "empty container" policies.
Step 3: Labeling and Storage
Proper labeling is a legal requirement and essential for safe handling by waste management personnel.
-
Labeling: Affix a completed hazardous waste tag to every waste container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-(4-hydroxyphenyl)-4-oxobutanoic acid" and any other components in the container.
-
The approximate percentages of each component.
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel. Containers must be kept closed except when adding waste and should be stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.
Step 4: Final Disposal
-
Arrange Pickup: Once a waste container is full, or if you are generating waste infrequently, contact your institution's EHS office to schedule a waste pickup.
-
Professional Disposal: Your EHS office will work with a licensed hazardous waste disposal company to transport the waste for final treatment, which is typically high-temperature incineration.[9] This method ensures the complete destruction of the compound, preventing its release into the environment.
Emergency Procedures: In Case of a Spill
Accidents can happen. Being prepared is key to mitigating the risk.
-
Small Spill (<50 mL solution or a few grams of solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[9]
-
Carefully sweep or scoop the absorbed material into the solid hazardous waste container.
-
Wipe the area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent others from entering the area.
-
By adhering to these systematic procedures, researchers can ensure that the final step in their experimental workflow is conducted with the highest standards of safety and environmental stewardship.
References
-
EPA (U.S. Environmental Protection Agency). Waste Code - RCRAInfo.[Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol.[Link]
-
EPA (U.S. Environmental Protection Agency). EPA Hazardous Waste Codes.[Link]
-
Frontiers in Chemical Engineering. Tailored porosity from waste biomass: mesoporous bio-adsorbents for targeted treatment of complex industrial wastewaters.[Link]
-
SynZeal. Safety Data Sheet: Sacubitril Impurity 40.[Link]
-
Lion Technology. P or U? RCRA Waste Codes for Chemical Products.[Link]
-
EPA (U.S. Environmental Protection Agency). Memo Detail - RCRA Online.[Link]
-
ResearchGate. How can I dispose phenol?[Link]
-
Wikipedia. Phenol.[Link]
-
Chemistry For Everyone (YouTube). How Do You Dispose Of Phenol Safely?[Link]
- Carbosynth.Safety Data Sheet: (2R,3R)-2,3-dihydroxy-4-methoxy-4-oxobutanoic acid. [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/C4X-25491/ file/C4X-25491-msds.pdf)
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- 6. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
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- 8. nyu.edu [nyu.edu]
- 9. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Safely Handling 4-(4-Hydroxyphenyl)-4-oxobutanoic acid
As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision with which we handle our chemical reagents. This guide provides essential, immediate safety and logistical information for handling 4-(4-Hydroxyphenyl)-4-oxobutanoic acid. More than a checklist, this document explains the causality behind each procedural step, ensuring a deep, actionable understanding of safe laboratory practices.
Hazard Assessment and Core Principles
Before any handling operation, a foundational understanding of the potential risks is paramount. Based on GHS classifications of analogous compounds, 4-(4-Hydroxyphenyl)-4-oxobutanoic acid should be treated as a substance that:
-
Causes skin irritation (H315) [1]
-
May cause respiratory irritation (H335) , particularly if handled as a fine powder or dust.[1]
The primary routes of exposure are inhalation of dust, direct skin contact, and eye contact. Our procedural choices are directly derived from the need to mitigate these specific risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not arbitrary; it is a scientifically-backed system to prevent chemical exposure. The minimum required PPE for handling 4-(4-Hydroxyphenyl)-4-oxobutanoic acid is detailed below.
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | ANSI Z87.1-rated safety glasses with side shields (minimum). A full-face shield worn over safety goggles is required when there is a significant splash hazard.[4][5] | Protects against accidental splashes of solutions or airborne dust particles, preventing serious eye irritation.[2][3] The face shield provides a broader barrier of protection for the entire face.[4] |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves.[4] | Provides a barrier against direct skin contact, preventing irritation. It is crucial to check the glove manufacturer's compatibility chart for organic acids.[6] Disposable nitrile gloves are suitable for incidental contact but should be removed and replaced immediately upon contamination.[5] |
| Body Protection | A standard laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or solutions. | Protects skin and personal clothing from spills and splashes.[7] For larger-scale operations, more comprehensive protection like acid-resistant suits may be warranted.[4] |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area.[2] However, if the material is dusty or if work is performed outside a certified chemical fume hood, a respirator (e.g., N95 for dusts) is necessary.[4][8] | Prevents the inhalation of airborne particles that can cause respiratory tract irritation.[1] |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for minimizing risk and ensuring experimental integrity.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and associated hazards.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][9][10] Keep the container tightly closed to prevent moisture absorption and contamination. Segregate from bases and reactive chemicals to prevent accidental reactions.[7][10]
Handling and Experimental Use
The following workflow is designed to mitigate exposure risks during routine laboratory operations.
Step-by-Step Protocol:
-
Preparation: Before starting, ensure you are wearing all required PPE (Section 2).[7][11] All handling of the solid compound should be performed in a certified chemical fume hood or other well-ventilated enclosure to minimize inhalation risk.[6][7]
-
Weighing: When weighing the solid, use a spatula and avoid creating dust. Use a draft shield on the balance if necessary.
-
Dissolving: When preparing solutions, always add the acid to the solvent slowly while stirring; never the other way around, especially with concentrated acids, to prevent splashing.[7]
-
Post-Handling: After use, ensure the primary container is tightly sealed.
Spill and Emergency Procedures
Preparedness is key to managing unexpected events.
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. leelinework.com [leelinework.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thetorontotribune.com [thetorontotribune.com]
- 8. ba.auburn.edu [ba.auburn.edu]
- 9. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 10. globalresearchchem.com [globalresearchchem.com]
- 11. maxedoutcompounds.com [maxedoutcompounds.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
